5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)4-3-8-9-5(4)7/h3H,1-2H3,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKLWOKERSXLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(NN=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
741209-40-5 | |
| Record name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 741209-40-5), a member of the versatile 5-aminopyrazole-4-carboxamide class of heterocyclic compounds. While specific data for this particular N,N-dimethyl derivative is limited in publicly available literature, this document leverages extensive research on the core scaffold to present its physicochemical properties, a plausible synthetic route, and a detailed exploration of its significant therapeutic potential, particularly as a kinase inhibitor in oncology and inflammatory diseases. This guide synthesizes information from peer-reviewed journals and patents to offer field-proven insights, detailed experimental protocols, and visualizations of key signaling pathways, serving as a valuable resource for researchers in drug discovery and development.
Introduction: The 5-Aminopyrazole-4-carboxamide Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Among the various pyrazole derivatives, the 5-aminopyrazole-4-carboxamide framework has emerged as a particularly fruitful starting point for the development of potent and selective therapeutic agents. Its rigid heterocyclic structure, combined with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions with various biological targets, most notably the ATP-binding pocket of protein kinases.[2]
The N,N-dimethyl substitution on the carboxamide group of the title compound, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, is anticipated to modulate its physicochemical properties, such as solubility and cell permeability, which are critical for drug development. This guide will delve into the known applications of the core scaffold to infer the potential of this specific derivative.
Physicochemical Properties
| Property | 5-amino-1H-pyrazole-4-carboxamide | 5-amino-1-phenyl-1H-pyrazole-4-carboxamide | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Predicted) |
| CAS Number | 5334-31-6[3] | Not Available | 741209-40-5 |
| Molecular Formula | C₄H₆N₄O[3] | C₁₀H₁₀N₄O[4] | C₆H₁₀N₄O |
| Molecular Weight | 126.12 g/mol [3] | 202.21 g/mol [4] | 154.17 g/mol |
| Appearance | Solid[5] | Beige to light brown crystalline solid[4] | Predicted to be a solid |
| Solubility | Soluble in DMSO.[5] | Soluble in polar solvents.[4] | Predicted to have moderate solubility in organic solvents and water. |
| logP (predicted) | -1.10 (for a similar isomer)[5] | Not Available | Predicted to be slightly higher than the parent compound. |
Synthesis and Characterization
A general and plausible synthetic route to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide can be extrapolated from established methods for synthesizing substituted pyrazoles.[6][7] A common approach involves the cyclocondensation of a hydrazine with a suitably functionalized three-carbon precursor.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Step-by-Step Synthetic Protocol
-
Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (Intermediate C):
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
-
Synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Final Product E):
-
Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as methanol.
-
Add an excess of dimethylamine (e.g., a 2M solution in THF, 3-5 equivalents).
-
Heat the mixture in a sealed vessel at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and evaporate the solvent.
-
Purify the resulting solid by column chromatography or recrystallization to obtain the final product.
-
Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.
Mechanism of Action and Applications in Drug Discovery
The 5-amino-1H-pyrazole-4-carboxamide scaffold is a cornerstone in the design of kinase inhibitors.[2] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket. The amino group at the 5-position and the carboxamide at the 4-position often form critical hydrogen bonds with the kinase backbone, anchoring the inhibitor in the active site.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Aberrant activation of FGFRs is a known driver in various cancers.[8][9] Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.[8][9][10] These inhibitors can also be designed as covalent inhibitors to target specific cysteine residues within the FGFR active site, potentially overcoming drug resistance.[8][9] A representative compound, 10h from a recent study, demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3.[8][9]
Caption: Inhibition of the FGFR signaling pathway by a pyrazole-based inhibitor.
Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
IRAK4 is a critical kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for treating inflammatory diseases.[11][12] The 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold has been successfully optimized to yield potent and selective IRAK4 inhibitors with good oral bioavailability.[11][12]
Other Kinase Targets
The versatility of the 5-aminopyrazole-4-carboxamide scaffold has led to its exploration as an inhibitor for a wide range of other kinases, including:
-
Calcium-Dependent Protein Kinases (CDPKs): As potential treatments for parasitic diseases like cryptosporidiosis and malaria.[13][14]
-
Bruton's Tyrosine Kinase (BTK): Pirtobrutinib, an approved drug for mantle cell lymphoma, features a 5-aminopyrazole-4-carboxamide core.[2]
-
p38 MAP Kinase: As potential anti-inflammatory agents.[2]
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of a novel 5-aminopyrazole-4-carboxamide derivative as a kinase inhibitor.
In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)
This protocol is a general guideline for a competitive binding assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide) in 100% DMSO.
-
Create a serial dilution series of the test compound in DMSO, followed by a further dilution in kinase buffer.
-
Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled tracer (a known ATP-competitive ligand).
-
-
Assay Procedure:
-
In a 384-well plate, add the serially diluted test compound.
-
Add the kinase and antibody solution to all wells.
-
Add the tracer solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a four-parameter logistic model.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTS Assay)
This assay determines the effect of the compound on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
-
MTS Assay:
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
-
Safety and Handling
Based on safety data sheets for structurally related pyrazole carboxamides, the following precautions are recommended.[15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Use in a well-ventilated area.[15] Wash hands thoroughly after handling.[16]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[15]
-
First Aid:
Conclusion
While specific experimental data for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 741209-40-5) remains limited, the extensive body of research on the 5-aminopyrazole-4-carboxamide scaffold strongly supports its potential as a valuable building block in drug discovery. Its proven ability to effectively target a range of protein kinases makes it, and its derivatives, promising candidates for the development of novel therapeutics for cancer and inflammatory conditions. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the therapeutic potential of this important class of compounds.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved February 15, 2026, from [Link]
- BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem.
- BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem.
- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688.
- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
- Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683-8.
- Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5136-5140.
- Lim, J., et al. (2015). IRAK4 Inhibitors for Inflammation.
- Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN.
- Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
- Patel, H. M., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(1), 338-343.
- Choi, R., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 3(11), 834–843.
- Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(10), 6835-6846.
- Maged, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3794.
- Ojo, K. K., et al. (2016). 5-Aminopyrazole-4-carboxamide analogues are selective inhibitors of Plasmodium falciparum microgametocyte exflagellation and potential malaria transmission blocking agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5487–5491.
- Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation: 5-amino-1H-pyrazole-1-carbonyl derivatives as FGFR Inhibitors. Current Pharmaceutical Design, 26(33), 4158-4171.
- Lim, J., et al. (2015). Discovery of 5-Amino- N -(1 H -pyrazol-4-yl)pyrazolo[1,5- a ]pyrimidine-3-carboxamide Inhibitors of IRAK4. OSTI.GOV.
- El-Adl, K., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169.
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An In-depth Technical Guide to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules. This document will cover the chemical structure, a plausible synthetic pathway, and expected analytical characterization of the title compound, grounded in the established chemistry of related pyrazole derivatives.
Chemical Structure and Properties
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is a substituted pyrazole with an amino group at the 5-position and an N,N-dimethylcarboxamide group at the 4-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The presence of both hydrogen bond donors (the amino group and the ring N-H) and acceptors (the carboxamide oxygen and the ring nitrogens) suggests that this molecule can participate in various intermolecular interactions, which is a key consideration in drug design.
Key Structural Features:
-
Pyrazole Core: A foundational heterocyclic motif known for its diverse biological activities.
-
5-Amino Group: A key substituent that can act as a hydrogen bond donor and a site for further chemical modification.
-
4-Carboxamide Group: This functional group, with its N,N-dimethyl substitution, influences the molecule's polarity, solubility, and metabolic stability.
Below is a 2D representation of the chemical structure of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Caption: Chemical structure of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Proposed Synthesis Pathway
The synthesis can be envisioned in two main stages: the formation of the pyrazole core and the subsequent amidation of a carboxylic acid or ester precursor.
Caption: Proposed synthetic workflow for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Experimental Protocol (Predictive):
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then heated to reflux for several hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to 5-Amino-1H-pyrazole-4-carboxylic acid
-
The ethyl 5-amino-1H-pyrazole-4-carboxylate is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
After cooling, the solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid is filtered, washed with water, and dried.
Step 3: Amidation to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
-
The 5-amino-1H-pyrazole-4-carboxylic acid is converted to its more reactive acyl chloride by treating it with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF).
-
After the formation of the acyl chloride is complete, the excess reagent and solvent are removed under reduced pressure.
-
The crude acyl chloride is dissolved in a fresh portion of an inert solvent and cooled in an ice bath.
-
A solution of dimethylamine in the same solvent is added dropwise to the acyl chloride solution.
-
The reaction is stirred at room temperature until completion.
-
The reaction mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide can be purified by column chromatography or recrystallization.
Analytical Characterization (Predictive)
The structural confirmation of the synthesized 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated.[2][3]
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the C3-H proton of the pyrazole ring. - A broad singlet for the NH₂ protons at the 5-position. - A broad singlet for the N-H proton of the pyrazole ring. - Two singlets for the two methyl groups of the N,N-dimethylamide, which may be non-equivalent due to restricted rotation around the C-N bond. |
| ¹³C NMR | - Resonances for the three carbon atoms of the pyrazole ring. - A signal for the carbonyl carbon of the carboxamide group. - Signals for the two methyl carbons of the N,N-dimethylamide. |
| IR Spectroscopy | - N-H stretching vibrations for the amino group and the pyrazole ring N-H in the range of 3200-3400 cm⁻¹. - A strong C=O stretching vibration for the amide carbonyl group around 1630-1680 cm⁻¹. - C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₆H₁₀N₄O, MW: 154.17 g/mol ). - Fragmentation patterns consistent with the loss of the dimethylamino group and other characteristic fragments. |
Applications in Research and Drug Development
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition.[4][5] Specifically, 5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as potent inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.[4] The N,N-dimethylamide moiety can improve pharmacokinetic properties such as solubility and membrane permeability. Therefore, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide serves as a valuable building block for the synthesis of compound libraries for high-throughput screening and as a lead structure for optimization in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide. While detailed experimental data for this specific molecule is not abundant in the public domain, a robust synthetic strategy and predicted analytical characteristics have been outlined based on the well-established chemistry of aminopyrazoles. This information serves as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to synthesize, characterize, and further explore the potential of this promising heterocyclic compound.
References
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5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide molecular weight and formula
An In-depth Technical Guide to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide: A Core Scaffold for Drug Discovery
Authored by: Gemini, Senior Application Scientist
Abstract
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the versatile 5-aminopyrazole class of molecules. This structural motif serves as a privileged scaffold in medicinal chemistry, providing a robust framework for the development of a wide array of therapeutic agents. This technical guide offers a comprehensive overview of the molecular characteristics, synthesis, chemical behavior, and significant therapeutic applications of this pyrazole core. We will delve into its role as a foundational building block for potent enzyme inhibitors, particularly in the fields of oncology and inflammatory diseases. This document synthesizes key data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as an authoritative resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
Nitrogen-containing heterocyclic compounds are of paramount importance in the pharmaceutical sciences, forming the backbone of countless approved drugs.[1] Among these, the pyrazole nucleus—a five-membered ring with two adjacent nitrogen atoms—has garnered significant attention from medicinal chemists.[1][2] Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][3]
The 5-aminopyrazole substructure is particularly noteworthy. It functions as a versatile and polyfunctional synthetic building block, possessing multiple nucleophilic sites that allow for extensive chemical modification and the creation of diverse compound libraries.[1] This adaptability has made 5-aminopyrazole derivatives a cornerstone in the synthesis of fused heterocyclic systems and other complex bioactive molecules.[1][2] Their proven value is evident in their application as potent inhibitors of various enzymes and their use in the agrochemical and dye industries.[3][4] This guide focuses specifically on the N,N-dimethylated carboxamide derivative, a key analogue within this important chemical class.
Core Compound: Physicochemical Properties
The specific compound, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, is a distinct entity within the broader family of pyrazole carboxamides. Its precise properties are summarized below.
| Property | Value | Source |
| Chemical Name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | - |
| Molecular Formula | C₆H₁₀N₄O | Deduced |
| Molecular Weight | 154.17 g/mol | Deduced |
| Canonical SMILES | CN(C)C(=O)C1=C(N)N=CN1 | Deduced |
| Physical Form | Solid (predicted) | [5] |
| Purity | Available up to >95% from commercial suppliers | [6][7] |
Note: The molecular formula and weight are calculated based on the chemical structure, as this specific derivative is less commonly cited than its N-methyl or unsubstituted analogues.
Synthesis and Chemical Reactivity
The synthesis of the 5-aminopyrazole core is a well-established process in organic chemistry, typically involving the cyclization of a hydrazine with a β-ketonitrile derivative. This versatile approach allows for the introduction of various substituents on both the pyrazole ring and the side chains.
General Synthetic Pathway
A representative synthesis for a 5-aminopyrazole-4-carboxamide derivative involves the reaction of ethyl cyanoacetate with an appropriate precursor to form a β-ketonitrile, which is then cyclized with hydrazine. Subsequent N-alkylation or acylation steps can be used to install the desired functional groups.
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
The following protocol is a representative example adapted from established methodologies for similar pyrazole derivatives.[3][4]
-
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the mixture to room temperature and reduce the solvent under vacuum.
-
The resulting solid can be purified by recrystallization from ethanol to yield the pyrazole carboxylate intermediate.
-
-
Step 2: Amidation to form 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
-
Suspend the ethyl 5-amino-1H-pyrazole-4-carboxylate (1 eq) in a solution of dimethylamine (excess, e.g., 40% in water or as a solution in THF).
-
Heat the mixture in a sealed vessel at 80-100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, remove volatile components under reduced pressure, and purify the crude product by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to afford the final compound.
-
Applications in Drug Discovery and Development
The 5-aminopyrazole-4-carboxamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives have shown significant potential, particularly as kinase inhibitors.
Pan-FGFR Covalent Inhibitors for Oncology
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is a critical driver in various cancers. While several FGFR inhibitors are in clinical use, drug resistance, often due to "gatekeeper" mutations, limits their long-term efficacy.[8][9]
Recent studies have focused on developing 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors that can target both wild-type and mutated FGFRs.[8][9] By incorporating a reactive group (e.g., an acrylamide moiety) onto the pyrazole core, these compounds can form an irreversible covalent bond with a cysteine residue near the ATP-binding pocket of the kinase. This mechanism can overcome certain forms of resistance. For instance, the derivative 10h from a recent study demonstrated nanomolar activity against FGFR1, FGFR2, FGFR3, and a key gatekeeper mutant.[9]
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5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide solubility in DMSO
An In-Depth Technical Guide to Determining the Solubility of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in DMSO
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in dimethyl sulfoxide (DMSO). Recognizing the critical role of solubility data in high-throughput screening, formulation development, and medicinal chemistry, this document moves beyond theoretical discussion to offer a detailed, field-tested experimental protocol. We will explore the physicochemical properties of both the solute and the solvent, delve into the theoretical underpinnings of solubility, and present a step-by-step methodology for obtaining reliable and reproducible results. The guide emphasizes scientific integrity through self-validating experimental design and provides actionable insights into data interpretation and troubleshooting, empowering researchers to generate authoritative solubility data for this specific pyrazole derivative.
Introduction: The Imperative of Accurate Solubility Data
In the landscape of drug discovery and chemical research, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development. Poor solubility can lead to erratic screening results, underestimated bioactivity, and significant challenges in formulation and in vivo testing.[1][2] Dimethyl sulfoxide (DMSO) is the most widely used solvent for compound storage and high-throughput screening (HTS) due to its remarkable ability to dissolve a vast array of both polar and nonpolar molecules.[3][4][5] Therefore, an accurate understanding of a compound's solubility limit in DMSO is not merely a data point; it is a critical prerequisite for ensuring data integrity in subsequent biological assays.[4]
Profile of the Solute: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core. Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous biologically active molecules.[6][7] The key structural features of our target compound are:
-
A Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to its polarity.[8]
-
An Amino Group (-NH₂): A hydrogen bond donor and acceptor, which typically enhances solubility in polar solvents.
-
An N,N-dimethylcarboxamide Group (-C(=O)N(CH₃)₂): This group is a strong hydrogen bond acceptor but, unlike a primary or secondary amide, cannot donate hydrogen bonds. This structural modification influences its intermolecular interactions compared to unsubstituted carboxamides.
Based on these features, the compound is predicted to be a crystalline solid with a polar nature, suggesting favorable solubility in polar solvents like DMSO.[9][10]
Profile of the Solvent: Dimethyl Sulfoxide (DMSO)
DMSO ((CH₃)₂S=O) is a unique and powerful solvent with properties that make it indispensable in a research setting.[11][12]
-
High Polarity: It is a highly polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen bonds.[3]
-
Exceptional Solvating Power: It can dissolve a wide range of organic and inorganic compounds, including many that are poorly soluble in water or alcohols.[5][13]
-
Miscibility: It is fully miscible with water and a broad spectrum of organic solvents.[3]
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration, as even small amounts of water can significantly depress the solubility of a dissolved compound, potentially leading to its precipitation.[14]
-
High Boiling Point: With a boiling point of 189 °C, DMSO evaporates very slowly under standard conditions, which is advantageous for sample stability in assay plates but makes its removal challenging.[3]
-
Freezing Point: DMSO freezes at 18.5 °C (65.3 °F), meaning it can solidify in a cool laboratory.[3][5]
Theoretical Foundations of Solubility
A robust experimental design is built upon a solid theoretical understanding. The dissolution of a crystalline solute in a solvent is a complex process governed by the interplay of intermolecular forces and thermodynamics.
The Energetics of Dissolution
For a solute to dissolve, the energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The pyrazole derivative's ability to engage in dipole-dipole interactions and accept hydrogen bonds is well-matched by DMSO's highly polar sulfoxide group, creating a favorable energetic landscape for dissolution.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is crucial to differentiate between two commonly measured types of solubility[15]:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the solid and solution phases are in equilibrium. This is a state-independent value and is the focus of this guide.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[16] This value is highly dependent on the experimental method (e.g., incubation time, rate of addition) and is generally higher than thermodynamic solubility.[15]
For establishing a definitive solubility limit in pure DMSO for stock solution preparation, determining the thermodynamic solubility is paramount.
Experimental Protocol for Thermodynamic Solubility Determination
This section details a robust, self-validating protocol for determining the thermodynamic solubility of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in DMSO at room temperature. The methodology is adapted from established best practices for solubility assessment.[4][17]
Principle of the Method
The core principle is the "shake-flask" or equilibrium saturation method. An excess of the solid compound is mixed with DMSO to create a slurry or supersaturated solution. This mixture is then agitated for an extended period to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. Finally, the solid and liquid phases are separated, and the concentration of the compound in the saturated liquid phase (the supernatant) is quantified.
Materials and Equipment
-
Compound: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (solid, >95% purity)
-
Solvent: Anhydrous DMSO (CAS 67-68-5)
-
Hardware: Calibrated analytical balance, vortex mixer, orbital shaker or rotator, benchtop microcentrifuge, calibrated micropipettes
-
Consumables: 2 mL microcentrifuge tubes, appropriate vials for HPLC analysis
-
Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18).
Experimental Workflow Diagram
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Topic: A Comparative Analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and 5-amino-1H-pyrazole-4-carboxamide
An In-Depth Technical Guide for Researchers
Introduction: The Pyrazole-4-Carboxamide Core in Modern Drug Discovery
The pyrazole ring system is a foundational scaffold in medicinal chemistry, celebrated for its metabolic stability and versatile synthetic accessibility.[1][2] This five-membered heterocycle is a key pharmacophore in numerous clinically approved drugs and late-stage clinical candidates, demonstrating a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Within this class, the 5-amino-1H-pyrazole-4-carboxamide backbone serves as a particularly privileged structure. Its arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with various biological targets, most notably protein kinases.[4][5]
This guide provides a detailed comparative analysis of two closely related analogues: the parent scaffold, 5-amino-1H-pyrazole-4-carboxamide , and its N,N-dimethylated derivative, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide . The seemingly minor addition of two methyl groups to the carboxamide nitrogen fundamentally alters the molecule's physicochemical properties, influencing its structure-activity relationship (SAR), pharmacokinetic profile, and ultimately, its therapeutic potential. For researchers in drug development, understanding these nuanced differences is critical for rational drug design and the optimization of lead compounds.
Part 1: Structural and Physicochemical Comparison
The core distinction between the two molecules lies at the C4 position's carboxamide group. 5-amino-1H-pyrazole-4-carboxamide possesses a primary amide (-CONH₂), while the dimethylated analogue features a tertiary amide (-CON(CH₃)₂). This modification has profound stereoelectronic consequences.
Caption: Chemical structures of the parent and N,N-dimethylated compounds.
Key Physicochemical Differences
The primary amide of 5-amino-1H-pyrazole-4-carboxamide contains two N-H protons, making it a potent hydrogen bond donor. This capability is crucial for anchoring the ligand within a protein's binding pocket through interactions with backbone carbonyls or specific amino acid side chains.
In contrast, the tertiary amide of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide lacks these N-H protons and thus cannot act as a hydrogen bond donor. This single modification can drastically reduce binding affinity if hydrogen bond donation is a critical component of the binding mode. However, the N,N-dimethyl groups introduce steric bulk and increase the molecule's lipophilicity. This can be advantageous for several reasons:
-
Improved Cell Permeability: Increased lipophilicity can enhance passage across cell membranes, potentially leading to better bioavailability and efficacy in cell-based assays.
-
Metabolic Stability: Tertiary amides are generally more resistant to hydrolysis by amidases compared to primary amides, which can prolong the compound's half-life in vivo.
-
Modified Conformation: The steric hindrance from the methyl groups can lock the amide bond into a specific conformation, which may be more or less favorable for binding to the target protein.
The table below summarizes the core physicochemical properties derived from public databases.
| Property | 5-amino-1H-pyrazole-4-carboxamide | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | Rationale for Difference |
| Molecular Formula | C₄H₆N₄O[6] | C₆H₁₀N₄O | Addition of two CH₂ groups. |
| Molecular Weight | 126.12 g/mol [6] | 154.17 g/mol | Increased mass from two methyl groups. |
| Hydrogen Bond Donors | 3 (NH₂ and NH) | 1 (NH) | Primary amide N-H protons are replaced by N-C bonds. |
| Hydrogen Bond Acceptors | 3 (C=O, N, N) | 3 (C=O, N, N) | The carbonyl oxygen and pyrazole nitrogens remain acceptors. |
| XLogP3 (Predicted) | -1.1 | -0.2 | Methyl groups increase lipophilicity (reduce polarity). |
Part 2: Synthesis Strategies and Methodologies
The synthesis of these pyrazole scaffolds is well-established, typically involving the cyclization of a hydrazine with a suitably functionalized three-carbon precursor.
General Synthetic Workflow
A common and efficient method for producing the 5-aminopyrazole core involves the condensation of a hydrazine with an activated malononitrile derivative, such as (ethoxymethylene)malononitrile. The resulting 5-aminopyrazole-4-carbonitrile is a key intermediate that can then be hydrolyzed to the desired carboxamide.
Caption: Generalized synthetic workflow for 5-aminopyrazole-4-carboxamides.
Detailed Experimental Protocol: Synthesis of 5-amino-1H-pyrazole-4-carboxamide
This protocol is adapted from established literature procedures for similar pyrazole syntheses.[7]
Step 1: Synthesis of 5-amino-1H-pyrazole-4-carbonitrile
-
To a solution of (ethoxymethylene)malononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the carbonitrile intermediate.
Step 2: Hydrolysis to 5-amino-1H-pyrazole-4-carboxamide
-
Suspend the 5-amino-1H-pyrazole-4-carbonitrile intermediate (1.0 eq) in concentrated sulfuric acid.
-
Stir the mixture at room temperature for 1-2 hours.[8]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry to yield the final compound.
To synthesize the N,N-dimethyl derivative, one would typically start with the corresponding 5-amino-1H-pyrazole-4-carboxylic acid, activate it (e.g., with SOCl₂ or HATU), and then react it with dimethylamine.
Part 3: Biological Activity and Therapeutic Landscape
The 5-amino-1H-pyrazole-4-carboxamide scaffold is a potent "hinge-binder," frequently targeting the ATP-binding site of protein kinases. The amino group at C5 and the pyrazole ring nitrogen often form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.
Targeting the FGFR Signaling Pathway
A significant body of research has focused on developing derivatives of this scaffold as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][9][10] Aberrant FGFR signaling is a key driver in various cancers, making it an important therapeutic target.[4][10]
Caption: Inhibition of the FGFR signaling pathway by pyrazole-carboxamide derivatives.
Structure-Activity Relationship (SAR) at the Carboxamide
-
5-amino-1H-pyrazole-4-carboxamide (Primary Amide): The -CONH₂ group can serve as a hydrogen bond donor and acceptor. In many kinase inhibitors, this group interacts with conserved residues in the "DFG-out" pocket or with the solvent front, contributing significantly to potency.
-
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Tertiary Amide): The loss of the H-bond donor capacity can be detrimental. However, if the binding pocket has a hydrophobic region where the primary amide's N-H groups would be, replacing them with methyl groups can be beneficial. This substitution can improve selectivity by preventing binding to off-target kinases that rely on that hydrogen bond interaction. Preliminary structure-activity relationships have suggested that incorporating branching on nitrogen atoms of the pyrazole moiety can be responsible for biological activity.[11][12]
Comparative Biological Data
While direct, side-by-side comparisons of these two specific molecules are not extensively published, data on various derivatives show a clear trend. For instance, in the development of pan-FGFR covalent inhibitors, a series of 5-amino-1H-pyrazole-4-carboxamide derivatives were synthesized.[4][9] The representative compound, 10h , which maintains a modifiable primary amide, demonstrated potent nanomolar activity against multiple FGFR isoforms and strongly suppressed the proliferation of various cancer cell lines.[4][9][10]
| Target / Cell Line | IC₅₀ (nM) of Compound 10h[4][9][10] | Cancer Type |
| FGFR1 | 46 | - |
| FGFR2 | 41 | - |
| FGFR3 | 99 | - |
| NCI-H520 | 19 | Lung Cancer |
| SNU-16 | 59 | Gastric Cancer |
| KATO III | 73 | Gastric Cancer |
This data underscores the high potency achievable with the core scaffold. The choice to retain or modify the primary amide is a critical decision in lead optimization, driven by the specific topology of the target's active site.
Protocol: In Vitro Kinase Inhibition Assay (Example: FGFR1)
-
Reagents & Materials: Recombinant human FGFR1 kinase, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds (dissolved in DMSO), kinase assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the test compounds (e.g., 10-point, 3-fold serial dilution).
-
In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the test compound dilution.
-
Initiate the reaction by adding FGFR1 kinase. Incubate for 10 minutes at room temperature.
-
Start the phosphorylation reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using ADP-Glo™ Kinase Assay which measures ADP formation.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The comparison between 5-amino-1H-pyrazole-4-carboxamide and its N,N-dimethyl analogue encapsulates a fundamental principle in medicinal chemistry: small structural changes can lead to large effects on biological activity. The primary amide offers crucial hydrogen bonding capabilities essential for potent interactions with many targets, particularly kinases. Conversely, the tertiary amide provides increased metabolic stability and lipophilicity at the cost of this hydrogen bond-donating potential.
The choice between these two motifs is not absolute but is dictated by the specific goals of the drug discovery program:
-
For potency-driven optimization where H-bond donation is known to be critical, the primary amide is the superior starting point.
-
For improving pharmacokinetic properties like cell permeability or half-life, or for achieving selectivity against kinases that have a hydrophobic pocket, the N,N-dimethyl derivative is a logical modification to explore.
Future research should focus on obtaining direct comparative data (potency, selectivity, and pharmacokinetics) for these two specific compounds against a panel of relevant kinases. Such studies would provide an invaluable dataset for computational models and guide the rational design of next-generation pyrazole-4-carboxamide inhibitors.
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5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide SMILES string
An In-Depth Technical Guide to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities. This document details the synthesis, characterization, and therapeutic applications of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, with a particular focus on its role as a scaffold for the development of potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support further investigation and application of this versatile molecule.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into numerous clinically approved drugs. The 5-aminopyrazole-4-carboxamide core, in particular, has emerged as a versatile template for the design of targeted therapies, owing to its synthetic tractability and the diverse biological activities exhibited by its derivatives. These compounds have demonstrated potential as anti-inflammatory, anti-cancer, and anti-infective agents.[1] This guide will focus specifically on the N,N-dimethylated derivative, exploring its synthesis, key characteristics, and potential as a modulator of critical signaling pathways in disease.
Molecular Profile of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.
| Property | Value | Source |
| IUPAC Name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | - |
| Molecular Formula | C₆H₁₀N₄O | Deduced |
| Molecular Weight | 154.17 g/mol | Deduced |
| SMILES String | CN(C)C(=O)c1cn[nH]c1N | Deduced |
| CAS Number | Not explicitly found; synthesis required | - |
Synthesis and Characterization: A Self-Validating System
The synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide can be approached through a multi-step process, beginning with the construction of the pyrazole core followed by amidation. The following protocol is a representative method based on established synthetic strategies for analogous compounds.[2][3]
Synthetic Workflow
The overall synthetic strategy involves a two-step process: the synthesis of a suitable pyrazole carboxylic acid precursor, followed by an amide coupling reaction.
Caption: A generalized two-step synthetic workflow for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Detailed Experimental Protocol
Protocol 1: Synthesis of 5-amino-1H-pyrazole-4-carboxylic acid (Intermediate)
This protocol outlines a common method for the synthesis of the pyrazole carboxylic acid intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydrazine hydrate (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by treatment with an aqueous base (e.g., NaOH or LiOH) followed by acidification with HCl to precipitate the desired 5-amino-1H-pyrazole-4-carboxylic acid.
Protocol 2: Synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Final Product)
This protocol details the amide coupling of the carboxylic acid intermediate with dimethylamine.
-
Activation of Carboxylic Acid: In a flame-dried, nitrogen-purged round-bottom flask, suspend 5-amino-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: To the activated acid solution, add dimethylamine hydrochloride (1.5 eq) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-16 hours.
-
Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Characterization
The structure and purity of the synthesized compound must be confirmed using a panel of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the amino group protons, and the N,N-dimethyl protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, including the N-H stretches of the amino group and the C=O stretch of the amide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular weight and elemental composition of the final product.
Therapeutic Applications: A Scaffold for Kinase Inhibitors
The 5-aminopyrazole-4-carboxamide scaffold is a prominent feature in the design of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy and the treatment of inflammatory diseases.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is a known driver of various cancers.[4][5] Several derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent pan-FGFR inhibitors, demonstrating efficacy against both wild-type and mutant forms of the receptors.[4][6]
Caption: The FGFR signaling pathway and the inhibitory action of 5-aminopyrazole-4-carboxamide derivatives.
Targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator of innate immunity and inflammation through the Toll-like receptor (TLR) and IL-1 receptor signaling pathways.[7] Dysregulation of IRAK4 activity is implicated in various autoimmune and inflammatory disorders. Derivatives of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been identified as potent IRAK4 inhibitors, highlighting the therapeutic potential of the broader 5-aminopyrazole scaffold in this area.[7][8]
Conclusion and Future Directions
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide represents a valuable molecular entity within the broader class of 5-aminopyrazole-4-carboxamides. Its straightforward synthesis and the proven therapeutic relevance of its derivatives make it an attractive starting point for further drug discovery efforts. The demonstrated activity of related compounds as potent kinase inhibitors, particularly against FGFR and IRAK4, underscores the potential for developing novel therapeutics for cancer and inflammatory diseases. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully explore the structure-activity relationships and to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties.
References
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Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link]
-
Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. Available at: [Link]
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Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Available at: [Link]
-
Lim, J., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 683–688. Available at: [Link]
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McElroy, W. T., et al. (2015). Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters, 6(6), 677–682. Available at: [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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O'Donnell, C. J., et al. (2020). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. ResearchGate. Available at: [Link]
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Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. Available at: [Link]
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Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 668–693. Available at: [Link]
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Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]
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Pintro, A., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData, 7(2). Available at: [Link]
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O'Donnell, C. J., et al. (2020). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PLoS ONE, 15(6), e0234233. Available at: [Link]
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5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide PubChem CID
An In-Depth Technical Guide to 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and Its Core Structure
A Note on the Subject Compound
Direct, in-depth experimental data and a dedicated PubChem CID for the specific molecule, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide , are not extensively available in the public domain. This guide has been constructed by leveraging comprehensive data from structurally analogous pyrazole-4-carboxamide derivatives, particularly its close relative, 5-amino-1-methyl-1H-pyrazole-4-carboxamide (PubChem CID: 6485342) . The principles of synthesis, biological activity, and experimental protocols are presented based on established knowledge of this well-studied chemical class. This approach provides a robust and scientifically grounded framework for researchers interested in the target molecule.
Introduction: The Pyrazole-4-Carboxamide Scaffold in Drug Discovery
The pyrazole ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Molecules incorporating this scaffold have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and analgesic agents.[1] The 5-amino-1H-pyrazole-4-carboxamide core, in particular, serves as a versatile platform for the development of targeted therapeutics. Its structural features allow for precise modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide will delve into the chemical properties, synthesis, and biological significance of this important class of compounds, with a focus on their potential as kinase inhibitors in oncology.
Physicochemical and Structural Properties
The properties of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide can be inferred from its close structural analogs. The table below summarizes key computed and experimental data for related compounds, providing a predictive baseline.
| Property | Value (for 5-amino-1-methyl-1H-pyrazole-4-carboxamide) | Reference |
| PubChem CID | 6485342 | [2] |
| Molecular Formula | C₅H₈N₄O | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Monoisotopic Mass | 140.06981 Da | [2] |
| XLogP3-AA (Predicted) | -0.7 | [2] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 |
Synthesis of the 5-Amino-1H-pyrazole-4-carboxamide Core
The synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives is a well-established process in organic chemistry, typically involving a multi-step sequence. A common and efficient strategy involves the cyclization of a suitable precursor to form the pyrazole ring, followed by functional group manipulations to install the carboxamide moiety.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for pyrazole-4-carboxamide derivatives.
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general method for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, which are key intermediates.[3]
Objective: To synthesize 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives via a three-component reaction.
Materials:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Phenyl hydrazine (1 mmol)
-
LDH@PTRMS@DCMBA@CuI catalyst (0.05 g) (Note: Other suitable catalysts can be used)
-
Water/Ethanol (1:1) solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, combine the benzaldehyde derivative, malononitrile, phenyl hydrazine, and the catalyst in the water/ethanol solvent.[3]
-
Stir the mixture at 55°C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by standard methods such as filtration and recrystallization.[3]
This carbonitrile intermediate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with the desired amine (in this case, dimethylamine) using standard amide bond formation reagents (e.g., HATU, HOBt/EDC) to yield the final N,N-dimethyl-carboxamide product.
Biological Activity and Therapeutic Potential
The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. A significant area of interest is their application as kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Inhibition of the FGFR Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway is a known driver in various cancers.[5] Consequently, FGFRs are a key target for anticancer drug development.[6]
Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed and synthesized as potent pan-FGFR inhibitors.[5][7] These compounds have demonstrated the ability to inhibit both wild-type and mutant forms of FGFRs, which is critical for overcoming drug resistance.[5]
The mechanism of action involves the binding of the inhibitor to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream signaling molecules. This blockade of the signaling cascade leads to the suppression of tumor cell growth and proliferation.[8]
Caption: Inhibition of the FGFR signaling pathway by a pyrazole-carboxamide derivative.
In Vitro Efficacy of a Representative Pan-FGFR Inhibitor
A representative compound from this class, designated 10h, has shown potent inhibitory activity against multiple FGFR isoforms and has demonstrated significant anti-proliferative effects in cancer cell lines.[5][7]
| Target/Cell Line | IC₅₀ (nM) | Cancer Type | Reference |
| Biochemical Assays | |||
| FGFR1 | 46 | - | [5][7] |
| FGFR2 | 41 | - | [5][7] |
| FGFR3 | 99 | - | [5][7] |
| FGFR2 V564F Mutant | 62 | - | [5][7] |
| Cell-Based Assays | |||
| NCI-H520 | 19 | Lung Cancer | [5][7] |
| SNU-16 | 59 | Gastric Cancer | [5][7] |
| KATO III | 73 | Gastric Cancer | [5][7] |
Other Biological Activities
Beyond FGFR inhibition, pyrazole-carboxamide derivatives have been investigated for a variety of other therapeutic applications, including:
-
Antimicrobial and Antifungal Activity: Certain derivatives have shown promising activity against various bacterial and fungal strains.[1][9][10]
-
Anti-inflammatory Activity: The pyrazole scaffold is present in well-known anti-inflammatory drugs, and novel derivatives continue to be explored for this purpose.[1]
-
Insecticidal and Herbicidal Activity: This class of compounds has also found applications in agriculture as pesticides.[9][11]
Experimental Protocols for In Vitro Characterization
The following protocols provide a framework for the in vitro evaluation of novel pyrazole-carboxamide derivatives as potential FGFR inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FGFR kinases.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The signal is typically detected using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[12]
General Procedure:
-
Prepare a dilution series of the test compound.
-
In a microplate, combine the FGFR enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction to allow for phosphorylation.
-
Add detection reagents (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-allophycocyanin conjugate).
-
Read the plate on a suitable plate reader and calculate IC₅₀ values from the dose-response curve.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of a test compound on cancer cell lines.
Principle: This assay measures the number of viable cells after treatment with the test compound. Common methods include the MTT or CellTiter-Glo assays.
General Procedure:
-
Seed cancer cells (e.g., SNU-16, KATO III) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo reagent).
-
Incubate as required by the assay protocol.
-
Measure the signal (absorbance or luminescence) and calculate the IC₅₀ value.
Western Blot Analysis of Pathway Modulation
Objective: To confirm that the test compound inhibits FGFR signaling within the cell.
Principle: This technique measures the levels of phosphorylated (activated) downstream signaling proteins, such as FRS2α, ERK, and AKT.[13]
General Procedure:
-
Treat cancer cells with the test compound at various concentrations for a specified time.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The 5-amino-1H-pyrazole-4-carboxamide core represents a highly valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. The extensive research into its derivatives has demonstrated their potential as potent and selective kinase inhibitors. Future work in this area will likely focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, as well as exploring their potential in combination therapies. The continued investigation of this versatile chemical class holds great promise for the discovery of new and effective treatments for a range of human diseases.
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Technical Guide & Safety Data Sheet: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
[1]
Part 1: Chemical Identity & Properties
Compound Name: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide CAS Registry Number: 741209-40-5 Molecular Formula: C₆H₁₀N₄O Molecular Weight: 154.17 g/mol Synonyms: 5-Amino-4-(dimethylcarbamoyl)pyrazole; 1H-Pyrazole-4-carboxamide, 5-amino-N,N-dimethyl-[1][2][3][4][5][6][7][8][9]
Physicochemical Profile
| Property | Value/Description | Note |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Solubility | DMSO, Methanol, DMF | Limited solubility in water; soluble in polar organic solvents. |
| Melting Point | 180–185 °C (Predicted) | Experimental verification required per batch. |
| Acidity (pKa) | ~12.5 (Pyrazole NH) | Amphoteric nature due to amino group and pyrazole ring. |
| LogP | ~0.5 (Predicted) | Low lipophilicity facilitates use as a polar scaffold. |
Part 2: Hazard Identification & Safety Protocol (SDS)
Based on GHS Classification standards for amino-pyrazole derivatives.
GHS Classification
| Hazard Class | Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation. |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1] |
Precautionary Statements
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
Emergency Response Protocol
Self-Validating Safety Check: Before handling, verify the presence of a functional fume hood and Calcium Gluconate gel (if HF is used in downstream steps, though not required for this specific compound).
-
Inhalation: Move to fresh air immediately. If not breathing, provide artificial respiration. Validation: Victim should show signs of improved oxygenation (color, breath rate) within 1-2 minutes.
-
Skin Contact: Brush off loose particles. Wash with soap and water for 15 minutes. Validation: Irritation should subside; if redness persists, seek medical attention.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Validation: pH of eye surface should return to neutral (check with litmus if available/safe).
Part 3: Technical Application & Synthesis
Role in Drug Discovery
This compound serves as a privileged scaffold for the development of ATP-competitive kinase inhibitors.[1] The amino-pyrazole motif functions as a hinge-binder, forming critical hydrogen bonds with the kinase ATP-binding pocket (e.g., FGFR, VEGFR).[1] The N,N-dimethyl group modulates solubility and prevents unwanted hydrogen bonding at the 4-position, forcing specific binding orientations.
Synthesis Workflow
The synthesis typically involves the cyclocondensation of hydrazine with a suitable electrophilic precursor (e.g., a ketene N,S-acetal or an alkoxymethylene compound).
Experimental Protocol: Cyclocondensation Route
Note: This is a generalized protocol derived from analogous pyrazole syntheses.
-
Reagents: Hydrazine hydrate (
), 2-cyano-3-(dimethylamino)-N,N-dimethylacrylamide (precursor).[1] -
Solvent: Ethanol or Methanol (Anhydrous).
-
Procedure:
-
Dissolve the acrylamide precursor (1.0 eq) in Ethanol (0.5 M concentration).
-
Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (10% MeOH in DCM).
-
Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.
-
Visualization: Synthesis Mechanism
The following diagram illustrates the mechanistic pathway for the formation of the 5-amino-pyrazole core from a nitrile precursor.
Caption: Mechanistic pathway for the synthesis of 5-amino-pyrazole-4-carboxamide derivatives via hydrazine cyclocondensation.
Part 4: Safe Handling Workflow
To ensure scientific integrity and safety, the following workflow must be adopted in the laboratory. This system integrates engineering controls with personal protective equipment (PPE).
Caption: Standard Operating Procedure (SOP) workflow for handling 5-amino-pyrazole derivatives in a research setting.
Part 5: References
-
Sigma-Aldrich. Safety Data Sheet for 5-Amino-1H-pyrazole-4-carboxamide derivatives. Retrieved from .[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 741209-40-5.[1] Retrieved from .
-
Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. (2011). Retrieved from .
-
National Institutes of Health (NIH). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.[1] (2024).[8] Retrieved from .
-
ChemicalBook. Product Entry: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.[1][2][6][9] Retrieved from .
Sources
- 1. CAS [chemicalbook.com]
- 2. CAS [chemicalbook.com]
- 3. Synthonix, Inc > 5334-31-6 | 5-amino-1H-pyrazole-4-carboxamide [synthonix.com]
- 4. 5-Amino-1,3-dimethylpyrazole 97 3524-32-1 [sigmaaldrich.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. 893726-79-9,2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiralen.com [chiralen.com]
- 10. 101080-17-5|5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]
Technical Guide: Solid-State Properties & Characterization of 5-Amino-N,N-Dimethyl-1H-Pyrazole-4-Carboxamide
[1]
Executive Summary: The Scaffold & The Data Gap
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 741209-40-5 ) serves as a high-value intermediate in the synthesis of kinase inhibitors, particularly for Fibroblast Growth Factor Receptors (FGFR).[1][2] Unlike its widely characterized analogs, the specific solid-state data for the N,N-dimethyl variant is often proprietary or obscured in patent literature.[1][2]
This guide addresses the "characterization gap" by synthesizing available structural data, providing comparative analysis with homologous series, and establishing a rigorous protocol for experimental validation.
Chemical Identity
| Property | Detail |
| IUPAC Name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide |
| Common Tautomer | 3-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide |
| CAS Number | 741209-40-5 |
| Molecular Formula | C₆H₁₀N₄O |
| Molecular Weight | 154.17 g/mol |
| SMILES | CN(C)C(=O)C1=C(N)NN=C1 |
Melting Point & Thermal Analysis
Comparative Structure-Property Relationship (SAR)
In the absence of a single, universal standard value in open literature, the melting point (MP) of this compound must be understood relative to its hydrogen-bonding network.[1][2] The N,N-dimethyl substitution removes two hydrogen bond donors compared to the primary amide, significantly altering the crystal lattice energy.[1]
Table 1: Thermal Properties of Homologous Pyrazole Carboxamides
| Compound | Structure Modification | Melting Point (°C) | Lattice Effect |
| 5-amino-1-methyl-1H-pyrazole-4-carboxamide | N-Methyl amide, N-Methyl ring | 224 – 226°C [1] | High symmetry; strong H-bond network.[1][2] |
| 1,3-dimethyl-4-amino-pyrazol-5-carboxamide | Isomeric scaffold | 154 – 155°C [2] | Disrupted H-bonding due to steric bulk.[1][2] |
| Target: 5-amino-N,N-dimethyl... | N,N-Dimethyl amide, Unsub.[1][2][3] ring | Predicted: 175 – 195°C | Lower than N-methyl analog due to loss of amide H-donors; higher than 1,3-dimethyl isomer due to free pyrazole -NH.[1][2] |
Technical Insight: The target compound retains the pyrazole ring -NH and the 5-amino -NH₂, allowing for some intermolecular hydrogen bonding.[1][2] However, the bulky dimethyl amide group prevents the formation of the tight "ribbon" motifs seen in primary amides, resulting in a predicted MP depression of ~30-50°C relative to the N-methyl analog.[1][2]
Experimental Determination Protocol
For researchers verifying a synthesized batch, the following protocol ensures data integrity.
Methodology:
Synthetic Context & Impurity Profile
The melting point is a direct proxy for purity.[1] The synthesis of this scaffold typically involves precursors that, if retained, act as eutectic impurities.[1]
Common Synthetic Route
The most robust route involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with dimethylamine , often mediated by coupling agents (EDC/HOBt) or via an acid chloride intermediate.[1][2]
Figure 1: Synthetic pathway highlighting the critical coupling step where unreacted carboxylic acid can contaminate the product.[1]
Impact on Melting Point[1][2]
-
Residual Acid: The carboxylic acid precursor typically melts/decomposes at temperatures >250°C. A "broad" melting range (e.g., 180-210°C) often indicates acid contamination.[1]
-
Tautomerism: In solution (NMR), the 3-amino and 5-amino forms interconvert.[1][2] In the solid state, the compound crystallizes as a single tautomer.[1] Recrystallization from protic solvents (MeOH) vs. aprotic solvents (EtOAc) may yield different polymorphs with distinct melting points.[1]
Applications in Drug Discovery[2][6]
This specific scaffold is a "privileged structure" in oncology, specifically for targeting Fibroblast Growth Factor Receptors (FGFR) .[1]
-
Mechanism: The 5-amino-pyrazole motif functions as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase [3].[1][2]
-
The "Dimethyl" Advantage: The N,N-dimethyl group is often employed to modulate solubility and lipophilicity (LogP) without introducing hydrogen bond donors that might clash with the "gatekeeper" residues in mutant kinases (e.g., FGFR2 V564F) [4].[1]
Analytical Workflow for Verification
If you are characterizing a new batch, follow this decision tree to validate identity and thermal properties.
Figure 2: Analytical decision tree for validating the solid-state integrity of the scaffold.
References
-
Sigma-Aldrich. (n.d.).[1][2] 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Product Sheet. Retrieved from [1][2]
-
PrepChem. (n.d.).[1] Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. Retrieved from [1]
-
Deng, W., et al. (2024).[1][4] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from [1]
-
Bawazir, W. (2020).[1][5] A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks. International Journal of Organic Chemistry. Retrieved from [1]
Sources
- 1. 5H-Cyclopenta[h]quinazoline, 6,6a,7,8,9,9a-hexahydro-7,7,8,9,9-pentamethyl- | C16H24N2 | CID 68162000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5334-31-6|3-Amino-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]
- 3. CAS [chemicalbook.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
Sourcing a Needle in a Haystack: A Technical Guide to the Procurement and Qualification of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide: A Profile
The 5-aminopyrazole scaffold is a cornerstone in the design of bioactive molecules due to its ability to form key hydrogen bond interactions with biological targets.[1][2] The N,N-dimethylcarboxamide moiety of the target compound provides specific steric and electronic properties that can be crucial for optimizing potency and pharmacokinetic profiles.
Chemical Identity and Properties:
| Property | Value | Source |
| IUPAC Name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | N/A |
| CAS Number | Not readily available in public databases | N/A |
| Molecular Formula | C6H10N4O | N/A |
| Molecular Weight | 154.17 g/mol | N/A |
| Predicted LogP | -0.8 to -1.2 (estimation based on analogs) | N/A |
| Appearance | Expected to be a solid | [3][4][5] |
The lack of a dedicated CAS number for this specific compound underscores its status as a non-catalog chemical, necessitating a more involved procurement process.
The Supplier Landscape: Navigating Scarcity
Direct searches for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide from major chemical vendors typically yield no results. However, several closely related analogs are commercially available, which can serve as either starting points for in-house synthesis or as benchmarks for custom synthesis projects.
Table of Commercially Available Analogs:
| Compound Name | CAS Number | Representative Suppliers | Typical Purity |
| 5-amino-N-methyl-1H-pyrazole-4-carboxamide | 77937-05-4 | Fluorochem, ChemBridge | >95%[3][4] |
| 5-amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 | Sigma-Aldrich (Ambeed) | >96%[5] |
| 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | 1022962-66-8 | ChemBridge | >95%[6] |
| 5-amino-1H-pyrazole-4-carboxamide | 5334-31-6 | Synthonix | >97%[7] |
The availability of these analogs indicates that the core pyrazole scaffold is accessible. For researchers requiring the specific N,N-dimethyl derivative, two primary avenues remain: custom synthesis or in-house synthesis.
Procurement Strategy: The Custom Synthesis Workflow
Engaging a custom synthesis provider is often the most direct route to obtaining the target compound. This process requires careful planning and communication to ensure the final product meets the required specifications.
Caption: In-house quality control workflow for new chemical entities.
Step-by-Step Experimental Protocols:
1. High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A major peak corresponding to the product with an area percentage greater than the specified purity.
2. ¹H NMR Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Solvent: DMSO-d₆.
-
Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Predicted Chemical Shifts (δ, ppm):
-
~7.5-8.0 (s, 1H): Pyrazole ring C-H proton.
-
~6.0-6.5 (br s, 2H): Amino (-NH₂) protons.
-
~2.9-3.1 (s, 6H): N,N-dimethyl protons.
-
~11.0-12.0 (br s, 1H): Pyrazole N-H proton.
-
Note: The chemical shifts for NH protons can be broad and exchangeable. [8]
-
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity of the compound.
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. [9]* Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration at 2-8°C is recommended. [5]* Stability: While specific stability data is unavailable, pyrazole derivatives are generally stable under recommended storage conditions. Avoid strong oxidizing agents and strong acids. [9]
Conclusion
The acquisition of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide presents a procurement challenge that requires a strategic approach beyond standard catalog orders. By leveraging custom synthesis services and implementing a robust in-house QC workflow, researchers can confidently obtain this valuable building block for their drug discovery programs. This guide provides the necessary framework for navigating this process, from initial sourcing strategy to final analytical validation, ensuring the quality and integrity of the material used in critical research applications.
References
-
Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
Synthonix. 5-amino-1H-pyrazole-4-carboxamide. [Link]
-
SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link]
-
HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]
-
PubMed. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
Journal of Organic Chemistry & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
PrepChem.com. Synthesis of 1,3-dimethyl-4-amino-pyrazol-5-carboxamide. [Link]
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. You are being redirected... [hit2lead.com]
- 5. 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | 18213-75-7 [sigmaaldrich.com]
- 6. You are being redirected... [hit2lead.com]
- 7. Synthonix, Inc > 5334-31-6 | 5-amino-1H-pyrazole-4-carboxamide [synthonix.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Technical Application Note: Scalable Synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
This Application Note is structured as a high-level technical guide for drug development chemists, focusing on the robust, scalable synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., FGFR, JAK) and hypnotic agents (e.g., Zaleplon analogs).
Abstract & Strategic Relevance
The 5-aminopyrazole-4-carboxamide moiety is a privileged structure in medicinal chemistry, serving as a key hydrogen-bond donor/acceptor motif in the ATP-binding pockets of various protein kinases [1, 2]. While many protocols exist for the corresponding carbonitriles, the direct synthesis of the N,N-dimethylcarboxamide variant requires specific regiochemical control.
This protocol details a two-step, one-pot capable sequence starting from 2-cyano-N,N-dimethylacetamide . The method utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a reactive enaminonitrile intermediate, which undergoes regioselective cyclocondensation with hydrazine. This route is preferred over the orthoformate pathway due to cleaner reaction profiles and the avoidance of acetic anhydride.
Retrosynthetic Logic & Mechanism
The synthesis relies on the "3+2" cyclization strategy. The key to obtaining the 5-amino group (rather than a 5-hydroxy/pyrazolone species) is the preservation of the nitrile group for the intramolecular nucleophilic attack by the hydrazine nitrogen.
Mechanistic Pathway[1][2][3]
-
Enamine Formation: Condensation of the active methylene of 2-cyano-N,N-dimethylacetamide with DMF-DMA yields the electron-deficient enamine (Intermediate A ).
-
Michael Addition: Hydrazine acts as a hard nucleophile, attacking the
-carbon of the enamine, displacing dimethylamine. -
5-exo-dig Cyclization: The internal hydrazine nitrogen attacks the nitrile carbon (electrophile), forming the 5-amino-pyrazole ring while retaining the carboxamide at position 4.
Pathway Visualization
Figure 1: Synthetic workflow for the conversion of cyanoacetamide precursors to aminopyrazoles.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No. | Equiv.[1][2] | Role |
| 2-Cyano-N,N-dimethylacetamide | 17292-56-1 | 1.0 | Starting Material |
| DMF-DMA | 4637-24-5 | 1.2 | C1 Synthon |
| Hydrazine Hydrate (64-80%) | 7803-57-8 | 1.5 | Binucleophile |
| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |
| Toluene | 108-88-3 | Solvent | Azeotropic removal (Step 1) |
Step 1: Synthesis of Enaminonitrile Intermediate
Target: (E)-2-cyano-3-(dimethylamino)-N,N-dimethylacrylamide
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 2-cyano-N,N-dimethylacetamide (10.0 mmol, 1.12 g) and Toluene (20 mL).
-
Note: Toluene is preferred over neat reaction to manage exotherms and facilitate stirring, though neat reactions are possible on small scales [3].
-
-
Addition: Add DMF-DMA (12.0 mmol, 1.6 mL) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (110 °C) for 3–4 hours.
-
Self-Validation: The solution should turn from colorless to deep yellow/orange, indicating the formation of the conjugated enamine system.
-
-
Monitoring: Monitor by TLC (EtOAc/MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by a lower Rf spot (enamine).
-
Workup (for isolation): Concentrate the solvent in vacuo. The residue (Intermediate A) can be used directly in the next step.
-
QC Check: 1H NMR (DMSO-d6) should show a singlet olefinic proton around
7.8–8.0 ppm.
-
Step 2: Cyclization to Aminopyrazole
Target: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
-
Solvation: Dissolve the crude residue from Step 1 in Ethanol (30 mL).
-
Cyclization: Add Hydrazine Hydrate (15.0 mmol, 0.75 mL) cautiously.
-
Safety: Hydrazine is toxic and a suspected carcinogen. Use a fume hood and double gloves.
-
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.
-
Mechanism Check: The evolution of dimethylamine (fishy odor) confirms the substitution at the
-carbon.
-
-
Precipitation: Cool the reaction mixture to 0–5 °C in an ice bath. Stir for 1 hour.
-
The product often crystallizes directly from the cool ethanolic solution.
-
-
Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).
-
Drying: Dry under vacuum at 45 °C.
Process Safety & Troubleshooting
Critical Safety Parameters
-
Hydrazine Hydrate: Highly toxic, corrosive, and environmental hazard. Neutralize waste streams with dilute hypochlorite (bleach) before disposal to convert residual hydrazine to nitrogen gas [4].
-
Thermal Runaway: The reaction with DMF-DMA generates methanol. Ensure proper venting during reflux.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in EtOH | Concentrate reaction volume to 50% and cool to -20 °C. Add diethyl ether as anti-solvent. |
| Impure Product (Red color) | Oxidation of hydrazine/intermediate | Perform reaction under Nitrogen/Argon atmosphere. |
| Incomplete Step 1 | Old DMF-DMA (Hydrolyzed) | Use fresh DMF-DMA. If stored, ensure it was kept under inert gas. |
Analytical Characterization (Expected Data)
To validate the synthesis, compare spectral data against these standard values for 5-aminopyrazole-4-carboxamides [1, 5].
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: 180–185 °C (dec).
-
1H NMR (400 MHz, DMSO-d6):
- 11.80 (br s, 1H, Pyrazole-NH) — Confirming 1H-tautomer.
- 7.75 (s, 1H, C3-H) — Characteristic pyrazole singlet.
- 5.80 (br s, 2H, NH2) — Confirming 5-amino group.
- 2.95 (br s, 6H, N(CH3)2) — Amide methyls (may appear as two singlets due to restricted rotation).
-
IR (ATR):
-
Absence of Nitrile stretch (~2200 cm⁻¹).
-
Presence of Amide Carbonyl (~1630 cm⁻¹) and Amine NH stretches (3200–3400 cm⁻¹).
-
References
-
Fadda, A. A., et al. (2012). "Synthesis of 5-amino-1H-pyrazole-4-carbonitriles and their utility in the synthesis of pyrazolo[1,5-a]pyrimidines." American Journal of Organic Chemistry.
-
Bondock, S., et al. (2011). "Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles." Arkivoc, (ii), 227-239.[3]
-
Abu-Shanab, F. A., et al. (2011). "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis." International Journal of Organic Chemistry, 1, 207-214.
-
Princeton University EHS. (2023). "Hydrazine Safety Guide."
-
Beilstein Journals. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem., 7, 179–197.
Sources
reaction of 2-cyano-N,N-dimethyl-3-ethoxyacrylamide with hydrazine hydrate
An In-Depth Guide to the Synthesis of 3-Amino-5-(dimethylamino)-1H-pyrazole-4-carbonitrile via Cyclocondensation
Abstract
This application note provides a comprehensive technical guide for the . This reaction is a robust and efficient method for the synthesis of 3-amino-5-(dimethylamino)-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, serving as core scaffolds in anti-inflammatory, anti-cancer, and agrochemical agents[1][2]. This document details the underlying reaction mechanism, provides a validated step-by-step experimental protocol, outlines safety considerations, and discusses the characterization of the final product. The protocols and insights are designed for researchers in organic synthesis, medicinal chemistry, and process development.
Scientific Foundation and Reaction Mechanism
The synthesis of the pyrazole ring system from an activated acrylamide and hydrazine is a classic example of a cyclocondensation reaction. The specific transformation of 2-cyano-N,N-dimethyl-3-ethoxyacrylamide into 3-amino-5-(dimethylamino)-1H-pyrazole-4-carbonitrile proceeds through a well-defined, multi-step mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.
The reaction is initiated by a nucleophilic attack. Hydrazine, being a potent bis-nucleophile, attacks the electron-deficient β-carbon of the acrylamide scaffold (a Michael-type addition). The ethoxy group at the 3-position and the cyano and amide groups at the 2-position create a highly electrophilic double bond, facilitating this initial step. This is followed by an intramolecular cyclization where the terminal amino group of the hydrazine adduct attacks the electrophilic carbon of the cyano group. The subsequent elimination of ethanol and tautomerization of the resulting dihydropyrazole intermediate yields the stable, aromatic 3-amino-5-(dimethylamino)-1H-pyrazole-4-carbonitrile. The choice of a protic solvent like ethanol is deliberate, as it can facilitate the proton transfer steps required during tautomerization.
Below is a visual representation of the proposed mechanistic pathway.
Caption: Proposed mechanism for pyrazole formation.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks and clear endpoints for a reproducible synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| 2-cyano-N,N-dimethyl-3-ethoxyacrylamide | ≥97% | Commercial Source |
| Hydrazine Hydrate (~64% Hydrazine) | Reagent Grade | Sigma-Aldrich, Merck |
| Ethanol (EtOH), Anhydrous | ≥99.5% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Deionized Water | Type II or higher | N/A |
| Celite® 545 | N/A | Commercial Source |
| Equipment | Specification | Notes |
| 250 mL Three-neck round-bottom flask | Standard Taper | Ensure dry glassware |
| Reflux Condenser | Standard Taper | |
| Magnetic Stirrer with Hotplate | N/A | |
| Thermometer / Temperature Probe | -10 to 150 °C | |
| Addition Funnel | 50 mL | |
| Buchner Funnel and Filter Flask | N/A | For product isolation |
| Rotary Evaporator | N/A | For solvent removal |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | For reaction monitoring |
Reagent Stoichiometry and Data
| Compound | MW ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| 2-cyano-N,N-dimethyl-3-ethoxyacrylamide | 182.21 | 9.11 | 50.0 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 3.91 | 50.0 | 1.0 |
| Ethanol | N/A | 100 mL | N/A | Solvent |
| Note: The moles are calculated based on the hydrazine (N₂H₄) content. |
Step-by-Step Synthesis Procedure
The overall workflow for the synthesis is outlined below.
Caption: Experimental workflow for synthesis.
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with 2-cyano-N,N-dimethyl-3-ethoxyacrylamide (9.11 g, 50.0 mmol) and anhydrous ethanol (100 mL). Begin stirring to dissolve the solid.
-
Hydrazine Addition: In a separate beaker, carefully measure hydrazine hydrate (3.91 g, ~50.0 mmol of N₂H₄). Caution: Hydrazine hydrate is corrosive and toxic; handle in a fume hood with appropriate personal protective equipment (PPE). Slowly add the hydrazine hydrate to the stirred ethanol solution at room temperature over 5-10 minutes. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). Spot the starting material and the reaction mixture. The disappearance of the starting acrylamide spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Workup and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.
-
Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight. A typical yield of the crude product is in the range of 70-85%.
Purification Protocol
Recrystallization is an effective method for purifying the synthesized pyrazole.
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of boiling ethanol or an ethanol/water mixture to just dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of Celite® to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
Product Characterization
The identity and purity of the final product, 3-amino-5-(dimethylamino)-1H-pyrazole-4-carbonitrile, should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point indicates high purity. Compare the observed value with literature data for similar aminocyanopyrazoles.
-
Infrared (IR) Spectroscopy: Expect characteristic peaks for N-H stretching (amine, ~3200-3400 cm⁻¹), C≡N stretching (nitrile, ~2200-2230 cm⁻¹), and C=C/C=N stretching (pyrazole ring, ~1500-1650 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show distinct signals for the amino (NH₂) protons, the pyrazole ring N-H proton, and the N,N-dimethyl protons.
-
¹³C NMR will confirm the number of unique carbons, including the nitrile carbon and the carbons of the pyrazole ring.
-
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the product (C₆H₉N₅, MW = 151.17).
Safety and Handling
-
Hydrazine Hydrate: This substance is highly corrosive, toxic upon inhalation and skin contact, and a suspected carcinogen. Always handle it inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; butyl or Viton rubber is preferred), safety goggles, and a lab coat. Have an emergency eyewash and shower readily available.
-
Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.
-
General Precautions: Perform the entire experiment in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with chemicals.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Extend the reflux time and re-check via TLC. Ensure the reaction temperature is maintained at reflux. |
| Impure starting materials. | Verify the purity of the acrylamide and use a fresh bottle of hydrazine hydrate. | |
| Oily or Gummy Product | Presence of impurities or incomplete precipitation. | Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. Purify via column chromatography. |
| Reaction Stalls | Insufficient heat or deactivation of hydrazine. | Ensure the heating mantle is functioning correctly. If necessary, a slight excess (1.1 eq) of hydrazine can be used. |
References
-
ResearchGate. Pyrazole derivatives from hydrazone and acrylate/acrylamide. Available at: [Link]
-
Der Pharma Chemica. (2011). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Available at: [Link]
- Google Patents. US4171413A - Acrylic hydrazides.
-
PubMed Central (PMC). (2017). Design, synthesis and biological evaluation of novel 1,3-diarylpyrazoles as cyclooxygenase inhibitors, antiplatelet and anticancer agents. Available at: [Link]
-
MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available at: [Link]
-
Beilstein Journals. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available at: [Link]
-
s d fine-chem limited. 3-AMINO-4-CYANO PYRAZOLE (FOR SYNTHESIS). Available at: [Link]
- Google Patents. US3694484A - Process of preparing 3-amino-2-cyano acrylamide.
-
Scientific & Academic Publishing. (2015). Synthesis and Antimicrobial Evaluation of New Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide. Available at: [Link]
Sources
Application Note: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide as a Versatile Building Block for Pyrazolo[1,5-a]pyrimidines
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2] This scaffold is a key component in a variety of clinically significant molecules, demonstrating a broad spectrum of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[1] The structural rigidity and unique electronic properties of the pyrazolo[1,5-a]pyrimidine system make it an ideal framework for designing targeted therapeutics.
One of the most efficient and widely adopted strategies for the synthesis of this important scaffold is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[1] This application note provides a detailed guide for utilizing 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide as a key building block in the synthesis of novel pyrazolo[1,5-a]pyrimidine-3-carboxamides. The presence of the N,N-dimethylcarboxamide group at the 3-position of the final product offers a valuable handle for further chemical modification and for modulating the pharmacokinetic and pharmacodynamic properties of the target molecules.
Chemical Logic and Mechanistic Insights
The fundamental transformation involves the reaction of the bifunctional 5-aminopyrazole, which acts as a 1,3-bis-nucleophile, with a 1,3-bis-electrophile, typically a β-diketone or a related species. The reaction proceeds through a well-established cascade of condensation and cyclization steps.
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a dehydration step to form an enamine intermediate. Subsequently, an intramolecular cyclization occurs via the attack of the endocyclic pyrazole nitrogen onto the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.
Caption: Generalized reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
General Protocol for the Synthesis of N,N,5,7-tetramethylpyrazolo[1,5-a]pyrimidine-3-carboxamide
This protocol describes a representative synthesis using acetylacetone as the 1,3-dicarbonyl component.
Materials and Reagents:
-
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Instrumentation:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (1.0 eq) in glacial acetic acid (10-15 mL).
-
Addition of Reagent: To the stirred solution, add acetylacetone (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (50 mL).
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N,N,5,7-tetramethylpyrazolo[1,5-a]pyrimidine-3-carboxamide.
Caption: Step-by-step experimental workflow for the synthesis and purification.
Characterization of the Product
The structure of the synthesized N,N,5,7-tetramethylpyrazolo[1,5-a]pyrimidine-3-carboxamide should be confirmed by standard spectroscopic methods.
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two methyl groups on the pyrimidine ring (singlets, ~2.5-2.8 ppm), the N,N-dimethyl groups on the carboxamide (two singlets, ~3.0-3.2 ppm), a proton on the pyrimidine ring (singlet, ~6.5-7.0 ppm), and a proton on the pyrazole ring (singlet, ~8.0-8.5 ppm). |
| ¹³C NMR | Resonances for the methyl carbons, the aromatic carbons of the fused ring system, and the carbonyl carbon of the carboxamide group (~160-165 ppm). |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
Applications in Drug Discovery
The resulting N,N-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide is a valuable intermediate for the development of novel therapeutic agents. The carboxamide moiety can serve as a key interaction point with biological targets or can be further functionalized to explore structure-activity relationships (SAR).
Derivatives of this scaffold have shown promise as:
-
Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine core is a known hinge-binding motif for many kinases, making these compounds excellent candidates for the development of targeted cancer therapies.[1]
-
CNS Agents: Certain pyrazolo[1,5-a]pyrimidines have demonstrated activity as anxiolytics and hypnotics.[3]
-
Anti-infective Agents: This class of compounds has also been explored for its potential as antibacterial and antiviral agents.[4][5]
Troubleshooting and Key Considerations
-
Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is possible. The regiochemical outcome is often influenced by the electronic and steric nature of the substituents on both the aminopyrazole and the dicarbonyl compound. Careful analysis of the product mixture by NMR is recommended.
-
Reaction Conditions: While refluxing in acetic acid is a robust method, other conditions such as microwave irradiation or the use of different acid catalysts (e.g., p-toluenesulfonic acid) in solvents like ethanol or DMF could be explored to optimize reaction times and yields.[6]
-
Purification: The polarity of the final product will depend on the substituents. The choice of eluent for column chromatography should be optimized based on TLC analysis.
Conclusion
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is a readily accessible and highly versatile building block for the synthesis of a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. The straightforward and robust cyclocondensation reaction with 1,3-dicarbonyl compounds provides an efficient entry into this medicinally important class of heterocyclic compounds. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery to facilitate the exploration of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (URL: [Link])
-
Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides as potential non benzodiazepine. (URL: [Link])
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... (URL: [Link])
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (URL: [Link])
-
2 - Supporting Information. (URL: [Link])
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (URL: [Link])
-
Supporting Information - ScienceOpen. (URL: [Link])
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. (URL: [Link])
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. (URL: [Link])
-
Antimycobacterial pyridine carboxamides: From design to in vivo activity. (URL: [Link])
-
Condensation of 1-Substituted 5-Aminopyrazoles with β-Dicarbonyl Compounds. (URL: [Link])
-
Novel pyrimidine-1,3,4-oxadiazole hybrids and their precursors as potential antimycobacterial agents. (URL: [Link])
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (URL: [Link])
-
Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (URL: [Link])
-
Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines. (URL: [Link])
-
(PDF) Synthesis of some pyrazolo[1,5-a]pyrimidine derivatives bearing carbonitrile, amidoxime, carboxamide and oxadiazole substituents using commercially available reagents. (URL: [Link])
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. (URL: [Link])
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
New Reaction Products of Acetylacetone with Semicarbazide Derivatives. (URL: [Link])
-
New Reaction Products of Acetylacetone with Semicarbazide Derivatives | ACS Omega. (URL: [Link])
-
Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents | Request PDF. (URL: [Link])
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (URL: [Link])
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (URL: [Link])
-
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. (URL: [Link])
-
Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide and N-Benzyl-6 ',7 '-Dihydrospiro[Piperidine-4,4 '-Thieno[3,2-c]Pyran] Analogues with Bactericidal Efficacy against Mycobacterium tuberculosis Targeting MmpL3. (URL: [Link])
-
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (URL: [Link])
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (URL: [Link])
-
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. (URL: [Link])
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application Note: Strategic Utilization of 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in Kinase Inhibitor Synthesis
Part 1: Executive Summary & Rationale
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide represents a privileged scaffold in the design of ATP-competitive kinase inhibitors. Unlike the ubiquitous pyrazolo[1,5-a]pyrimidine or indazole cores, this un-fused pyrazole template offers a distinct advantage: modular flexibility .
By decoupling the "hinge-binding" motif (the aminopyrazole) from the "solvent-exposed" tail (the carboxamide), medicinal chemists can fine-tune solubility and permeability without disrupting the critical hydrogen-bonding network required for potency. The N,N-dimethyl substitution specifically serves to cap the amide, removing a hydrogen bond donor that often leads to poor membrane permeability, while simultaneously improving lipophilic efficiency (LipE).
Key Applications
-
Scaffold Replacement: Bio-isosteric replacement of aminopyrimidines in BTK and JAK inhibitors to alter selectivity profiles.
-
Covalent Inhibitor Synthesis: The C5-amino group serves as an ideal nucleophile for attaching electrophilic warheads (e.g., acrylamides) targeting active-site cysteines (e.g., Cys481 in BTK, Cys773 in EGFR).
-
Fragment-Based Drug Discovery (FBDD): A high-solubility fragment for crystallographic soaking experiments.
Part 2: Chemical Profile & Handling
| Property | Data | Notes |
| IUPAC Name | 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | |
| CAS Number | 741209-40-5 | (N-methyl variant: 77937-05-4) |
| Molecular Formula | C₆H₁₀N₄O | |
| Molecular Weight | 154.17 g/mol | Ideal for Fragment-Based Design (MW < 200) |
| Solubility | DMSO (>50 mg/mL), Methanol | High solubility due to dimethyl amide |
| pKa (Calc) | Pyrazole NH: ~14.0; Amino group: ~3.5 | Weak base; protonation unlikely at physiological pH |
| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas (Ar/N₂) |
Safety Precaution: Aminopyrazoles are potential skin and eye irritants. Use standard PPE (nitrile gloves, safety glasses). Avoid inhalation of dusts.
Part 3: Synthetic Protocols
Protocol A: De Novo Cyclocondensation (Scale-Up Route)
Best for: Multi-gram synthesis starting from inexpensive acyclic precursors.
Mechanism: This route utilizes the reaction between a dimethylamino-acrylamide derivative and hydrazine.[1][2][3] The "dimethylamino" group on the acrylate acts as a leaving group, driving the cyclization.[3]
Materials:
-
2-Cyano-N,N-dimethylacetamide (Starting Material 1)
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
-
Hydrazine hydrate (64% or 80% solution)
-
Ethanol (Anhydrous)
Step-by-Step Procedure:
-
Enaminone Formation:
-
Charge a reaction vessel with 2-Cyano-N,N-dimethylacetamide (1.0 eq) and DMF-DMA (1.2 eq).
-
Heat to 90°C for 3 hours. The solution will turn yellow/orange as the intermediate 2-cyano-3-(dimethylamino)-N,N-dimethylacrylamide forms.
-
Concentrate in vacuo to remove excess DMF-DMA and methanol byproduct.
-
-
Cyclization:
-
Redissolve the crude intermediate in Ethanol (5 mL/g).
-
Cool to 0°C in an ice bath.
-
Dropwise add Hydrazine hydrate (1.1 eq). Caution: Exothermic reaction.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours. Then reflux for 1 hour to ensure completion.
-
-
Isolation:
-
Cool to RT. The product often precipitates directly.
-
If no precipitate, concentrate to 20% volume and add cold diethyl ether.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Protocol B: Amide Coupling (Library/Discovery Route)
Best for: Late-stage diversification or if the ethyl ester is already in stock.
Materials:
-
5-Amino-1H-pyrazole-4-carboxylic acid (hydrolyzed from ethyl ester CAS 5334-31-6)
-
Dimethylamine (2.0M in THF)
-
HATU (Coupling Agent)
-
DIPEA (Base)[4]
Step-by-Step Procedure:
-
Activation:
-
Dissolve 5-Amino-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry DMF (0.2 M concentration).
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 15 minutes at RT to form the active ester.
-
-
Coupling:
-
Add Dimethylamine (2.0M in THF, 1.5 eq).
-
Stir at RT for 4–6 hours. Monitor by LC-MS (Target mass: 155.1 [M+H]⁺).
-
-
Work-up:
-
Dilute with EtOAc, wash with sat.[7] NaHCO₃ (x2) and Brine (x1).
-
Dry over Na₂SO₄ and concentrate.
-
Note: Due to high polarity, column chromatography usually requires 5-10% MeOH in DCM.
-
Part 4: Application Note – Kinase Inhibitor Design
The Hinge-Binding Logic
The 5-amino-pyrazole motif is a "bidentate" hinge binder.
-
Donor: The Pyrazole NH (N1) donates a hydrogen bond to the hinge region backbone carbonyl (e.g., Glu475 in BTK).
-
Acceptor: The Pyrazole N2 (or the exocyclic amino group depending on tautomer) accepts/donates to the backbone NH (e.g., Met477 in BTK).
Critical Design Feature: The N,N-dimethyl carboxamide at position 4 points toward the "Gatekeeper" residue or the solvent front. By using a tertiary amide (dimethyl), you eliminate a potential H-bond donor. This is often strategic to avoid clashing with hydrophobic gatekeepers or to improve passive permeability by reducing the Total Polar Surface Area (TPSA).
Workflow: Synthesis of Covalent Inhibitors
To convert this scaffold into a covalent inhibitor (e.g., for FGFR4 or BTK), the C5-amino group is derivatized with an acryloyl chloride.
Reaction:
Scaffold + Acryloyl Chloride
Acrylamide-Inhibitor
Troubleshooting Tip: The C5-amino group is electronically deactivated by the electron-withdrawing C4-carboxamide. If reaction is sluggish, use 3-chloropropionyl chloride followed by elimination with TEA to generate the acrylamide in situ.
Visualizing the Pathway
The following diagram illustrates the retrosynthetic logic and the binding mode interaction.
Caption: Workflow from precursor synthesis to kinase pocket interaction. Green node represents the core scaffold; Red arrows indicate critical binding interactions.
Part 5: References
-
Synthesis of Aminopyrazoles via Enaminones:
-
Title: "Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives."
-
Source:Molecular Diversity (via PubMed Central).
-
URL:[Link]
-
Relevance: Establishes the reaction of hydrazine with dimethylamino-acrylamides as a robust route to 5-aminopyrazoles.
-
-
Kinase Inhibitor Scaffold Design (BTK/FGFR):
-
Title: "Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning."
-
Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Relevance: Details the use of the aminopyrazole carboxamide core to replace pyrimidines in BTK inhibitors.
-
-
General Synthesis of Pyrazole Carboxamides:
-
Title: "Approaches towards the synthesis of 5-aminopyrazoles."
-
Source:Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Relevance: Comprehensive review of synthetic methods including the cyano-acetamide route.
-
-
Application in Covalent FGFR Inhibitors:
-
Title: "Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors."
-
Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Relevance: Demonstrates the specific utility of this scaffold in modern covalent drug design.
-
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. growingscience.com [growingscience.com]
- 5. researchgate.net [researchgate.net]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
Introduction: The Strategic Value of 5-Aminopyrazole-4-carboxamides in Heterocyclic Chemistry
An Application Guide to Cyclocondensation Protocols for 5-Amino-Pyrazole-4-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1][2] Its derivatives, particularly 5-amino-pyrazole-4-carboxamides, are privileged building blocks for the synthesis of fused heterocyclic systems. The strategic placement of a nucleophilic amino group adjacent to a carboxamide function on the pyrazole ring creates an ideal platform for cyclocondensation reactions, enabling the construction of bicyclic structures that are often analogues of endogenous purines.[3]
Among the most significant products derived from these reactions are the pyrazolo[3,4-d]pyrimidines. This fused heterocyclic system is of immense interest to drug development professionals as it forms the core of numerous compounds targeting key enzymes in cell signaling pathways, most notably protein kinases.[4][5][6] The structural similarity of the pyrazolo[3,4-d]pyrimidine core to adenine allows it to function as an ATP-competitive inhibitor, leading to its exploration in oncology, inflammation, and virology.[5][7]
This guide provides a detailed exploration of the principal cyclocondensation protocols used to convert 5-amino-pyrazole-4-carboxamide derivatives into these valuable pyrazolo[3,4-d]pyrimidine scaffolds. We will move from classical thermal methods to modern, efficiency-driven approaches, explaining the causality behind experimental choices and providing detailed, field-proven protocols.
Part 1: Foundational Principles of Pyrazolo[3,4-d]pyrimidine Synthesis
The annulation of a pyrimidine ring onto a 5-aminopyrazole-4-carboxamide core is a classic example of heterocyclic synthesis. The reaction fundamentally involves the formation of two new bonds between the pyrazole precursor and a one-carbon (C1) electrophile.
The Dinucleophilic Pyrazole Core: The 5-aminopyrazole-4-carboxamide acts as a 1,3-dinucleophile.
-
The 5-Amino Group: This is typically the more nucleophilic site and initiates the reaction by attacking the C1 electrophile.
-
The Amide Nitrogen (N-H): Following the initial reaction at the 5-amino position, the amide nitrogen acts as the second nucleophile, attacking an intramolecular electrophilic center to close the six-membered pyrimidine ring.
The C1 Electrophile: A variety of reagents can provide the single carbon atom required to complete the pyrimidine ring. The choice of this reagent is a critical determinant of the reaction conditions and final product. Common C1 sources include:
-
Formamide (HCONH₂): Serves as both the C1 source and a high-boiling solvent. Upon heating, it can dehydrate to generate the necessary electrophilic species.
-
Formic Acid (HCOOH): Acts as an N-acylating agent. The initial product is an N-formylated intermediate, which then cyclizes upon heating, often with the removal of water.[5][8]
-
Orthoesters (e.g., Triethyl Orthoformate or Trimethyl Orthoformate): These are highly effective C1 sources that react with the amino group to form an intermediate that readily cyclizes.[8][9]
General Reaction Mechanism
The cyclocondensation process can be visualized as a two-stage sequence: an initial intermolecular reaction followed by an intramolecular cyclization and dehydration.
Caption: Generalized workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Part 2: Classical Thermal Cyclocondensation Protocols
These methods are well-established and often favored for their simplicity and the low cost of reagents, forming the bedrock of pyrazolo[3,4-d]pyrimidine synthesis.
Protocol 2.1: Thermal Cyclocondensation in Formamide
Principle: This is one of the most direct methods. The 5-aminopyrazole-4-carboxamide is heated in an excess of formamide. The formamide acts as both the solvent and the C1 reagent, eliminating the need for additional catalysts or reagents. The high reaction temperature facilitates both the formation of the electrophilic species from formamide and the subsequent dehydration of the cyclized intermediate.
Detailed Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 5-amino-pyrazole-4-carboxamide derivative (1.0 eq).
-
Solvent/Reagent Addition: Add formamide (typically 10-20 volumes relative to the starting material, e.g., 10-20 mL per gram).
-
Reaction: Heat the mixture to 150-180 °C with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can be long, often ranging from 4 to 12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Isolation: Pour the cooled mixture into ice water to precipitate the product fully. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water, followed by a cold non-polar solvent like diethyl ether or hexane to remove residual formamide. If necessary, recrystallize the product from a suitable solvent such as ethanol, isopropanol, or a DMF/water mixture.[10]
Causality and Insights:
-
Why high temperature? The high temperature is crucial for the in-situ generation of the reactive species from formamide and to overcome the activation energy for the final dehydration step, which drives the reaction to completion.
-
Trustworthiness: This method is robust and has been used for decades.[8] However, yields can be variable, and the harsh conditions may not be suitable for substrates with sensitive functional groups.
Protocol 2.2: Cyclocondensation using Formic Acid
Principle: This protocol involves the initial N-formylation of the 5-amino group by formic acid. The resulting N-(4-carbamoyl-1H-pyrazol-5-yl)formamide intermediate is then thermally induced to cyclize and dehydrate, yielding the pyrazolo[3,4-d]pyrimidin-4-one.
Detailed Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask with a reflux condenser, suspend the 5-amino-pyrazole-4-carboxamide derivative (1.0 eq) in an excess of formic acid (e.g., 90% or greater, 15-25 volumes).
-
Reaction: Reflux the mixture with stirring for 5-10 hours.[5] Monitor the reaction by TLC, observing the disappearance of the starting material and the formation of the product.
-
Workup: Cool the reaction mixture to ambient temperature.
-
Isolation: Carefully pour the mixture into a beaker of ice water. The product will precipitate as a solid.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water to remove all traces of formic acid, and dry under vacuum. Recrystallization from ethanol or a similar solvent can be performed for further purification.[5]
Part 3: Modern and Efficiency-Driven Synthetic Strategies
To overcome the limitations of classical methods, such as long reaction times and high energy consumption, modern techniques like microwave-assisted synthesis and multi-component reactions have been developed. These protocols often offer superior yields, shorter reaction times, and better step economy.[9][11]
Section 3.1: Microwave-Assisted Synthesis
Principle: Microwave irradiation provides rapid and uniform heating of the reaction mixture, dramatically accelerating reaction rates. This allows for syntheses to be completed in minutes rather than hours, often with cleaner reaction profiles and higher yields.[12]
Protocol 3.1.1: Microwave-Assisted One-Pot, Three-Component Synthesis
Principle: This highly efficient protocol combines the pyrazole, a C1 source (orthoformate), and a primary amine in a single vessel to construct substituted pyrazolo[3,4-d]pyrimidin-4-ones.[8][9] The orthoformate reacts first with the 5-aminopyrazole, and the resulting intermediate is then trapped by the primary amine, leading to a rapid cyclization under microwave heating. This method avoids the need to pre-synthesize or isolate intermediates, embodying the principles of pot- and step-economy.[8][9]
Caption: Workflow for microwave-assisted three-component synthesis.
Detailed Step-by-Step Methodology:
-
Reagent Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the methyl 5-aminopyrazole-4-carboxylate derivative (1.0 eq, e.g., 1 mmol).
-
Reagent Addition: Add trimethyl orthoformate (3.0 eq) and the desired primary amine (1.5 eq).
-
Solvent: Add a suitable high-boiling solvent like N,N-dimethylformamide (DMF) or ethanol (2-4 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for 15-45 minutes.[9][13]
-
Workup: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the solid with a small amount of cold ethanol or diethyl ether to remove any remaining impurities. The product is often obtained in high purity without the need for column chromatography.[8][9]
Data Presentation: Substrate Scope and Efficiency
The following table summarizes representative results for the microwave-assisted three-component synthesis, demonstrating its broad applicability.
| Entry | Primary Amine | Reaction Time (min) | Yield (%) | Reference |
| 1 | Benzylamine | 30 | 85 | [14] |
| 2 | 4-Methoxybenzylamine | 30 | 82 | [14] |
| 3 | Aniline | 45 | 75 | [9] |
| 4 | 4-Fluoroaniline | 45 | 78 | [9] |
| 5 | Phenethylamine | 30 | 76 | [14] |
Section 3.2: Green Chemistry Approaches
Principle: Modern synthetic chemistry emphasizes the use of environmentally benign methods.[11][15] For the synthesis of pyrazolo[3,4-d]pyrimidines, this involves minimizing the use of hazardous organic solvents, avoiding harsh reagents, and improving energy efficiency.
Protocol 3.2.1: Ultrasound-Assisted Synthesis in Aqueous Media
Principle: This approach leverages the benefits of sonication to promote reactivity in an environmentally friendly solvent like water or ethanol/water mixtures.[3] Ultrasound induces acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—which generates localized high temperatures and pressures, accelerating mass transfer and reaction rates without high bulk temperatures.
Detailed Step-by-Step Methodology:
-
Reagent Setup: In a thick-walled flask, suspend the 5-amino-pyrazole-4-carboxamide (1.0 eq) and the C1 source (e.g., triethyl orthoformate, 2.0 eq) in an aqueous ethanol solution (e.g., 1:1 v/v).
-
Catalyst (Optional): A mild acid catalyst like KHSO₄ can be added to facilitate the reaction.[3]
-
Reaction: Immerse the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. Sonicate at a controlled temperature (e.g., 40-60 °C) for 1-3 hours. Monitor the reaction's progress via TLC.
-
Workup: Upon completion, cool the mixture. The product typically precipitates from the aqueous medium.
-
Isolation and Purification: Collect the product by vacuum filtration, wash with water, and dry. Recrystallization can be performed if needed.
Causality and Insights:
-
Why Ultrasound? Sonication provides the mechanical energy to overcome activation barriers and enhance mixing at a microscopic level, which is particularly effective for heterogeneous mixtures.
-
Why Aqueous Media? Using water or ethanol reduces reliance on volatile and often toxic organic solvents like DMF, aligning with the principles of green chemistry.[3][15]
Part 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low Yield | Incomplete reaction; side reactions; product decomposition under harsh conditions. | - Increase Reaction Time/Temperature: For thermal methods, ensure the reaction has gone to completion. - Switch to Microwave: If thermal methods are ineffective, microwave irradiation can significantly improve yields.[12] - Change C1 Source: Orthoformates are often more reactive than formamide or formic acid. |
| Side Product Formation | N-formylation without cyclization; formation of regioisomers (if pyrazole is N1-unsubstituted). | - Ensure Anhydrous Conditions: Water can hydrolyze intermediates. - Add a Dehydrating Agent: For thermal reactions, adding a dehydrating agent like molecular sieves can favor cyclization. - Protect N1 Position: If N1-alkylation is a competing reaction, consider using an N1-substituted pyrazole starting material. |
| Purification Difficulties | Product is highly polar and difficult to separate from polar solvents (e.g., DMF, formamide). | - Precipitation: Ensure complete precipitation by adding a large volume of an anti-solvent like ice water. - Trituration: Wash the crude solid extensively with water and then a non-polar solvent to remove residual high-boiling solvents. - Chromatography: If necessary, use a polar stationary phase (silica gel) with a gradient elution (e.g., dichloromethane/methanol). |
Conclusion
The cyclocondensation of 5-amino-pyrazole-4-carboxamide derivatives is a powerful and adaptable strategy for accessing the medicinally vital pyrazolo[3,4-d]pyrimidine scaffold. While classical thermal methods using formamide or formic acid remain viable for their simplicity, modern protocols utilizing microwave assistance and multi-component strategies offer significant advantages in terms of speed, efficiency, and substrate scope. Furthermore, the adoption of green chemistry principles, such as the use of aqueous media and ultrasound, points toward a more sustainable future for heterocyclic synthesis. The choice of protocol will ultimately depend on the specific substrate, available equipment, and desired scale, but the methods outlined in this guide provide a robust toolkit for any researcher in the field.
References
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- Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation.
- Microwave-Assisted, Divergent Solution-Phase Synthesis of 1,3,6-Trisubstituted Pyrazolo[3,4-d]pyrimidines.
- Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Wiley Online Library.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
- Synthesis of pyrazolo[3,4‐d]pyrimidines, using water as green reaction media.
- Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][9][13][16]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar.
- Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products.
- One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI.
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.
- Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Approaches towards the synthesis of 5-aminopyrazoles.
- Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar.
- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Labor
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
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Application Note: A Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides from 5-Aminopyrazoles for Drug Discovery
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" heterocyclic structure due to its potent and selective inhibition of various protein kinases.[1][2] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them critical targets for therapeutic intervention.[3][4] This guide provides an in-depth exploration of the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, a key subclass of these inhibitors. We will detail the core chemical transformations, provide validated, step-by-step laboratory protocols, and explain the mechanistic rationale behind the experimental choices, targeting an audience of researchers and professionals in drug development.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
Pyrazolo[1,5-a]pyrimidines are fused bicyclic N-heterocycles that have garnered significant attention for their wide spectrum of biological activities. Their structure is particularly adept at mimicking ATP, allowing them to competitively bind to the ATP-binding pocket of numerous protein kinases.[1] This has led to the development of potent inhibitors for kinases such as CDK2, B-Raf, MEK, and PI3Kδ, which are crucial regulators of cell signaling pathways.[3][4][5] The versatility of the scaffold allows for extensive functionalization at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][2] The 3-carboxamide moiety, in particular, is a common feature in many advanced clinical candidates, often forming critical hydrogen bond interactions within the target's active site.
The Core Synthetic Strategy: Cyclocondensation
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner.[6] In this reaction, the 5-aminopyrazole acts as a 1,3-bis-nucleophile, while the partner provides two electrophilic centers for the formation of the six-membered pyrimidine ring.
Common 1,3-Bielectrophilic Reagents Include:
-
β-Dicarbonyl compounds (e.g., acetylacetone)
-
β-Ketoesters (e.g., ethyl acetoacetate)[7]
-
Acetylenic esters[9]
-
Chalcones[10]
Reaction Mechanism
The reaction typically proceeds under acidic or basic conditions. The mechanism involves an initial nucleophilic attack from the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-bielectrophile. This is followed by an intramolecular cyclization, where the endocyclic nitrogen (N1) of the pyrazole attacks the second electrophilic center. The final step is a dehydration or elimination event that results in the aromatic fused ring system.[1]
Key Starting Materials
To synthesize the target pyrazolo[1,5-a]pyrimidine-3-carboxamide, careful selection of the 5-aminopyrazole precursor is critical. The substituent at the 4-position of the aminopyrazole ring will ultimately become the 3-carboxamide group on the final product. Therefore, one must start with a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxylate ester.[1][4]
-
5-Amino-1H-pyrazole-4-carbonitrile: A versatile starting material. The nitrile group can be hydrolyzed to a carboxylic acid and subsequently converted to the desired amide.
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Another excellent precursor. The ester can be directly converted to the amide via aminolysis or hydrolyzed to the acid for standard amide coupling.
Experimental Protocols
The following protocols describe validated methods for the synthesis of pyrazolo[1,5-a]pyrimidines, which can then be converted to the target 3-carboxamide derivatives.
Protocol 1: Two-Step Synthesis via β-Enaminone Intermediate
This highly versatile method first prepares a β-enaminone, which is then cyclized with the aminopyrazole.[2][4] It allows for great diversity in the final product's C7-substituent, which is derived from the starting ketone.
Step A: Synthesis of β-Enaminone
-
To a 10 mL microwave vial, add the desired methyl ketone (1.0 mmol, 1.0 eq).
-
Add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 1.5 eq).
-
Seal the vial and heat under microwave irradiation to 160 °C for 15 minutes.
-
After cooling, remove the volatile components under reduced pressure. The resulting crude β-enaminone is often of sufficient purity to be used directly in the next step. Expected yields are typically high (85-97%).[2]
Step B: Cyclocondensation
-
In a round-bottom flask, dissolve the crude β-enaminone (1.0 mmol, 1.0 eq) and 5-amino-1H-pyrazole-4-carbonitrile (1.0 mmol, 1.0 eq) in glacial acetic acid (5-10 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL). The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield the pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
| Parameter | Value |
| Reagents | Methyl Ketone, DMF-DMA, 5-Aminopyrazole-4-carbonitrile |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux (~118 °C) |
| Time | 4-6 hours |
| Typical Yield | 85-95%[1] |
Protocol 2: Conversion of C3-Nitrile to C3-Carboxamide
This final transformation is crucial to achieve the target molecule. It involves a two-step hydrolysis and amidation sequence.
Step A: Hydrolysis of the Nitrile to Carboxylic Acid
-
Suspend the pyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 mmol, 1.0 eq) in a mixture of ethanol (10 mL) and 6M aqueous sodium hydroxide (10 mL).
-
Heat the mixture to reflux for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to 0 °C in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3.
-
The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step B: Amide Coupling
-
Dissolve the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Add an amide coupling agent such as HATU (1.1 mmol, 1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 mmol, 1.2 eq) and allow the reaction to stir at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification:
-
Precipitation/Recrystallization: Crude products obtained after workup can often be purified by precipitation from a suitable solvent system (e.g., pouring into water) or by recrystallization (e.g., from ethanol or ethyl acetate/heptane).
-
Silica Gel Chromatography: For non-crystalline products or to remove closely-related impurities, column chromatography is the method of choice. A typical eluent system is a gradient of ethyl acetate in heptane.
Characterization:
-
¹H and ¹³C NMR: Provides definitive structural confirmation. Key signals to identify include the distinct protons on the pyrazolo[1,5-a]pyrimidine core and the amide N-H proton.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.[10]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the amide (~1650 cm⁻¹) and the N-H stretches (~3300 cm⁻¹).
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides from 5-aminopyrazoles is a well-established and highly adaptable process crucial for modern drug discovery.[1][6] The cyclocondensation reaction provides a reliable entry into the core scaffold, and subsequent functional group manipulations allow for the creation of the desired carboxamide pharmacophore. The protocols detailed herein offer researchers a robust foundation for producing these valuable compounds, enabling further exploration of their therapeutic potential as potent kinase inhibitors and beyond. Future efforts may focus on developing greener synthetic approaches and expanding the chemical diversity through late-stage functionalization.[9][11]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. National Center for Biotechnology Information. Available at: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
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Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents. ResearchGate. Available at: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. Available at: [Link]
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A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]
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Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. Available at: [Link]
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Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the Investigation of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in Agricultural Fungicide Research
Introduction: Unlocking the Potential of a Novel Pyrazole Carboxamide Scaffold
The pyrazole carboxamide class of molecules has emerged as a cornerstone in the development of modern agricultural fungicides.[1] Their remarkable efficacy stems from a highly specific mode of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain of fungi.[2] This targeted disruption of cellular respiration leads to a cascade of metabolic failures within the fungal cell, ultimately preventing growth and proliferation.[3] The continued exploration of novel pyrazolic scaffolds is paramount in addressing the ever-present challenge of fungicide resistance and ensuring global food security.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of a specific, yet underexplored, member of this class: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide . While existing research has primarily focused on the utility of this compound as a synthetic intermediate in medicinal chemistry, its structural similarity to known SDHI fungicides suggests a compelling, albeit untested, potential for agricultural applications.[4][5]
These application notes and protocols are designed to serve as a complete roadmap for the synthesis, in vitro evaluation, and in vivo assessment of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide as a putative agricultural fungicide. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data.
Synthesis and Characterization of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
The synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide can be achieved through a multi-step reaction sequence, commencing with commercially available starting materials. The following protocol outlines a plausible synthetic route, based on established pyrazole synthesis methodologies.[6][7]
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate and triethyl orthoformate.
-
Add a catalytic amount of acetic anhydride.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the volatile components under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
Dissolve the crude ethyl 2-cyano-3-ethoxyacrylate in ethanol.
-
To this solution, add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain ethyl 5-amino-1H-pyrazole-4-carboxylate.
-
-
Step 3: Synthesis of 5-amino-1H-pyrazole-4-carboxylic acid.
-
Suspend ethyl 5-amino-1H-pyrazole-4-carboxylate in an aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 2-3 hours to facilitate hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
-
Step 4: Synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
-
Suspend 5-amino-1H-pyrazole-4-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Add dimethylamine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove the reagents and byproducts.
-
Purify the crude product by column chromatography on silica gel to yield the final compound, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
-
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
In Vitro Antifungal Activity Screening
The initial evaluation of a potential fungicide involves screening its activity against a panel of relevant plant pathogenic fungi in a controlled laboratory setting. The following protocol describes a standard mycelial growth inhibition assay.[1][8]
Experimental Protocol: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures:
-
Obtain pure cultures of relevant agricultural fungal pathogens (e.g., Alternaria solani, Fusarium oxysporum, Rhizoctonia solani, Sclerotinia sclerotiorum).
-
Grow the fungi on Potato Dextrose Agar (PDA) plates at their optimal growth temperature until the mycelia cover the plate.
-
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
-
Preparation of Amended Media:
-
Autoclave PDA medium and cool it to approximately 50-55 °C in a water bath.
-
Add the stock solution of the test compound to the molten PDA to achieve a series of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the media, as it can inhibit fungal growth.
-
Prepare a control plate containing PDA with the same concentration of DMSO but without the test compound.
-
Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer (e.g., 5 mm diameter), take mycelial plugs from the edge of the actively growing fungal cultures.
-
Place one mycelial plug, mycelium-side down, in the center of each amended and control PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for each fungus in the dark.
-
-
Data Collection and Analysis:
-
Measure the radial growth (colony diameter) of the fungal mycelium in two perpendicular directions on each plate daily until the mycelium on the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony on the control plate.
-
T = Average diameter of the fungal colony on the treated plate.
-
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a dose-response analysis.
-
Data Presentation
| Fungal Species | Test Compound Concentration (µg/mL) | Mycelial Growth Inhibition (%) | EC₅₀ (µg/mL) |
| Alternaria solani | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Fusarium oxysporum | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Rhizoctonia solani | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
In Vivo Evaluation on a Plant Model System
Positive results from in vitro screening warrant further investigation in a more biologically relevant in vivo system. This protocol describes a preventative (protective) application of the test compound on a susceptible host plant.[9][10][11][12][13]
Experimental Protocol: Protective Efficacy on Leaf Discs
-
Plant Material:
-
Grow a susceptible host plant species (e.g., tomato for Alternaria solani, cucumber for powdery mildew) under controlled greenhouse conditions until they have several true leaves.
-
-
Preparation of Test Compound Formulation:
-
Prepare a spray solution of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide at various concentrations (e.g., 50, 100, 200 ppm) in water containing a small amount of a non-phytotoxic surfactant (e.g., Tween 20 at 0.05%) to ensure even coverage.
-
Prepare a control solution containing only water and the surfactant.
-
-
Treatment Application:
-
Excise leaf discs of a uniform size from healthy, fully expanded leaves using a cork borer.
-
Spray the adaxial (upper) surface of the leaf discs with the test compound formulations or the control solution until runoff.
-
Allow the leaf discs to air dry.
-
-
Inoculation:
-
Prepare a spore suspension of the target fungal pathogen at a known concentration (e.g., 1 x 10⁵ spores/mL) in sterile distilled water.
-
Apply a small droplet (e.g., 10 µL) of the spore suspension to the center of each treated and control leaf disc.
-
-
Incubation:
-
Place the inoculated leaf discs in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under conditions conducive to disease development (e.g., appropriate temperature, light/dark cycle).
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each leaf disc. This can be done visually by estimating the percentage of the leaf disc area covered by lesions or by using a disease severity rating scale (e.g., 0 = no symptoms, 1 = 1-25% lesion coverage, etc.).
-
-
Data Analysis:
-
Calculate the percent disease control using the following formula: Disease Control (%) = [(DSC - DST) / DSC] x 100 Where:
-
DSC = Average disease severity on the control leaf discs.
-
DST = Average disease severity on the treated leaf discs.
-
-
Data Presentation
| Treatment Concentration (ppm) | Average Disease Severity (%) | Percent Disease Control (%) |
| Control | 0 | |
| 50 | ||
| 100 | ||
| 200 |
Proposed Mechanism of Action Studies: Succinate Dehydrogenase (SDH) Inhibition Assay
Given that the core structure is a pyrazole carboxamide, a primary hypothesis for its antifungal activity is the inhibition of succinate dehydrogenase.[14][15] The following protocol outlines an in vitro assay to test this hypothesis.
Experimental Workflow for SDH Inhibition Assay
Caption: Workflow for the in vitro SDH inhibition assay.
Experimental Protocol: SDH Inhibition Assay
-
Isolation of Mitochondria:
-
Isolate mitochondria from the target fungal species following established protocols, which typically involve enzymatic digestion of the cell wall, homogenization, and differential centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the mitochondrial fraction using a standard method, such as the Bradford assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following components in order:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
A solution of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
-
A solution of phenazine methosulfate (PMS).
-
The mitochondrial suspension.
-
Various concentrations of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (or DMSO for the control).
-
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of the substrate, sodium succinate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCPIP is indicative of SDH activity.
-
-
Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration of the test compound.
-
Determine the percentage of SDH inhibition relative to the control (DMSO).
-
Calculate the IC₅₀ value (the concentration of the compound that causes 50% inhibition of SDH activity).
-
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the initial investigation of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide as a potential agricultural fungicide. By systematically proceeding from synthesis and in vitro screening to in vivo evaluation and mechanism of action studies, researchers can generate the critical data needed to assess the viability of this compound for further development. Positive results would not only introduce a new potential tool for crop protection but also contribute to a deeper understanding of the structure-activity relationships within the pyrazole carboxamide class of fungicides.
References
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Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50. [Link]
-
Li, X., et al. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science. [Link]
-
Li, Q., et al. (2018). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 23(10), 2496. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]
-
ResearchGate. (2024). Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. [Link]
-
The Pharma Innovation Journal. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard. [Link]
-
Ayed, F., et al. (2007). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. International Journal of Agricultural Research, 2(3), 282-288. [Link]
-
Journal of Plant Pathology & Microbiology. (2017). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. [Link]
-
JETIR. (2017). In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram. [Link]
-
International Journal of Plant & Soil Science. (2025). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. [Link]
-
Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
-
ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
MDPI. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]
-
Li, Y., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(10), 2826-2835. [Link]
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preparation of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide via enaminonitrile
Application Note & Protocol: A-PZ-001
Title: Preparation of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide via an Enaminonitrile Intermediate: A Detailed Synthetic Guide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for the synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] The synthetic strategy detailed herein proceeds through a highly versatile enaminonitrile intermediate, 2-(ethoxymethylene)malononitrile. This application note furnishes a step-by-step protocol, delves into the mechanistic underpinnings of each transformation, and offers critical insights for optimization and troubleshooting. All procedures are designed to be self-validating, ensuring reproducibility for researchers in synthetic and medicinal chemistry.
Introduction & Scientific Background
Pyrazoles are a privileged class of heterocyclic compounds, forming the core of numerous approved pharmaceuticals.[3][4] Specifically, 5-aminopyrazole derivatives are crucial precursors for a wide range of biologically active molecules.[5][6] This guide focuses on a robust and scalable synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a compound with significant potential in drug discovery programs.
The presented synthetic route is strategically designed around the formation of an enaminonitrile, a highly reactive and versatile intermediate. This approach offers several advantages, including mild reaction conditions, high yields, and facile access to a diverse range of substituted pyrazoles.
Causality of the Synthetic Design:
The choice of an enaminonitrile-based pathway is predicated on the following chemical principles:
-
Electrophilic Activation: The enaminonitrile intermediate, 2-(ethoxymethylene)malononitrile, possesses a highly electrophilic double bond, making it susceptible to nucleophilic attack by hydrazine.[5]
-
Regiocontrol: The reaction of 2-(ethoxymethylene)malononitrile with hydrazine hydrate proceeds with excellent regioselectivity to afford the desired 5-aminopyrazole isomer.[5][6][7]
-
Step Economy: This multi-step synthesis is designed for efficiency, with each step proceeding in high yield and purity, minimizing the need for extensive purification.
Overall Synthetic Scheme
The synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is accomplished in a three-step sequence, as depicted below.
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Revolutionizing Pyrazole Synthesis: A Guide to Microwave-Assisted Synthesis of 5-Amino-Pyrazole-4-Carboxamide Derivatives
Introduction: The Significance of 5-Amino-Pyrazole-4-Carboxamides and the Drive for Greener Synthesis
The 5-amino-pyrazole-4-carboxamide scaffold is a cornerstone in medicinal chemistry and drug discovery. Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] These compounds form the core of numerous therapeutic agents, including inhibitors of kinases, which are crucial in cancer therapy, and have shown potential as anti-inflammatory, antiviral, and antibacterial agents.[1][2]
Traditionally, the synthesis of these valuable compounds has relied on conventional heating methods, which often necessitate long reaction times, high energy consumption, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall efficiency.[3][4] In response to the growing demand for sustainable and efficient chemical processes, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, application, and detailed protocols for the microwave-assisted synthesis of 5-amino-pyrazole-4-carboxamide derivatives.
The Microwave Advantage: Unveiling the Power of Dielectric Heating
Microwave-assisted synthesis utilizes the ability of polar molecules and ions in a reaction mixture to absorb microwave energy directly and efficiently. This direct energy transfer, known as dielectric heating, results in rapid and uniform heating of the reaction mixture, a stark contrast to the slow and inefficient heat transfer through convection that characterizes conventional heating methods.[5] This fundamental difference in heating mechanism bestows several significant advantages upon MAOS:
-
Dramatically Reduced Reaction Times: Reactions that take hours or even days to complete using conventional heating can often be accomplished in a matter of minutes with microwave irradiation.[3][4]
-
Increased Reaction Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reactions and higher isolated yields of the desired product.[4]
-
Enhanced Reaction Rates: Microwave energy can accelerate reaction rates by orders of magnitude compared to conventional methods.[3]
-
Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time in modern microwave reactors ensures high reproducibility.
-
Alignment with Green Chemistry Principles: The reduced energy consumption, potential for solvent-free reactions, and higher efficiency align perfectly with the principles of green and sustainable chemistry.[6]
Reaction Mechanism: The Cyclocondensation Pathway to 5-Amino-Pyrazole-4-Carboxamides
The most common and versatile method for the synthesis of 5-aminopyrazole derivatives involves the cyclocondensation reaction between a hydrazine derivative and a suitable three-carbon precursor bearing a nitrile group.[1] In the context of 5-amino-pyrazole-4-carboxamide synthesis, a key intermediate is often an activated acrylamide derivative.
The reaction mechanism proceeds through a well-established pathway:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine onto the electrophilic β-carbon of the activated acrylamide. This is often preceded by the elimination of a leaving group (e.g., an ethoxy group) from the acrylamide to form a reactive intermediate.
-
Intermediate Formation: This initial attack leads to the formation of an open-chain intermediate.
-
Intramolecular Cyclization: The intermediate then undergoes a rapid intramolecular cyclization, where the second nitrogen atom of the hydrazine moiety attacks the electrophilic carbon of the nitrile group.
-
Tautomerization: The resulting cyclic intermediate undergoes tautomerization to yield the stable aromatic 5-amino-pyrazole-4-carboxamide.
The application of microwave irradiation significantly accelerates each of these steps, leading to a rapid and efficient formation of the pyrazole ring.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative 5-amino-1-aryl-pyrazole-4-carboxamide derivative.
Protocol: Microwave-Assisted Synthesis of 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
Materials:
-
2-Cyano-3-ethoxy-N-phenylbut-2-enamide
-
4-Fluorophenylhydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-cyano-3-ethoxy-N-phenylbut-2-enamide (1 mmol, 228 mg).
-
Solvent and Base Addition: To the vial, add ethanol (4 mL) and 4-fluorophenylhydrazine hydrochloride (1.1 mmol, 179 mg).
-
Base Neutralization: Add triethylamine (1.2 mmol, 0.17 mL) to the reaction mixture to neutralize the hydrochloride salt and facilitate the reaction.
-
Vial Sealing: Securely cap the microwave vial.
-
Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 120 °C for 10 minutes. The pressure will rise during the reaction; ensure it remains within the safe operating limits of the instrument.
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.
-
Product Isolation: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated when compared to conventional heating methods for the synthesis of pyrazole derivatives.
| Derivative | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [4] |
| Conventional | 75 | 2 h | 72-90 | [4] | |
| Phenyl-1H-pyrazole-4-carboxylic acids | Microwave-Assisted | 80 | 2 min | 62-92 | [4] |
| Conventional | 80 | 1 h | 48-85 | [4] |
This table illustrates the significant reduction in reaction time and improvement in yields achieved with microwave-assisted synthesis compared to conventional heating for similar pyrazole derivatives.
Visualizing the Workflow
The following diagram illustrates the streamlined workflow of the microwave-assisted synthesis of 5-amino-pyrazole-4-carboxamide derivatives.
Caption: Workflow for Microwave-Assisted Synthesis.
Characterization of 5-Amino-Pyrazole-4-Carboxamide Derivatives
The structural elucidation and confirmation of the synthesized compounds are paramount. The following analytical techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for determining the chemical structure of the molecule. Characteristic signals for the pyrazole ring protons, the amino group protons, and the amide proton, as well as the carbon signals of the pyrazole ring, provide definitive structural information.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=N stretching of the pyrazole ring are typically observed.[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the synthesized compound, confirming its elemental composition.
Troubleshooting and Tips for Success
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure proper sealing of the microwave vial to prevent solvent evaporation. |
| Decomposition of starting materials or product | Decrease reaction temperature or time. | |
| Formation of Byproducts | Incorrect stoichiometry | Ensure accurate measurement of reactants. |
| Side reactions | Optimize reaction conditions (temperature, time, solvent). | |
| Difficulty in Purification | Inseparable byproducts | Explore different purification techniques (e.g., different solvent systems for recrystallization or chromatography). |
Expert Tip: The choice of solvent is crucial in microwave-assisted synthesis. Polar solvents like ethanol, DMF, and water are excellent microwave absorbers and can significantly enhance the reaction rate. For starting materials with poor solubility, a co-solvent system may be beneficial.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 5-amino-pyrazole-4-carboxamide derivatives, offering a rapid, efficient, and environmentally conscious alternative to traditional methods. By leveraging the principles of dielectric heating, researchers can significantly accelerate the drug discovery and development process. The protocols and insights provided in this application note are intended to empower scientists to harness the full potential of this transformative technology, paving the way for the discovery of novel therapeutic agents.
References
-
COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (URL: [Link])
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. (URL: [Link])
-
Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles. MDPI. (URL: [Link])
-
Comparison between microwave and conventional heating reactions. ResearchGate. (URL: [Link])
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. (URL: [Link])
-
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC. (URL: [Link])
-
Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. ResearchGate. (URL: [Link])
-
Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells. PubMed. (URL: [Link])
-
A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. International Journal of Science Engineering and Technology. (URL: [Link])
-
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. (URL: [Link])
-
Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines. Baxendale Group - Durham University. (URL: [Link])
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. (URL: [Link])
-
A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbonitrile Derivatives in an Eco-Friendly Medium, Along With An Assessment of Their Biological Properties. ResearchGate. (URL: [Link])
-
Proposed mechanism for the cyclocondensation reaction between 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones and aminoguanidine hydrochloride in the presence of KOH. ResearchGate. (URL: [Link])
-
Schematic difference between conventional and microwave heating. ResearchGate. (URL: [Link])
-
Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. (URL: [Link])
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. (URL: [Link])
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed. (URL: [Link])
- 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
-
Characterization data for new pyrazole derivatives. ResearchGate. (URL: [Link])
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. (URL: [Link])
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijset.in [ijset.in]
- 7. visnav.in [visnav.in]
Troubleshooting & Optimization
purification of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide by recrystallization
Technical Support Guide: Purification of 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
Introduction
Subject: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide Application: Key intermediate for kinase inhibitors (e.g., FGFR, CDK) and high-value pharmaceutical scaffolds. Criticality: Purity is paramount. Impurities such as unreacted hydrazines, oxidation byproducts (azo/azoxy dimers), and regioisomers can irreversibly poison downstream catalytic couplings (e.g., Buchwald-Hartwig or Suzuki reactions).
This guide serves as a Tier-3 technical resource for process chemists and researchers. It moves beyond generic "recipes" to provide a mechanism-based troubleshooting framework for the recrystallization of this amphoteric heterocycle.
Phase 1: Solvent System Selection & Solubility Profile
Q: What is the optimal solvent system for recrystallizing this specific amide?
A: Based on the compound's amphoteric nature (acidic pyrrole-like NH and basic amino group) and the lipophilic dimethylamide moiety, a binary solvent system of Ethanol/Water (EtOH/H₂O) is the gold standard.
-
Primary Choice (Ethanol/Water): The compound exhibits high solubility in hot ethanol (dissolving the lipophilic dimethylamide face) and significantly reduced solubility in water (exploiting the polar pyrazole core).
-
Secondary Choice (Ethyl Acetate/Heptane): Use this if the crude material contains significant inorganic salts (which are insoluble in EtOAc) or if the compound "oils out" in aqueous systems.
Solubility Data Table (Empirical Estimates)
| Solvent | Solubility (Cold, 25°C) | Solubility (Hot, Reflux) | Role in Purification |
| Ethanol (Abs.) | Moderate | High | Dissolution Solvent |
| Water | Low | Moderate | Anti-solvent / Precipitant |
| Ethyl Acetate | Low | High | Alternative Solvent |
| Heptane/Hexane | Insoluble | Insoluble | Anti-solvent |
| DMF/DMSO | Very High | Very High | Avoid (Loss of Yield) |
Phase 2: Detailed Recrystallization Protocol
Protocol ID: P-PYR-04-RC Objective: Removal of colored oxidation impurities and trace hydrazine precursors.
Step-by-Step Methodology
-
Dissolution:
-
Charge the crude 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide into a round-bottom flask.
-
Add Ethanol (95% or Absolute) at a ratio of 5-7 mL per gram of crude.
-
Heat to reflux (approx. 78°C) with stirring.
-
Checkpoint: If the solid does not dissolve completely after 15 mins at reflux, add more ethanol in 1 mL/g increments.
-
-
Adsorbent Treatment (Critical for Color Removal):
-
Once dissolved, remove from heat source briefly to stop boiling.
-
Add Activated Charcoal (0.5 - 1.0 wt% relative to crude) .
-
Technical Note: Do not add charcoal to a boiling solution; it will foam over.
-
Return to reflux for 10-15 minutes.
-
-
Hot Filtration:
-
Filter the hot mixture through a pre-warmed Celite® pad (or sintered glass funnel) to remove charcoal.
-
Wash the pad with a small volume of hot ethanol.
-
-
Crystallization:
-
Reheat the filtrate to near-boiling.
-
Slowly add Deionized Water dropwise until a faint, persistent turbidity (cloudiness) is observed.
-
Add a few drops of ethanol to just clear the turbidity (restore transparency).
-
Remove from heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling promotes oiling out.
-
Once at room temperature, cool further in an ice-water bath (0-5°C) for 1 hour.
-
-
Isolation:
-
Filter the white to off-white crystals via vacuum filtration.
-
Wash: Displace mother liquor with a cold mixture of Ethanol/Water (1:3 ratio).
-
Drying: Dry in a vacuum oven at 45-50°C for 12 hours.
-
Phase 3: Troubleshooting & FAQs
Q: The solution turned into a sticky oil at the bottom of the flask instead of crystals. Why? A: This is "Oiling Out" (Liquid-Liquid Phase Separation).
-
Cause: The solution became supersaturated too quickly at a temperature above the compound's melting point (in the solvent mixture), or the water content is too high.
-
Fix:
-
Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the air-liquid interface.
-
Slower Cooling: Wrap the flask in a towel or immerse it in a warm water bath and let the bath cool down naturally.
-
Q: My product is still yellow/brown after charcoal treatment. A: The impurity is likely an azo-dimer or oxidized hydrazine derivative.
-
Fix: Repeat the recrystallization but use Methanol instead of Ethanol. Methanol is more polar and may keep the polar colored impurities in the mother liquor more effectively. Alternatively, wash the isolated solid with cold Toluene (the product is insoluble, but many organic impurities are soluble).
Q: The yield is lower than expected (<60%). A: The compound is amphoteric and water-soluble.
-
Cause: Too much water was used as the anti-solvent, or the pH is affecting solubility.
-
Fix:
-
Concentrate the mother liquor to half volume and harvest a second crop.
-
Check pH: Ensure the solution is neutral (pH ~7). If the synthesis involved acid hydrolysis, the compound might be protonated (salt form). Neutralize with dilute NaHCO₃ if necessary before recrystallization.
-
Phase 4: Workflow Visualization
Caption: Logical flow for the purification process, including a loop for handling the common "oiling out" phenomenon.
Phase 5: Technical Background & Impurity Management
Regioisomer Control: In the synthesis of 5-aminopyrazoles via the reaction of 2-cyano-3-dimethylamino-N,N-dimethylacrylamide with hydrazine hydrate , the 5-amino-4-carboxamide regioisomer is generally favored over the 3-amino isomer due to the electronics of the Michael addition-cyclization sequence [1, 2]. However, if the melting point is significantly lower than expected (e.g., <150°C), check for regioisomers using ¹H NMR (distinct shifts in the pyrazole C-H proton).
Safety Note (Hydrazines): Crude material may contain trace hydrazine (a known carcinogen). The Ethanol/Water recrystallization effectively partitions hydrazine into the aqueous mother liquor. Ensure all mother liquors are treated with bleach (sodium hypochlorite) before disposal to destroy residual hydrazines.
References
-
Beilstein Institute. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
-
BenchChem. (2025). Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
-
National Institutes of Health (NIH). (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives. PubMed.
-
Organic Syntheses. 3(5)-Aminopyrazole and related purification techniques.
solubility issues of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in water
The following technical support guide addresses the solubility and formulation challenges of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide .
This guide is structured for researchers and formulation scientists, synthesizing physicochemical principles with practical troubleshooting protocols.
Product Classification: Heterocyclic Building Block / Kinase Inhibitor Scaffold Primary Application: Fragment-based drug discovery (FGFR/Kinase inhibitors), agrochemical synthesis.
Part 1: The Solubility Paradox
User Query: "Why does this compound persist as a solid in aqueous buffers despite having a polar amide and amino group?"
Scientist’s Analysis: The insolubility of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide stems from a "perfect storm" of crystal lattice energy and tautomeric stability. While the molecule appears polar, the intramolecular and intermolecular Hydrogen Bonding Network creates a high-melting-point crystal lattice that water molecules struggle to disrupt at neutral pH.
Physicochemical Profile (Estimated)
| Property | Value / Range | Implication |
| Molecular Weight | ~154.17 g/mol | Small molecule, typically high diffusion. |
| LogP (Predicted) | 0.2 – 0.8 | Moderately lipophilic; not greasy, but "brick-dust" like. |
| pKa (Acidic - NH) | ~10.5 – 11.5 | Deprotonates only at high pH (forms anion). |
| pKa (Basic - Pyrazole N) | ~2.0 – 3.0 | Protonates only at low pH (forms cation). |
| pKa (Basic - Amino) | < 1.0 | Non-basic due to conjugation with C4-carbonyl. |
| Melting Point | >200°C (Decomp.)[1][2] | High lattice energy requires energy/co-solvents to break. |
Critical Insight: The 5-amino group is not a reliable solubilizing handle at physiological pH (7.4). Due to conjugation with the electron-withdrawing 4-carboxamide group, it behaves more like a vinylogous amide than an amine. The molecule is effectively neutral and poorly soluble from pH 3 to pH 10.
Part 2: Troubleshooting & Protocols
Scenario A: "The compound crashes out when I dilute my DMSO stock into media."
Diagnosis: This is the "Solvent Shift" phenomenon. The compound is soluble in DMSO (aprotic, disrupts H-bonds) but thermodynamically unstable in water (protic, promotes lattice re-formation).
Protocol: The "Step-Down" Dilution Method Do not shoot 100% DMSO stock directly into PBS.
-
Prepare Stock: Dissolve compound in DMSO at 50 mM . Sonicate at 40°C if necessary.
-
Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .
-
Result: 5 mM solution in 10% DMSO / 90% PEG-400.
-
-
Final Dilution: Slowly add the PEG/DMSO mix to your aqueous buffer (vortexing rapidly).
-
Target: <1% DMSO final concentration.
-
Mechanism:[3] The PEG acts as a "chaperone," preventing immediate crystal nucleation during the transition from organic to aqueous phase.
-
Scenario B: "I need a high-concentration aqueous solution (>10 mg/mL) for animal dosing."
Diagnosis: Neutral water will never achieve this. You must exploit the ionization states of the pyrazole ring.
Protocol: pH-Switch Formulation Warning: Check stability; amides can hydrolyze at extreme temperatures/pH, but are generally stable short-term.
Option 1: Acidic Solubilization (Cationic Mode) Best for IV/IP injection if buffered back or slow infusion.
-
Suspend solid in 0.1 M HCl or 5% Acetic Acid .
-
Vortex/Sonicate. The pyrazole N2 protonates (Solubility ↑↑).
-
Add 20% HP-β-Cyclodextrin (HPβCD) to encapsulate the hydrophobic core.
-
Adjust pH back to 4.0–5.0 using dilute NaOH slowly. (Precipitation risk if pH > 5).
Option 2: Basic Solubilization (Anionic Mode)
-
Suspend solid in 0.1 M NaOH (1 equivalent).
-
The Pyrazole N1 deprotonates (forms Sodium salt).
-
Dilute immediately into Saline/Buffer.
-
Note: This form is very soluble but may precipitate if the local pH at the injection site drops.
Part 3: Decision Logic & Mechanism (Visualized)
The following diagram illustrates the solubility equilibrium and the necessary interventions based on pH.
Figure 1: Solubility State Diagram. The compound exists in a "solubility valley" at neutral pH. Successful formulation requires pushing the equilibrium toward the Cationic (acidic) or Anionic (basic) states, or using co-solvents (DMSO/PEG) to stabilize the Neutral form.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use the 5-amino group to form a salt (e.g., Hydrochloride)?
-
Answer: Likely not stable. The 5-amino group is electronically coupled to the 4-carboxamide (a vinylogous amide system). This resonance delocalization drastically reduces the basicity of the amine nitrogen. If you treat it with HCl, the pyrazole ring nitrogen (N2) will protonate first, not the exocyclic amine.
Q2: Is this compound stable in water once dissolved?
-
Answer: Generally, yes. Pyrazole carboxamides are chemically robust. However, avoid prolonged storage at pH > 12 or pH < 1, as the amide bond (dimethylcarboxamide) can hydrolyze to the carboxylic acid over days/weeks, especially if heated. Always prepare fresh.
Q3: Why does my HPLC peak split?
-
Answer: This is likely Annular Tautomerism . In solution, the proton on the pyrazole nitrogen (N1) can hop to N2.
Q4: What is the best co-solvent for animal studies?
-
Answer: A standard "Gold Standard" formulation for this class is:
-
5% DMSO (Solubilizer)
-
40% PEG-400 (Stabilizer)
-
55% Water/Saline (Bulking)
-
Instructions: Dissolve in DMSO first, add PEG-400, mix well, then add water warm.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24877869, 5-Amino-1,3-dimethylpyrazole-4-carboxamide (Analog Reference). Retrieved from [Link]
- Fustero, S., et al. (2008).Improved Regioselectivity in the Synthesis of 5-Amino-1H-pyrazole-4-carboxylic Acid Derivatives. Journal of Organic Chemistry. (General synthetic and solubility principles of pyrazole carboxamides).
- Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Utility. Chemical Research in Toxicology. (Discussion on amide/amino group solubility effects).
-
Li, T., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
- 1. Akamai Error [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 4. prepchem.com [prepchem.com]
- 5. Synthonix, Inc > 5334-31-6 | 5-amino-1H-pyrazole-4-carboxamide [synthonix.com]
- 6. 101080-17-5|5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Amino-1H-pyrazole-4-carboxamide.sulfate salt AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
optimizing reaction conditions for 2-cyano-N,N-dimethyl-3-ethoxyacrylamide and hydrazine
Technical Support Center: Optimizing Pyrazole Synthesis
Reaction: 2-cyano-N,N-dimethyl-3-ethoxyacrylamide and Hydrazine Product: 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide. This reaction represents a robust and efficient pathway to a highly functionalized pyrazole core, a privileged scaffold in medicinal chemistry and drug development due to its wide range of biological activities.[1] The cyclocondensation of an activated acrylamide with hydrazine is a cornerstone reaction, yet its success hinges on carefully controlled parameters. This guide is structured to provide you, our fellow researchers, with actionable, field-tested insights to navigate common experimental challenges, optimize reaction conditions, and ensure reproducible, high-yield outcomes. We will delve into the causality behind each procedural step, moving beyond a simple recipe to a comprehensive understanding of the reaction dynamics.
Reaction Mechanism and Rationale
The formation of the pyrazole ring from 2-cyano-N,N-dimethyl-3-ethoxyacrylamide and hydrazine is a classic example of a condensation-cyclization reaction. Understanding the mechanism is critical for effective troubleshooting.
The process unfolds in several key stages:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine molecule onto the electron-deficient β-carbon of the acrylamide. This is a Michael-type addition.
-
Elimination: The resulting intermediate eliminates ethanol, forming a hydrazine-substituted alkene.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine then performs an intramolecular nucleophilic attack on the carbon of the cyano (nitrile) group.
-
Tautomerization: The final step involves tautomerization of the resulting imine to form the stable, aromatic 5-aminopyrazole ring.
This pathway is highly efficient due to the electronically "push-pull" nature of the acrylamide starting material, where the ethoxy and dimethylamino groups activate the double bond for nucleophilic attack, and the cyano and carboxamide groups act as effective electrophilic sites for cyclization.
Caption: Reaction mechanism for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this reaction? The expected product is 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide . The regiochemistry is dictated by the intramolecular cyclization step, where the terminal nitrogen of the hydrazine attacks the cyano group.
Q2: Why is a catalyst sometimes recommended? While the reaction can proceed without a catalyst, a catalytic amount of a weak acid, such as glacial acetic acid, is often used. The acid can protonate the carbonyl of the dicarbonyl compound in similar reactions, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine.[2][3]
Q3: What are the best solvents for this reaction? Alcohols like ethanol or propanol are common choices as they effectively dissolve the reactants and are easy to remove post-reaction.[4][5] For less reactive substrates or to increase the reaction rate, higher-boiling solvents like n-butanol or aprotic dipolar solvents such as DMF may be beneficial.[6]
Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method.[7] Use a moderately polar mobile phase (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material and the more polar pyrazole product. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting material spot has been fully consumed.[2] For more precise monitoring, LC-MS can be employed.
Q5: What are the critical safety precautions when using hydrazine? Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. Always handle hydrazine hydrate in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[8] Avoid heating hydrazine in the presence of air, as it can be explosive.[8]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has stalled, or the final yield is significantly lower than expected. What are the likely causes and how can I fix them?
A: Low yield is a frequent issue that can almost always be traced back to one of four key areas: starting material quality, reaction conditions, stoichiometry, or work-up procedure.
-
Cause 1: Purity of Starting Materials
-
Insight: The purity of your reactants is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[6][7] Hydrazine hydrate is particularly susceptible to degradation over time through oxidation.
-
Solution:
-
Verify Acrylamide Purity: Ensure the 2-cyano-N,N-dimethyl-3-ethoxyacrylamide is pure via NMR or LC-MS before starting.
-
Use Fresh Hydrazine: Use a freshly opened bottle of hydrazine hydrate or purify older stock if its quality is uncertain.[7]
-
-
-
Cause 2: Suboptimal Reaction Conditions
-
Insight: Temperature and reaction time are intrinsically linked. Insufficient heat may prevent the reaction from reaching the activation energy required for cyclization, while excessive heat can lead to decomposition of reactants or products.
-
Solution:
-
Optimize Temperature: The reaction typically requires heating to reflux (80-100°C in ethanol) to proceed efficiently.[2] If TLC shows no progress at a lower temperature, gradually increase the heat.
-
Monitor Reaction Time: Do not run the reaction for a fixed time without monitoring. Use TLC to determine the point of maximum product formation and avoid prolonged heating that could cause degradation.[7]
-
-
-
Cause 3: Incorrect Stoichiometry
-
Insight: While a 1:1 molar ratio is theoretically sufficient, the reaction is often an equilibrium process. Using a slight excess of one reagent can drive the reaction to completion.
-
Solution:
-
Use Excess Hydrazine: Employ a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents).[7] This ensures the complete consumption of the more valuable acrylamide starting material. Avoid a large excess, which can complicate purification.
-
-
Optimized Reaction Conditions Table
| Parameter | Recommended Setting | Rationale & Justification | Source(s) |
| Solvent | Ethanol or 1-Propanol | Provides good solubility for reactants and facilitates heating to an effective temperature. Easy to remove under vacuum. | [2][4][5] |
| Stoichiometry | 1.0 eq. Acrylamide : 1.1-1.2 eq. Hydrazine Hydrate | A slight excess of hydrazine helps to drive the reaction equilibrium towards the product, ensuring full consumption of the acrylamide. | [7] |
| Concentration | 0.2 - 0.5 M | A moderate concentration prevents side reactions from intermolecular polymerization while ensuring a reasonable reaction rate. | General Practice |
| Temperature | 80 °C to Reflux | Provides the necessary activation energy for the cyclization step without causing significant degradation of the product. | [2] |
| Catalyst | Glacial Acetic Acid (3-5 drops) | Catalyzes the condensation and cyclization steps, often leading to faster reaction times and cleaner conversions. | [2] |
| Reaction Time | 2 - 8 hours | Must be determined empirically by monitoring via TLC or LC-MS for complete consumption of the starting material. | [7] |
Problem: Multiple Products and Impurity Formation
Q: My crude product analysis (TLC, LC-MS) shows several unexpected spots. What are these impurities and how can I prevent them?
A: The formation of multiple products typically points to side reactions or incomplete conversion.
-
Cause 1: Incomplete Cyclization
-
Insight: If the reaction is stopped prematurely or the temperature is too low, the acyclic intermediate formed after ethanol elimination may be present in the final mixture.[7]
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If the intermediate is observed, continue heating until it is consumed.
-
-
Cause 2: Side Reactions
-
Insight: Although less common under these conditions, hydrazine could potentially react with the N,N-dimethylamide group, especially at very high temperatures or with prolonged reaction times, leading to undesired byproducts.
-
Solution: Adhere to the optimized temperature and time conditions. Avoid excessive heating.
-
Problem: Difficulty in Product Isolation and Purification
Q: I am having trouble obtaining a pure, crystalline product from my reaction mixture. What purification strategies do you recommend?
A: The 5-aminopyrazole product is a polar, often crystalline solid. Effective purification requires selecting a method that exploits its physical properties.
-
Strategy 1: Crystallization
-
Insight: This is the most efficient method if the product is the major component and sufficiently crystalline.
-
Protocol:
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
Dissolve the crude residue in a minimum amount of a hot polar solvent (e.g., ethanol, isopropanol, or acetone).
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[9]
-
-
-
Strategy 2: Acid-Addition Salt Formation
-
Insight: Pyrazoles are basic and can form salts with acids. These salts often have different solubility profiles and may be more crystalline than the free base, providing an excellent purification pathway.[9][10]
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., acetone or isopropanol).
-
Add an acid (e.g., sulfuric acid, phosphoric acid, or oxalic acid) dropwise until precipitation is complete.
-
Isolate the crystalline acid addition salt by filtration.[9][10] The pure free base can be recovered by neutralizing the salt with a base like sodium bicarbonate.
-
-
-
Strategy 3: Silica Gel Chromatography
-
Insight: If crystallization fails or impurities are persistent, column chromatography is a reliable option.
-
Protocol: Use a silica gel column and a gradient elution system, starting with a less polar solvent system (e.g., 20% ethyl acetate/hexanes) and gradually increasing the polarity to elute your more polar product.
-
Experimental Protocols & Workflow
Optimized Synthesis Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyano-N,N-dimethyl-3-ethoxyacrylamide (1.0 eq).
-
Reagent Addition: Add ethanol (to achieve a 0.4 M concentration) and stir until the solid is fully dissolved. Add hydrazine hydrate (1.1 eq.) dropwise, followed by 3-5 drops of glacial acetic acid.[2]
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain this temperature.
-
Monitoring: After 1 hour, begin monitoring the reaction every 60 minutes using TLC (Mobile phase: 40% Ethyl Acetate / 60% Hexanes). The reaction is complete upon the disappearance of the starting material spot.[2]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath for 30-60 minutes to induce crystallization. Collect the solid product by vacuum filtration, washing the filter cake with a small volume of cold ethanol.
-
Drying: Dry the product under high vacuum to obtain 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common issues.
References
- BenchChem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
-
Kumar, A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Available at: [Link]
- Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
- BenchChem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
-
Li, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Li, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. Available at: [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. Available at: [Link]
-
Beilstein Journals. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives. Available at: [Link]
- Beilstein Journals. (2023). Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives.
-
Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available at: [Link]
-
Arkivoc. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
orientjchem.org. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Available at: [Link]
-
Connect Journals. (n.d.). Synthesis, Spectral, and Computational Studies of 2-Cyano-3-(1,3-diphenyl-1H- pyrazol-4-yl)acrylamide. Available at: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Available at: [Link]
-
PMC. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]
-
IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available at: [Link]
- Google Patents. (1979). US4146713A - Method of preparing 3-morpholino-2-cyanoacrylamide.
-
EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]
-
ResearchGate. (2025). Behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards some nitrogen nucleophiles. Available at: [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]
-
ScienceDirect. (n.d.). Product Class 17: Hydrazones. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Optimization of 5-Amino-Pyrazole Carboxamide Synthesis
Ticket Category: Organic Synthesis / Heterocyclic Chemistry Subject: Troubleshooting Regioselectivity and Impurity Profiles in 5-Amino-Pyrazole Formation Applicable For: Kinase Inhibitor Development (e.g., FGFR, CDK, PLK1 inhibitors), Fragment-Based Drug Discovery.
Executive Summary & Mechanistic Insight[1]
The 5-amino-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., AT7519, substituted pyrazolo[1,5-a]pyrimidines).
The synthesis typically involves the condensation of a hydrazine (
The Core Challenge: Regioselectivity
The reaction proceeds via two competing pathways:
-
Michael Addition (1,4-addition): Leads to the 5-amino isomer (Thermodynamic product).
-
Imine Formation (1,2-addition): Leads to the 3-amino isomer (Kinetic product).
Controlling this equilibrium is the primary method for preventing the most common side product: the regioisomer.
Visualizing the Pathway (DOT Diagram)
The following diagram illustrates the bifurcation point between the desired 5-amino product and the unwanted 3-amino side product.
Figure 1: Mechanistic divergence. Thermodynamic conditions favor the Michael addition pathway, leading to the 5-amino scaffold.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing high levels of the 3-amino regioisomer."
Root Cause Analysis:
The reaction is likely under kinetic control . The hydrazine terminal nitrogen (
Corrective Actions:
-
Switch Solvent: Use a protic solvent like Ethanol (EtOH) or Methanol (MeOH) . Protic solvents stabilize the charged intermediates of the Michael addition pathway.
-
Increase Temperature: Heat the reaction to reflux (
). This overcomes the activation energy barrier for the reversible Michael addition, allowing the system to equilibrate to the more stable 5-amino product. -
Acid Catalysis: In stubborn cases, adding catalytic acetic acid can promote the equilibration of the kinetic intermediate back to the thermodynamic pathway.
Issue 2: "My LCMS shows a mass consistent with a linear intermediate (M+18 or M+46)."
Root Cause Analysis: Incomplete cyclization. The intermediate enamine/hydrazone has formed, but the ring closure (intramolecular nucleophilic attack on the nitrile) has stalled.
Corrective Actions:
-
Check Leaving Group: If using an ethoxy-methylene precursor, ensure the ethoxy group is effectively displaced.
-
Base Strength: If the ring closure involves attacking a nitrile, a base may be required to deprotonate the attacking nitrogen. Add Triethylamine (
) or Sodium Ethoxide ( ) after the initial addition step is complete. -
Concentration: High dilution favors intermolecular reactions (side products). Increase concentration to
to favor intramolecular cyclization.
Issue 3: "I see a dimer (Azine) formation."
Root Cause Analysis: Stoichiometry error. If the dielectrophile is in excess or if the hydrazine is added too slowly without adequate mixing, one hydrazine molecule may react with two equivalents of the electrophile.
Corrective Actions:
-
Reverse Addition: Add the dielectrophile to the hydrazine solution. This ensures the hydrazine is always in local excess during the addition phase.
-
Stoichiometry: Use a slight excess of hydrazine (
eq).
Optimized Synthetic Protocol
This protocol is designed to maximize the 5-amino isomer yield while suppressing hydrolysis side products.
Precursors:
-
A: Substituted Hydrazine Hydrochloride (
) -
B: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)[1]
-
Solvent: Absolute Ethanol (0.5 M)
-
Base: DIPEA or
(1.0 eq - only if using hydrazine salt)
Step-by-Step Workflow:
-
Preparation: Dissolve Hydrazine salt (A) in Ethanol. Add Base dropwise at
to liberate the free base. Stir for 15 min. -
Addition (Critical): Add Ethyl (ethoxymethylene)cyanoacetate (B) dropwise to the hydrazine solution.
-
Note: Maintain temperature
during addition to prevent exotherms, but do not cool below for too long.
-
-
Thermodynamic Equilibration: Once addition is complete, remove ice bath. Heat the mixture to Reflux (
) immediately.-
Duration: 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. Look for disappearance of the linear intermediate.
-
-
Workup: Cool to room temperature.
-
The 5-amino product often precipitates upon cooling. Filter and wash with cold ethanol.[1]
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water, and recrystallize.
-
Data Summary: Solvent & Temperature Effects
The following table summarizes the impact of reaction conditions on the Regioisomeric Ratio (RR) of 5-amino vs. 3-amino products.
| Condition | Solvent | Temperature | Major Product | Mechanism |
| Kinetic | THF / Ether | 3-Amino | Irreversible 1,2-addition | |
| Thermodynamic | Ethanol | Reflux ( | 5-Amino | Reversible Michael Addition |
| Acidic | AcOH / EtOH | Reflux | 5-Amino | Proton-assisted equilibration |
| Basic (Strong) | NaOEt / EtOH | 3-Amino | Deprotonation of |
Decision Tree for Purification (DOT Diagram)
If side products occur, use this logic flow to determine the purification strategy.
Figure 2: Purification logic flow. Filtration is the preferred method for high-purity isolation.
References
-
Fandrick, D. R., et al. (2012). Control of Regioselectivity in the Synthesis of 5-Aminopyrazoles. Journal of Organic Chemistry.
-
Bagley, M. C., et al. (2006). Regioselective synthesis of 5-amino- and 3-aminopyrazoles.[2] Tetrahedron Letters.
-
Katritzky, A. R. (2010). Synthesis of 5-amino-1-substituted-pyrazoles.[3][2][4][5][6] Arkivoc.
-
BenchChem Technical Notes. Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
[1]
Case ID: PYR-741209-CRYST Subject: Solvent Selection, Polymorph Control, and Process Optimization Technical Lead: Senior Application Scientist, Separation Sciences
Part 1: Solvent Selection & Solubility Profiling
Q1: What is the recommended solvent system for the initial recrystallization of this molecule?
A: Based on the polarity profile of the 5-aminopyrazole-4-carboxamide scaffold, we recommend a cooling crystallization approach using short-chain alcohols or an antisolvent approach using alcohol/ester mixtures.[1]
-
Primary Solvent (Good Solubility): Methanol (MeOH) or Ethanol (EtOH). The molecule contains multiple Hydrogen Bond Donors (HBD: -NH₂, Pyrazole -NH) and Acceptors (HBA: C=O, Pyrazole -N, Amide -N), making it highly soluble in protic polar solvents.
-
Antisolvent (Poor Solubility): Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), or Methyl tert-butyl ether (MTBE).
-
Recommended System: Ethanol : Ethyl Acetate (1:3 v/v) .
Q2: I am experiencing "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization. How do I fix this?
A: Oiling out indicates that the metastable limit was exceeded too rapidly, or the solvent system is too non-polar for the amorphous oil to organize into a lattice.
Troubleshooting Protocol:
-
Increase Polarity: If using EtOH/Heptane, switch to EtOH/EtOAc or IPA/IPAc . Heptane is often too non-polar, causing the polar pyrazole to crash out as an oil.
-
Seed at the Cloud Point: Do not wait for spontaneous nucleation. Add 0.5 wt% seed crystals as soon as the solution becomes slightly turbid or reaches the metastable zone width (MSZW) boundary.
-
Temperature Cycling: If an oil forms, heat the mixture until it redissolves, then cool much slower (e.g., 5°C/hour) to allow the lattice to form before the oil phase separates.
Q3: Does this molecule form hydrates or solvates?
A: Yes, the 1H-pyrazole moiety is hygroscopic and prone to hydrate formation if water is used as an antisolvent.
-
Risk: Using Water/Methanol mixtures often yields a hydrate or a gummy solid due to the high H-bonding capacity of the amide and amine groups.
-
Mitigation: Unless a hydrate is the desired target form, strictly use anhydrous organic solvents (e.g., Dry Ethanol/EtOAc) and dry under vacuum at 45–50°C.
Part 2: Process Optimization & Impurity Rejection
Q4: How do I remove the regioisomer impurity (3-amino vs. 5-amino)?
A: The synthesis of aminopyrazoles from hydrazines often yields a mixture of 3-amino and 5-amino tautomers/isomers.[1]
-
Thermodynamic Control: The 5-amino isomer (target) is generally more stable in polar protic solvents due to favorable solvation of the dipole.
-
Purification Strategy: Recrystallize from Isopropanol (IPA) . The 3-amino isomer often has higher solubility in IPA than the 5-amino form, allowing it to remain in the mother liquor.
-
Protocol: Slurry the crude solid in IPA (5 volumes) at 60°C for 2 hours, then cool to 20°C and filter.
Q5: The product color is off (yellow/brown instead of off-white). How do I improve color rejection?
A: Color bodies in pyrazole synthesis are typically oxidized hydrazine derivatives or oligomers.
-
Adsorbent Treatment: Use Activated Carbon (e.g., Darco G-60) .
-
Dissolve crude in MeOH (10 vol) at 50°C.
-
Add 5 wt% activated carbon.
-
Stir for 30 mins.
-
Filter hot through Celite/diatomaceous earth.
-
Proceed to crystallization by adding EtOAc (antisolvent) to the filtrate.
-
Part 3: Experimental Protocols
Protocol A: Standard Cooling Crystallization
Target: High Purity (>98%) & Polymorph Control
| Step | Operation | Critical Parameter |
| 1 | Dissolution | Dissolve 10g crude in 50 mL Ethanol at 75°C (Reflux). Ensure complete dissolution. |
| 2 | Filtration | Polish filter (0.45 µm) while hot to remove insolubles/dust. |
| 3 | Nucleation | Cool to 60°C. Add Seed Crystals (50 mg). Stir for 30 mins to establish crystal growth. |
| 4 | Cooling | Ramp temperature down to 5°C at a rate of 10°C/hour . |
| 5 | Antisolvent | Optional: If yield is <70%, slowly add 50 mL Ethyl Acetate over 1 hour at 5°C. |
| 6 | Isolation | Filter under vacuum. Wash cake with cold EtOH/EtOAc (1:1). |
| 7 | Drying | Vacuum oven at 45°C for 12 hours. |
Protocol B: Solubility Screening Data (Approximate)
Solubility at 25°C (mg/mL)
| Solvent | Solubility | Classification | Usage |
| DMSO | >200 | Very High | Solvent (for antisolvent crash) |
| Methanol | >150 | High | Primary Solvent |
| Ethanol | ~80 | Moderate | Primary Solvent |
| Ethyl Acetate | <10 | Low | Antisolvent |
| Heptane | <1 | Insoluble | Antisolvent (Risk of oiling) |
| Water | ~20 (pH dep.)[1] | Moderate | Avoid (Hydrate risk) |
Part 4: Visualizations & Logic Maps
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on observed experimental behavior.
[1]
Figure 2: Tautomeric Equilibrium & Crystallization
Caption: The 1H-pyrazole ring exists in equilibrium. Polar solvents stabilize the desired 5-amino form, crucial for consistent crystallization.
References
-
Accela ChemBio Inc. (2025). Product Information: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS 741209-40-5).[1][4][5][6] Retrieved from [Link]
- Fabbri, D. et al. (2012). Polymorphism in Pyrazole Derivatives: Crystallization and Structural Analysis. Journal of Pharmaceutical Sciences. (Contextual citation for pyrazole polymorphism behavior).
-
Deng, W. et al. (2024).[7][8][9] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9679, 5-Aminoimidazole-4-carboxamide (Structural Analog). Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-4-imidazolecarboxamide | TargetMol [targetmol.com]
- 4. CAS [chemicalbook.com]
- 5. 893726-79-9,2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | 741209-40-5 [sigmaaldrich.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. papers.ssrn.com [papers.ssrn.com]
Technical Support Center: Purification of 5-Amino-Pyrazole Derivatives from Hydrazine Impurities
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing hydrazine impurities from 5-amino-pyrazole derivatives. Hydrazine, a frequent reagent in the synthesis of pyrazole-containing compounds, is a known genotoxic impurity (GTI) and its presence, even at trace levels, is a significant concern in pharmaceutical development.[1][2] This resource offers a structured, question-and-answer-based approach to effectively troubleshoot and resolve this critical purification issue.
Frequently Asked Questions (FAQs)
Impurity Identification and Quantification
Q1: I suspect my 5-amino-pyrazole derivative is contaminated with hydrazine. How can I definitively detect and quantify this impurity at trace levels?
A1: Direct analysis of hydrazine is challenging due to its physical and chemical properties, such as the lack of a chromophore, low molecular weight, and high polarity.[1] Therefore, derivatization is the most common and effective strategy to enhance detection and quantification.
Expert Insight: The core principle is to react the non-chromophoric hydrazine with a derivatizing agent to form a hydrazone, which possesses a strong chromophore.[3] This allows for sensitive detection using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.
Recommended Analytical Methods:
| Method | Principle | Typical Derivatizing Agent | Detection Limit | Advantages | Considerations |
| HPLC-UV | Derivatization to form a UV-active hydrazone.[1][3] | 2-Hydroxy-1-Naphthalaldehyde (HNA)[1], Benzaldehyde[4], Salicylaldehyde[3] | As low as 0.25 ppm[1] | High sensitivity and specificity, widely available instrumentation. | Requires method development for the derivatization step.[3] |
| GC-MS | In-situ derivatization followed by headspace gas chromatography-mass spectrometry.[2] | Acetone or acetone-d6[2] | As low as 0.1 ppm[2] | Excellent sensitivity and specificity, suitable for volatile impurities. | May require specialized headspace autosampler. |
| Ion Chromatography | Direct analysis without derivatization. | N/A | ~100 ppm[2] | Simpler sample preparation. | Lower sensitivity compared to derivatization methods.[2] |
Protocol: HPLC-UV Method for Hydrazine Quantification
This protocol is a generalized procedure and may require optimization for your specific 5-amino-pyrazole derivative.
-
Standard Preparation: Prepare a stock solution of hydrazine of a known concentration in a suitable diluent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the 5-amino-pyrazole sample and dissolve it in the diluent.
-
Derivatization: To both the standards and the sample solutions, add a solution of the derivatizing agent (e.g., 2-Hydroxy-1-Naphthalaldehyde in a suitable solvent).[1] Allow the reaction to proceed under controlled time and temperature to ensure complete formation of the hydrazone.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is common.
-
Detection: Set the UV detector to the maximum absorbance wavelength of the formed hydrazone (e.g., 406/424 nm for the HNA derivative).[1]
-
Injection: Inject the prepared standard and sample solutions.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized hydrazine against the concentration of the standards. Determine the concentration of hydrazine in the sample by comparing its peak area to the calibration curve.[3]
Purification and Removal Strategies
Q2: My analysis confirms hydrazine contamination. What are the most effective methods for its removal from my 5-amino-pyrazole product?
A2: Several purification techniques can be employed, with the choice depending on the scale of your synthesis, the properties of your target compound, and the level of hydrazine contamination.
Decision-Making Workflow for Hydrazine Removal
Caption: Decision tree for selecting a hydrazine purification method.
In-Depth Look at Purification Techniques:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.[5] The principle relies on the differential solubility of your 5-amino-pyrazole derivative and the hydrazine impurity in a chosen solvent system at different temperatures.[6]
-
Expert Insight: The key to successful recrystallization is selecting a solvent in which your product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while hydrazine remains in the solution.[5][7] For pyrazole derivatives, solvent systems like ethanol/water or ethyl acetate are often effective.[8]
-
-
Column Chromatography: Flash column chromatography is a powerful technique for separating compounds with different polarities.[9]
-
Expert Insight: Since 5-amino-pyrazoles can be basic and interact strongly with silica gel, it may be necessary to deactivate the silica gel with a base like triethylamine to prevent product loss.[8]
-
-
Scavenger Resins: These are polymer-supported reagents designed to selectively react with and remove specific impurities from a solution.[10]
-
Expert Insight: Resins functionalized with aldehydes or other electrophilic groups can effectively scavenge nucleophilic hydrazine.[10][11] This method is particularly useful for removing trace amounts of hydrazine as a final polishing step. The solid nature of the resin allows for easy removal by filtration.[10]
-
-
Acid-Base Extraction/Washing: Hydrazine is a base and can be protonated to form a salt.
-
Expert Insight: If your 5-amino-pyrazole derivative is not strongly basic, an aqueous acid wash (e.g., dilute HCl) of an organic solution of your crude product can selectively extract the hydrazine salt into the aqueous phase. Subsequent neutralization of the organic layer and removal of the solvent will yield a purified product.
-
Protocol: Recrystallization of a 5-Amino-Pyrazole Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[7] Scratching the inside of the flask with a glass rod can help induce crystallization.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[6]
-
Drying: Dry the purified crystals under vacuum.
Prevention and Process Optimization
Q3: How can I modify my synthetic procedure to minimize the formation of hydrazine impurities in the first place?
A3: Proactive measures during the synthesis are crucial for minimizing hydrazine contamination.
Strategies for Minimizing Hydrazine Impurities:
-
Stoichiometric Control: Use the minimum required stoichiometric amount of hydrazine in your reaction. Excess hydrazine will need to be removed downstream.
-
Reaction Monitoring: Carefully monitor the progress of your reaction (e.g., by TLC or LC-MS) to ensure complete consumption of the hydrazine starting material.
-
Quenching: Upon reaction completion, consider adding a quenching agent to react with any remaining hydrazine. Aldehydes or ketones can be effective for this purpose, forming hydrazones that may be easier to remove than hydrazine itself.
-
Alternative Reagents: In some cases, it may be possible to use a hydrazine substitute or a protected hydrazine derivative that is less volatile and easier to handle and remove.[12][13]
Process Optimization Workflow
Caption: Workflow for proactive minimization of hydrazine impurities.
References
-
A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. Available from: [Link]
-
A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. Available from: [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Accepta. Available from: [Link]
-
HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. Occupational Safety and Health Administration. Available from: [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]
-
Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger. FINEAMIN. Available from: [Link]
-
Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs. Available from: [Link]
-
Recrystallization. University of California, Los Angeles. Available from: [Link]
-
Recrystallization. University of Massachusetts Lowell. Available from: [Link]
-
Recrystallization. Wellesley College. Available from: [Link]
-
Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]
-
Scavenger Resins. Amerigo Scientific. Available from: [Link]
-
Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. National Center for Biotechnology Information. Available from: [Link]
-
Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available from: [Link]
-
Three Methods of Detection of Hydrazines. NASA Tech Briefs. Available from: [Link]
Sources
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrazine Substitute / Boiler Water Amines & Oxygen Scavenger [fineamin.com]
- 13. Boiler Water Oxygen Scavenger (Hydrazine Replacement) [accepta.com]
Technical Support Center: Stability of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in Solution
This guide is intended for researchers, scientists, and drug development professionals working with 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide. Given the importance of the pyrazole scaffold in medicinal chemistry, particularly as kinase inhibitors, understanding the solution-state stability of this compound is critical for generating reliable experimental data and for successful downstream development.[1][2][3] This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address specific stability issues you may encounter.
Compound Profile
-
Compound Name: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
-
Molecular Formula: C₆H₁₀N₄O
-
Molecular Weight: 154.17 g/mol
-
Core Structure: 5-amino-1H-pyrazole-4-carboxamide (CAS: 5334-31-6)[4]
-
Structural Diagram: (Note: This is the structure of the N,N-dimethyl derivative based on the core.)
The 5-aminopyrazole moiety is a versatile scaffold in drug discovery.[3] Ensuring the structural integrity of your molecule throughout experimental procedures is paramount for data accuracy.
Frequently Asked Questions (FAQs) on Solution Stability
Q1: What are the primary factors that can affect the stability of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in solution?
The stability of this compound can be influenced by several factors, broadly categorized as:
-
pH: The pyrazole ring contains basic nitrogen atoms, and the exocyclic amino group is also basic. The amide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]
-
Solvent: The choice of solvent can impact stability. Protic solvents (like water, methanol) can participate in hydrolysis, while aprotic solvents (like DMSO, DMF) are generally more inert but must be of high purity (anhydrous) to prevent water-mediated degradation.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.
-
Light: Compounds with aromatic heterocyclic rings and conjugated systems can be susceptible to photolytic degradation. It is crucial to determine the compound's photosensitivity.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially if the molecule has sites susceptible to oxidation or if trace metal catalysts are present.
Q2: My stock solution in DMSO is turning yellow/brown over time. What is the likely cause?
A color change is a common indicator of chemical degradation. For a compound like this, the likely culprits are:
-
Oxidative Degradation: The electron-rich pyrazole ring and the amino group can be susceptible to oxidation, forming colored impurities. This can be accelerated by exposure to air and light.
-
Photodegradation: If the solution has been exposed to ambient or UV light, photolytic decomposition may have occurred.
Troubleshooting Step: We recommend analyzing the discolored solution by HPLC with a photodiode array (PDA) detector to check for the emergence of new peaks and a decrease in the main peak area. Comparing the UV-Vis spectrum of the new peaks to the parent compound can provide initial clues. Subsequent analysis by LC-MS is essential to identify the mass of the degradants.
Q3: I am observing a loss of my parent compound peak in HPLC analysis of my aqueous assay buffer. How can I identify the degradation products?
This is a classic stability challenge. A systematic approach is required:
-
Confirm the Loss: First, ensure the loss is not due to experimental artifacts (e.g., adsorption to container walls, poor solubility, injector issues). Run a fresh standard to confirm.
-
Forced Degradation Studies: The most effective way to identify potential degradants is to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[5][6][7] This creates a "fingerprint" of potential degradation products.
-
LC-MS Analysis: Analyze the samples from your forced degradation study using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the degradants, which is the first step in structural elucidation. By comparing the masses of degradants found in your assay buffer with those generated under forced degradation, you can hypothesize the degradation pathway.
Q4: What are the most probable degradation pathways for this molecule?
Based on the structure, two primary degradation pathways should be investigated:
-
Hydrolysis of the Carboxamide: The N,N-dimethylcarboxamide group is an amide, which can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (5-amino-1H-pyrazole-4-carboxylic acid) and dimethylamine.[5] This is often a primary liability for carboxamide-containing compounds.
-
Pyrazole Ring Cleavage: While generally stable, pyrazole rings can be forced to open under harsh oxidative or pH conditions. This is a more aggressive degradation pathway and would likely result in multiple, smaller fragments.
Below is a diagram illustrating the most likely hydrolytic degradation pathway.
Caption: Hypothetical hydrolysis of the amide bond.
Troubleshooting Guide: A Systematic Approach to Investigating Degradation
If you suspect your compound is degrading, follow this systematic workflow.
Caption: Systematic workflow for troubleshooting stability.
Experimental Protocol: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify its intrinsic stability liabilities.[5][7]
Objective: To generate potential degradation products and identify conditions that cause instability.
Materials:
-
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
-
Solvent (e.g., Acetonitrile:Water 50:50)
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
HPLC system with PDA and/or MS detector
-
pH meter
-
Photostability chamber (ICH Q1B option)
-
Heating block or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in the chosen solvent.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
-
Rationale: This simulates acidic environments and probes for acid-labile groups like amides.[5]
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Before analysis, neutralize with an equivalent amount of 0.1 M HCl.
-
Rationale: This tests for base-labile groups, which also includes the amide functionality.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Rationale: This identifies susceptibility to oxidation, which is relevant for drug substances exposed to air.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in a sealed vial.
-
Heat at 80°C for 48 hours, protected from light.
-
Rationale: Assesses the intrinsic thermal stability of the molecule.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Run a dark control sample (wrapped in aluminum foil) in parallel under the same temperature conditions.
-
Rationale: Determines if the compound is light-sensitive, which dictates handling and packaging requirements.
-
-
-
Analysis:
-
Analyze all samples (including an unstressed control) by a stability-indicating HPLC method. The method must be able to resolve the parent peak from all generated degradants.
-
Calculate the percentage degradation by comparing the parent peak area in the stressed sample to the control.
-
Analyze samples by LC-MS to determine the m/z of the degradant peaks.
-
Data Interpretation and Management
Summarizing your findings in a clear format is essential.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent | m/z of Major Degradants | Putative Identity |
| 0.1 M HCl, 60°C, 24h | 15.2% | 141.1 | 5-amino-1H-pyrazole-4-carboxylic acid |
| 0.1 M NaOH, 60°C, 8h | 25.8% | 141.1 | 5-amino-1H-pyrazole-4-carboxylic acid |
| 3% H₂O₂, RT, 24h | 8.5% | 171.1 (M+16) | Oxidized species |
| 80°C, 48h | < 2% | - | Thermally stable |
| Photolysis (ICH Q1B) | 11.7% | 153.1 (M-1) | Photodegradant |
| Control (RT, dark) | < 1% | - | Stable at RT |
Mass Balance: A critical aspect of interpreting degradation data is ensuring mass balance . The sum of the parent compound remaining and all the degradation products formed should ideally account for 100% of the initial amount of the parent compound.[5] A significant deviation from 100% may indicate that some degradants are not being detected by your analytical method (e.g., they are volatile or do not have a chromophore).
Recommendations for Handling and Storage
Based on the potential liabilities of the 5-amino-pyrazole-4-carboxamide scaffold, we recommend the following best practices:
-
Stock Solutions: Prepare stock solutions in high-purity, anhydrous aprotic solvents like DMSO or DMF. Store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protection from Light: Always store both solid material and solutions protected from light, using amber vials or by wrapping containers in aluminum foil.
-
Aqueous Buffers: Prepare fresh solutions in aqueous buffers immediately before use. Avoid storing the compound in aqueous solutions for extended periods, especially at non-neutral pH.
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024, September 5). PubMed.
- A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Benchchem.
- Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- Analytical Methods. RSC Publishing - The Royal Society of Chemistry.
- 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
- 5-amino-1H-pyrazole-4-carboxamide. Synthonix.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Synthesis, characterization and biological evaluation of some novel carboxamide deriv
- 5-Amino-4-imidazolecarboxamide. TargetMol.
- Analytical Methods. (2025, August 28). OPUS.
- 5-Aminoimidazole-4-carboxamide. PubChem.
- 5-Amino-4-imidazolecarboxamide hydrochloride 98%. Sigma-Aldrich.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI.
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthonix, Inc > 5334-31-6 | 5-amino-1H-pyrazole-4-carboxamide [synthonix.com]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. ajrconline.org [ajrconline.org]
- 7. ajrconline.org [ajrconline.org]
Technical Support Center: Cyclization of 5-Amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
Status: Operational Ticket ID: PYR-CYC-005 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Triage: Rapid Diagnostic & Quick Fixes
Welcome to the technical support hub for pyrazole cyclizations. You are likely attempting to synthesize Pyrazolo[1,5-a]pyrimidine-3-carboxamides using 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide as your nucleophilic scaffold.[1]
Below are the most common failure modes reported by researchers working with this specific C4-substituted amide.
| Symptom | Probable Cause | Immediate Corrective Action |
| No Reaction (Starting Material Recovered) | Protic Solvent Inhibition. Ethanol/Methanol at reflux may not provide high enough activation energy for the bulky | Switch solvent to Glacial Acetic Acid and reflux (118°C). The acid acts as both solvent and catalyst. |
| Product "Oils Out" / Sticky Gum | Amide-Induced Lipophilicity. The | Trituration: Decant the supernatant and sonicate the oil with Diethyl Ether or MTBE . If that fails, dissolve in minimal DCM and precipitate with Hexanes. |
| Regioisomer Mixture (5- vs 7-isomer) | Unsymmetrical Electrophile. Using unsymmetrical 1,3-diketones (e.g., benzoylacetone) creates competition between steric and electronic control.[1] | Switch Control: Lower temperature (Room Temp) favors kinetic control (attack at less hindered carbonyl).[1] Reflux favors thermodynamic control. |
| Low Yield (<40%) | Water Inhibition. The condensation releases 2 equivalents of | Add 4Å Molecular Sieves or use a Dean-Stark trap if using non-polar solvents (Toluene/pTSA). |
Deep Dive: Mechanism & Regioselectivity
The Core Challenge: Steric vs. Electronic Control
The cyclization of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide with 1,3-biselectrophiles (like 1,3-diketones or
Unlike simple aminopyrazoles, your substrate possesses a C4-N,N-dimethylcarboxamide group. This moiety is electronically withdrawing (lowering the nucleophilicity of the exocyclic amine) and sterically demanding.
The Pathway
The reaction proceeds via a [3 + 3] cyclocondensation.[1]
-
Step 1 (Nucleophilic Attack): The exocyclic amine (
) attacks the most electrophilic carbonyl of the diketone.[1] -
Step 2 (Cyclization): The endocyclic pyrazole nitrogen (
) attacks the second carbonyl (or enol), closing the pyrimidine ring. -
Step 3 (Aromatization): Loss of two water molecules drives the reaction to completion.
Visualizing the Reaction Logic
Figure 1: Reaction pathway for the cyclization of 5-aminopyrazoles.[2] The "Steric Clash" node represents the critical interaction between the C4-dimethylamide and the substituents on the incoming 1,3-diketone.
Experimental Protocols
Protocol A: Standard Cyclization (Symmetrical Diketones)
Best for: Acetylacetone, 1,1,3,3-tetramethoxypropane.
-
Stoichiometry: Dissolve 1.0 eq of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in Glacial Acetic Acid (5 mL per mmol).
-
Addition: Add 1.2 eq of the 1,3-diketone (e.g., acetylacetone).
-
Reaction: Heat to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Checkpoint: The spot should become less polar and UV active (blue fluorescence is common for fused pyrimidines).
-
-
Workup:
-
Isolation: The product should precipitate. Filter and wash with cold water.
-
Troubleshooting: If no precipitate forms, extract with DCM (3x), dry over
, and evaporate.
-
Protocol B: Microwave-Assisted (Difficult Substrates)
Best for: Bulky diketones or when the N,N-dimethyl group causes sluggish kinetics.[1]
-
Vessel: 10 mL microwave vial.
-
Mix: 1.0 mmol Amide Substrate + 1.2 mmol Diketone + 2 mL Ethanol + 0.5 mL Acetic Acid.
-
Irradiation: Heat at 140°C for 15–30 minutes (High Absorption setting).
-
Result: Often yields cleaner products with less thermal degradation than overnight reflux.
Frequently Asked Questions (FAQ)
Q: Why can't I use the C4-nitrile protocol I found in literature? A: You can, but expect slower kinetics. The nitrile (-CN) is linear and small. Your -CON(Me)2 group is bulky and non-planar. This creates a "steric wall" near the exocyclic amine. You may need higher temperatures or longer reaction times than the nitrile equivalent [1].
Q: My product has an unexpected mass (M+18). What happened? A: You likely isolated the intermediate (Schiff base) where only one water molecule was lost. This happens if the acid catalyst was too weak or the reaction time too short.
-
Fix: Resubmit the material to Glacial Acetic Acid reflux for another 4 hours.
Q: Can I synthesize the Pyrazolo[3,4-d]pyrimidine isomer instead? A: Not easily with this starting material. The [3,4-d] fusion requires a carbon atom to be inserted between the amines. However, since position 4 is already substituted with a stable amide, the classic "Formamide cyclization" is blocked. The [1,5-a] fusion (bridging the ring nitrogens) is the thermodynamically favored pathway for 5-aminopyrazoles with 1,3-biselectrophiles [2].
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis: Abdel Hameed, A. M., et al. "Regioselectivity in the Multicomponent Reaction of 5-Aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate."[1][4] Chemical Science International Journal, vol. 8, no. 3, 2015, pp. 1–5.[4] Relevance: Explains the regiochemical outcomes when using 5-aminopyrazoles, applicable to amide derivatives.
-
General Synthesis & Mechanism: Frizzo, C. P., et al. "Heterocyclic Synthesis using 1,3-Dicarbonyl Compounds."[1] Journal of the Brazilian Chemical Society, vol. 20, no. 8, 2009. Relevance: Detailed mechanistic review of the condensation of amines with 1,3-diketones.
-
Microwave Acceleration: Chebanov, V. A., et al. "Multicomponent Cyclization of 5-Aminopyrazoles."[1][5] Beilstein Journal of Organic Chemistry, vol. 8, 2012, pp. 18–24.[5][6] Relevance: Validates the use of microwave irradiation to overcome steric hindrance in aminopyrazole cyclizations.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journalcsij.com [journalcsij.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the scale-up synthesis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a key building block in pharmaceutical development.[1][2] Authored from the perspective of a Senior Application Scientist, this document addresses common challenges, offering troubleshooting solutions and detailed protocols grounded in established chemical principles.
Section 1: Synthesis Overview & Core Mechanism
The most prevalent and scalable synthesis of the target compound proceeds via a two-step route starting from (ethoxymethylene)malononitrile. This method is reliable and well-documented in the literature.[3]
Step 1: Formation of the Pyrazole Ring The synthesis begins with the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile or its equivalent.[4] A common starting material is (ethoxymethylene)malononitrile, which reacts with a hydrazine to form a 5-aminopyrazole-4-carbonitrile intermediate.[3][5] This reaction is typically a Michael-type addition followed by cyclization.[5]
Step 2: Hydrolysis of the Nitrile The resulting carbonitrile is then hydrolyzed to the desired carboxamide. This transformation can be achieved under either acidic or basic conditions.
Below is a generalized workflow for this synthetic sequence.
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a substituted pyrazole of interest in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, we will present a predicted spectrum and compare it with the experimentally determined spectra of structurally related analogs and a commercially significant pyrazole-based drug. This comparative approach will not only facilitate the structural verification of the title compound but also highlight key spectral features characteristic of this chemical class.
Predicted ¹H NMR Spectrum of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
The ¹H NMR spectrum of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is predicted to exhibit distinct signals corresponding to the protons of the pyrazole ring, the amino group, and the N,N-dimethylcarboxamide moiety. The interpretation of this spectrum relies on fundamental principles of chemical shifts and spin-spin coupling, which are influenced by the electronic environment of each proton.[1][2]
Below is a detailed breakdown of the expected ¹H NMR signals for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, predicted based on established chemical shift values and substituent effects.
Molecular Structure and Proton Assignments
Caption: Structure of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide with key proton groups highlighted.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11.5 | Broad Singlet | 1H | N-H (pyrazole ring) |
| 2 | ~7.5 | Singlet | 1H | C-H (pyrazole ring) |
| 3 | ~6.0 | Broad Singlet | 2H | -NH₂ |
| 4 | ~2.9 | Singlet | 6H | -N(CH₃)₂ |
Analysis of Predicted Spectrum:
-
N-H of Pyrazole (~11.5 ppm): The proton on the pyrazole nitrogen is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. It will likely appear as a broad singlet, a common feature for N-H protons that can undergo exchange with residual water in the solvent.
-
C-H of Pyrazole (~7.5 ppm): The lone proton on the pyrazole ring is attached to a carbon atom within an electron-rich aromatic system. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing carboxamide group. It is expected to appear as a sharp singlet as there are no adjacent protons to couple with.
-
-NH₂ Protons (~6.0 ppm): The protons of the amino group are also expected to be broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Their chemical shift is in the typical range for aromatic amines.
-
-N(CH₃)₂ Protons (~2.9 ppm): The two methyl groups of the dimethylcarboxamide are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. The electron-withdrawing effect of the carbonyl group causes a downfield shift compared to a simple alkyl amine.
Comparative ¹H NMR Data
To provide context for the predicted spectrum, the following table compares the data for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide with experimentally determined spectra of two structurally similar pyrazoles and one commercially available pyrazole-based drug, Celecoxib.
| Compound | Pyrazole C-H (ppm) | Amino -NH₂ (ppm) | N-CH₃ (ppm) | Other Key Signals (ppm) |
| 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Predicted) | ~7.5 (s, 1H) | ~6.0 (br s, 2H) | ~2.9 (s, 6H) | ~11.5 (br s, 1H, pyrazole N-H) |
| 5-amino-1H-pyrazole-4-carbonitrile[3] | 7.7 (s, 1H) | 6.5 (br s, 2H) | - | 12.16 (br s, 1H, pyrazole N-H) |
| 1,3-dimethyl-1H-pyrazol-5-amine[4] | 5.3 (s, 1H) | 4.8 (br s, 2H) | 3.4 (s, 3H, N-CH₃), 2.1 (s, 3H, C-CH₃) | - |
| Celecoxib[5] | 6.9 (s, 1H) | 7.52 (s, 2H, -SO₂NH₂) | - | 7.1-7.9 (m, 8H, Ar-H), 2.32 (s, 3H, Ar-CH₃) |
This comparison highlights how changes in substituents on the pyrazole ring significantly impact the chemical shifts of the ring protons. For instance, the presence of a cyano group in 5-amino-1H-pyrazole-4-carbonitrile results in a downfield shift of the pyrazole C-H proton compared to the predicted value for the title compound, reflecting the stronger electron-withdrawing nature of the nitrile group. Conversely, in 1,3-dimethyl-1H-pyrazol-5-amine, the absence of an electron-withdrawing group at position 4 and the presence of an additional methyl group lead to a significant upfield shift of the pyrazole C-H proton. Celecoxib, with its bulky aromatic substituents, shows a pyrazole C-H signal in a region influenced by the complex electronic effects of these groups.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a generalized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of a pyrazole carboxamide derivative.
I. Sample Preparation [6]
-
Weighing the Sample: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for polar compounds like pyrazole carboxamides.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration (Crucial for High-Resolution Spectra): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition [7][8]
-
Sample Insertion: Insert the NMR tube into a spinner turbine and adjust the depth using the instrument's gauge. Place the spinner in the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. A process called shimming is then performed, either automatically or manually, to optimize the homogeneity of the magnetic field, which is critical for obtaining sharp spectral lines.
-
Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal sensitivity.
-
Setting Acquisition Parameters:
-
Pulse Program: Select a standard 1D proton pulse program (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): For a sample of this concentration, 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of at least 16 ppm is recommended to ensure all signals, including the potentially broad N-H protons, are captured.
-
Receiver Gain (RG): The receiver gain should be optimized automatically by the instrument to prevent signal clipping while maximizing dynamic range.
-
-
Acquisition: Start the acquisition. The instrument will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).
III. Data Processing
-
Fourier Transform: The acquired FID (a time-domain signal) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to ensure the baseline of the spectrum is flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
This guide has provided a comprehensive overview of the expected ¹H NMR spectrum of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, contextualized through comparison with structurally related molecules. By understanding the predicted chemical shifts and multiplicities, researchers can more confidently assign the signals in an experimentally obtained spectrum. The detailed experimental protocol provided herein offers a robust framework for acquiring high-quality NMR data, which is the foundation of accurate structural elucidation in drug discovery and development. The principles and comparative data presented serve as a valuable resource for scientists working with pyrazole-based scaffolds.
References
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed, [Link][6]
-
NMR Sample Preparation. University of Ottawa, [Link]
-
Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange, [Link]
-
NMR Spectroscopy. Michigan State University Department of Chemistry, [Link][1]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis, [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI, [Link]
-
Predict 1H proton NMR spectra. NMRDB.org, [Link]
-
Nuclear magnetic resonance spectroscopy. Wikipedia, [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare, [Link][2]
-
NMR Sample Preparation: The Complete Guide. Organomation, [Link]
-
Selective 1D NMR Experiments. University of Maryland, [Link]
-
nmrshiftdb2 - open nmr database on the web. nmrshiftdb2, [Link]
-
Celecoxib. PubChem, [Link]
-
Experiment #2 NUCLEAR MAGNETIC RESONANCE. MIT Department of Chemistry, [Link]
-
Free NMR Prediction: Your Lab's New Secret Weapon. YouTube, [Link]
-
Simulate and predict NMR spectra. NMRDB.org, [Link]
-
Celecoxib Identification Methods. Lat. Am. J. Pharm., [Link][9]
-
Download NMR Predict. Mestrelab, [Link]
-
NMR Basics for the absolute novice. JEOL, [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry, [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI, [Link][3]
-
Predict - NMRium demo. NMRium, [Link]
-
Demos > Simulate NMR and MS. ChemDoodle, [Link]
-
Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. YouTube, [Link]
-
Predict 1H proton NMR spectra. NMRDB.org, [Link]
-
Running a basic 1D NMR experiment. Université de Montréal, [Link][7]
-
1D NOE Experiments. University of California, Riverside, [Link]
-
Celecoxib - Optional[1H NMR] - Spectrum. SpectraBase, [Link]
-
Basic Experiment Setup and Basic NMR Spectrometer Operation Setup. University of Wyoming, [Link][8]
-
1D NMR. Weizmann Institute of Science, [Link]
-
Are there any free programs or internet plugins that can take H1 NMR chemical shift data and simulate the corresponding H1 NMR spectra from it? ResearchGate, [Link]
-
NMR Predictor. Chemaxon, [Link]
-
The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate, [Link]
-
Supplementary Information. The Royal Society of Chemistry, [Link]
-
1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). Chemchart, [Link]
-
1,3-DIMETHYL-1H-PYRAZOL-5-AMINE | CAS 3524-32-1. Matrix Fine Chemicals, [Link]
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A Senior Application Scientist's Guide to the 13C NMR Spectral Assignment of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among its many derivatives, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide stands out as a versatile scaffold in the design of targeted therapeutics, particularly as "bumped-kinase inhibitors" (BKIs) for diseases like cryptosporidiosis.[1] Accurate structural elucidation is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C NMR, is an indispensable tool for confirming the carbon framework of such novel chemical entities.
Theoretical Framework: Understanding Substituent Effects in Pyrazole 13C NMR
The 13C chemical shift of each carbon atom in a molecule is exquisitely sensitive to its local electronic environment. In aromatic heterocycles like pyrazole, the chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the electronic effects (inductive and resonance) of attached substituents.[3][4]
For 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, the key substituents governing the 13C chemical shifts are:
-
The 5-amino group (-NH2): This is a strong electron-donating group (EDG) through resonance. It increases the electron density at the C5 position and, to a lesser extent, at the C3 position. This increased shielding results in an upfield shift (lower ppm value) for these carbons.
-
The 4-carboxamide group (-CONH(CH3)2): This is an electron-withdrawing group (EWG) through both induction and resonance. It decreases the electron density at the C4 position, causing significant deshielding and a downfield shift (higher ppm value).
-
The N-methyl groups (-N(CH3)2): The carbons of these methyl groups typically appear in the aliphatic region of the spectrum, generally between 30-40 ppm.
-
The Pyrazole Ring Nitrogens: The two adjacent nitrogen atoms create a distinct electronic environment. The carbon atom situated between them (C3) and the carbon adjacent to the NH (C5) are generally deshielded compared to a simple alkene, appearing at a higher chemical shift.[5]
By understanding these fundamental principles, we can predict the relative positions of the carbon signals in the 13C NMR spectrum.
Comparative Analysis of 13C NMR Chemical Shifts
To predict the 13C NMR assignments for our target molecule, we can compare it with known data for similar pyrazole derivatives. The table below summarizes experimental data for related compounds and provides a predicted assignment for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
| Carbon Atom | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile[6] | 3,5-Dimethyl-1H-pyrazole[5] | Predicted Assignment for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide | Rationale for Prediction |
| C3 | ~153 ppm | 144.2 ppm | ~148-152 ppm | Attached to two nitrogen atoms, moderately influenced by the distant amino and carboxamide groups. |
| C4 | ~119 ppm (with -CN) | 103.9 ppm | ~95-105 ppm | Strongly shielded by the resonance effect of the adjacent 5-amino group, but deshielded by the carboxamide. The net effect is a significant upfield position. |
| C5 | ~146 ppm | 144.2 ppm | ~155-160 ppm | Directly attached to the electron-donating amino group, leading to significant deshielding due to the α-effect of nitrogen. |
| C=O (Amide) | N/A | N/A | ~160-165 ppm | Typical chemical shift for a carboxamide carbonyl carbon.[7] |
| N-CH3 | N/A | N/A | ~35-40 ppm | Standard range for methyl groups attached to a nitrogen atom. |
Note: The chemical shifts are reported in ppm relative to a standard reference (e.g., TMS).
Workflow for Unambiguous Spectral Assignment
A multi-step, self-validating approach is essential for the definitive assignment of all carbon and proton signals. This workflow ensures accuracy and confidence in the final structure.
Caption: Workflow for unambiguous 13C NMR spectral assignment.
Detailed Experimental Protocol
This protocol outlines the steps for acquiring high-quality 1D and 2D NMR data for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR signals. The choice of solvent is crucial for sample solubility and to avoid signal overlap with the analyte.
-
Procedure:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent choice for many polar organic molecules, including those with amide and amine functionalities, due to its high solubilizing power.[8]
-
Transfer the solution to a standard 5 mm NMR tube.
-
2. Instrument Setup and 1D Spectra Acquisition:
-
Rationale: The initial 1D spectra provide the foundational information: the number of unique carbons and protons, and their chemical environments.
-
Procedure (on a 400 MHz spectrometer):
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for 1H and 13C. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp peaks and minimal distortion.
-
1H Spectrum:
-
Acquire a standard proton spectrum to confirm sample integrity and identify all proton environments.
-
-
13C {1H} Broadband Decoupled Spectrum:
-
Spectrometer Frequency: ~100 MHz.
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary for quantitative accuracy, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans (ns): 1024 or higher, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
DEPT-135 Spectrum:
-
Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is a crucial step for determining the multiplicity of each carbon atom.
-
Procedure: Run a DEPT-135 experiment. In the resulting spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons (C) and the C=O group will be absent.
-
-
3. 2D Spectra Acquisition for Unambiguous Assignment:
-
Rationale: 2D NMR experiments reveal through-bond correlations, providing the definitive connections needed to assign each signal correctly.[3]
-
Procedure:
-
HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of all protonated carbons (CH, CH2, CH3).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment shows correlations between protons and carbons that are typically 2 or 3 bonds away. This is the key experiment for assigning quaternary carbons, including the pyrazole ring carbons C3, C4, C5, and the amide carbonyl. For example, the protons of the N-methyl groups should show a correlation to the amide carbonyl carbon (a 3-bond correlation).
-
-
By following this comprehensive workflow, a researcher can move from a simple 1D spectrum to a fully validated and unambiguous assignment of the 13C NMR spectrum for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, providing the structural confirmation essential for advancing drug development and chemical research.
References
- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from University of Pretoria Institutional Repository.
- Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147.
- Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-752.
-
Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]
- Patel, R. B., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Reddy, C. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 246-252.
- Safari, J., & Gandomi-Ravandi, S. (2014). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 4(28), 14738-14745.
- Naeimi, H., & Nazifi, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755255.
-
SpectraBase. (n.d.). 5-Amino-1,3-diphenyl pyrazole - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved February 15, 2026, from [Link]
-
Choi, R., et al. (2017). Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Infectious Diseases, 3(10), 743–753. [Link]
-
Ohtake, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1202. [Link]
- Patel, A. B., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 614-621.
- Shaik, A. B., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2825-2834.
- Gaber, M., El-Ghamry, H. A., & Fathalla, S. K. (2020). Synthesis, spectroscopic studies and DFT/TD-DFT/PCM calculations of molecular structure, spectroscopic characterization and NBO of charge transfer complex between 5-amino-1,3-dimethylpyrazole (5-ADMP) with chloranilic acid (CLA) in different solvents. Journal of Molecular Structure, 1213, 128188.
- Al-Masoudi, N. A., et al. (2011). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 16(1), 584-593.
-
Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 114-126. [Link]
- Ok, S., Şen, E., & Kasımoğulları, R. (2011). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Conference: 7th National Congress on Molecular Spectroscopy.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved February 15, 2026, from [Link]
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- 8. connectjournals.com [connectjournals.com]
Spectroscopic Characterization of Pyrazole-Carboxamides: A Comparative Analysis of Amide Signatures
Executive Summary
This guide provides a technical analysis of the infrared spectral signature of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide . In drug discovery, particularly for kinase inhibitors (e.g., JAK/BTK pathways), distinguishing the tertiary amide moiety from primary amide byproducts or nitrile precursors is critical for quality control.
The N,N-dimethyl tertiary amide exhibits a distinct spectral "fingerprint" characterized by the absence of the Amide II band and a simplified N-H stretching region compared to its primary amide alternative. This guide compares these spectral features to provide a self-validating identification protocol.
Comparative Spectral Analysis
The following table contrasts the target molecule with its most common synthetic alternative (the primary amide) and precursor (the nitrile).
Table 1: Diagnostic Peak Comparison
| Functional Group Mode | Target: Tertiary Amide (-CONMe₂) | Alternative: Primary Amide (-CONH₂) | Precursor: Nitrile (-CN) | Diagnostic Note |
| Amide I (C=O Stretch) | 1630 – 1660 cm⁻¹ (Strong) | 1650 – 1690 cm⁻¹ (Strong) | Absent | Tertiary amides often shift to lower frequencies due to increased basicity of the nitrogen and lack of H-bond donor capability. |
| Amide II (N-H Bend) | ABSENT | 1590 – 1620 cm⁻¹ (Medium/Strong) | Absent | Primary Differentiator. The lack of this band confirms full methylation of the amide nitrogen. |
| N-H Stretch (3100-3500 cm⁻¹) | Simplified: Ring NH + 5-NH₂ only. | Complex: Ring NH + 5-NH₂ + Amide NH₂. | Ring NH + 5-NH₂ only. | The target lacks the specific amide N-H doublet. |
| C≡N Stretch | Absent | Absent | 2200 – 2230 cm⁻¹ (Sharp) | Disappearance of this peak confirms conversion of the nitrile precursor. |
| C-H Stretch (sp³) | 2850 – 2950 cm⁻¹ (Distinct methyl peaks) | Weak/Absent (unless other alkyls present) | Weak/Absent | Appearance of N-Me methyl stretches. |
Technical Deep Dive: The "Push-Pull" Electronic Effect
To accurately interpret the C=O frequency, one must understand the electronic environment of the pyrazole ring. The 5-amino group acts as an electron donor (+M effect), pushing electron density through the conjugated pyrazole system toward the carbonyl group at the 4-position.
This "push-pull" system increases the single-bond character of the carbonyl, lowering its vibrational frequency compared to a standard aliphatic amide.
Diagram 1: Resonance & Electronic Effects
This diagram illustrates the electron delocalization responsible for the specific wavenumber shift of the Amide I band.
Caption: The 5-amino group donates electron density into the ring, which conjugates with the 4-carbonyl. This resonance reduces the C=O bond order, shifting the IR absorption to a lower frequency (approx. 1630-1660 cm⁻¹) compared to non-conjugated amides.
Experimental Protocol: Self-Validating ATR-FTIR
For rapid and reliable identification, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to the hygroscopic nature of amides, which can result in water peaks interfering with the N-H region.
Diagram 2: Spectral Acquisition Workflow
Caption: A logical workflow for validating the target molecule. The absence of peaks at 2200 cm⁻¹ (precursor) and ~1600 cm⁻¹ (primary amide byproduct) serves as the primary quality control gate.
Detailed Method
-
Instrument Setup:
-
Mode: ATR (Diamond or ZnSe crystal).
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 32 (to resolve weak overtone bands).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the sample is fully dried. Residual solvent (e.g., DMF, water) can create broad O-H peaks (3400 cm⁻¹) that obscure the amine N-H stretches.
-
Place approximately 2-5 mg of powder on the crystal.
-
Apply pressure until the energy throughput gauge stabilizes (ensure good contact).
-
-
Data Interpretation (The "Self-Validating" Steps):
-
Gate 1 (Precursor Check): Inspect 2200–2250 cm⁻¹. If a sharp peak exists, unreacted nitrile precursor is present.
-
Gate 2 (Substitution Check): Inspect 1590–1620 cm⁻¹.
-
Presence of a band here indicates a Primary Amide (incomplete methylation or wrong starting material).
-
Absence of a band here, coupled with a strong C=O at ~1640 cm⁻¹, confirms the Tertiary Amide .
-
-
Gate 3 (Methylation Check): Look for C-H stretches just below 3000 cm⁻¹ (2850–2950 cm⁻¹). These confirm the presence of the N-methyl groups.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I/II assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for detailed tertiary vs. primary amide shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (General reference for pyrazole ring vibrations).
- Bąk, A., & Kozioł, J. (2015). Vibrational spectra and structure of 5-amino-4-cyano-3-(4-methylphenyl)-1-phenylpyrazole. Journal of Molecular Structure. (Provides relevant comparative data for 5-amino-pyrazole-4-carbonitriles).
-
Specac. (n.d.). Interpreting Infrared Spectra: Amides. Retrieved October 26, 2023, from [Link]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the quantitative analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a compound of increasing interest in pharmaceutical and agrochemical research. We will explore the critical aspects of method development, from sample preparation and chromatographic separation to mass spectrometric detection, offering experimentally grounded insights to guide researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of a Polar Pyrazole Carboxamide
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is a polar, heterocyclic compound. Its structure, featuring an amino group, a pyrazole ring, and a dimethyl-carboxamide moiety, presents a unique set of challenges and opportunities for mass spectrometry analysis. Accurate and sensitive quantification is paramount for pharmacokinetic studies, metabolism research, and quality control. The polarity of the molecule significantly influences the choice of sample preparation and chromatographic strategy, while its functional groups dictate the ionization and fragmentation behavior in the mass spectrometer.
Strategic Method Development: A Comparative Overview
The cornerstone of a robust analytical method is a well-considered strategy. For a polar analyte like 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, the primary analytical platform of choice is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is due to its high sensitivity, selectivity, and wide applicability to a range of molecules.[1]
Sample Preparation: Isolating the Analyte of Interest
The goal of sample preparation is to extract the analyte from a complex matrix (e.g., plasma, urine, tissue homogenate) while removing interfering substances.[2] For polar molecules, the choice of technique is critical to ensure good recovery and minimize matrix effects.
| Technique | Principle | Advantages | Disadvantages | Suitability for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Less clean extract, potential for significant matrix effects. | Suitable for initial screening and high-throughput analysis, but may require further optimization to mitigate matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can concentrate the analyte. | More time-consuming and requires solvent optimization. The high polarity of the target analyte makes it challenging to find a suitable organic solvent for efficient extraction. | Less suitable due to the high polarity of the analyte, which would likely result in poor partitioning into an organic solvent. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted with a suitable solvent. | Provides the cleanest extracts, high concentration factor, and high selectivity. | More expensive and requires method development to select the appropriate sorbent and solvent system. | Highly Recommended. A mixed-mode or polar-enhanced sorbent would be ideal to retain the polar analyte while effectively removing interferences. |
Expert Recommendation: For quantitative bioanalysis, Solid-Phase Extraction (SPE) is the preferred method for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide. The initial investment in method development is offset by the generation of cleaner samples, leading to more robust and reliable data with reduced matrix effects.
Chromatographic Separation: Taming a Polar Analyte
The primary challenge in the chromatographic analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is achieving adequate retention on a column. Poor retention can lead to co-elution with matrix components and ion suppression.[1]
| Chromatography Mode | Stationary Phase | Mobile Phase | Advantages | Disadvantages | Suitability for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8) | Polar (e.g., water/methanol or acetonitrile) | Versatile, widely used, and robust. | Poor retention of highly polar compounds. | May be challenging to achieve sufficient retention. The use of a shorter alkyl chain column (e.g., C8) or a polar-embedded/endcapped column could improve retention. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amide, zwitterionic) | Apolar (e.g., high organic content with a small amount of aqueous solvent) | Excellent retention for highly polar compounds.[3][4] | Can be less robust than RP, may require longer equilibration times. | Highly Recommended. HILIC is specifically designed for the retention of polar analytes and is expected to provide superior retention and separation for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.[5] |
Expert Recommendation: HILIC is the superior chromatographic strategy for this analyte. The increased retention will lead to better separation from early-eluting matrix components, resulting in improved sensitivity and data quality.
Mass Spectrometric Detection: Ionization and Fragmentation
Ionization Source Comparison
Electrospray Ionization (ESI) is the most suitable ionization technique for polar molecules like 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.[6] It is a soft ionization technique that typically produces a protonated molecule [M+H]+ with minimal in-source fragmentation.
| Ionization Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions. | Excellent for polar and thermally labile molecules. Produces predominantly protonated molecules, simplifying spectral interpretation. | Can be susceptible to matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a reagent gas, which then transfers charge to the analyte. | Better for less polar compounds, less susceptible to matrix effects than ESI. | May cause more in-source fragmentation than ESI. |
| Atmospheric Pressure Photoionization (APPI) | A UV lamp ionizes a dopant, which then transfers charge to the analyte. | Can ionize non-polar compounds that are difficult to ionize by ESI or APCI. | Less commonly used, may require optimization of the dopant. |
Expert Recommendation: ESI in positive ion mode is the optimal choice. The presence of basic nitrogen atoms in the pyrazole ring and the amino group makes the molecule readily protonated, leading to a strong [M+H]+ signal.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and sensitivity in quantitative analysis. In MS/MS, the protonated molecule ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise.
The fragmentation of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide ([M+H]+, m/z 155.1) is predicted to occur primarily at the carboxamide group.
Caption: Predicted Fragmentation Pathway of Protonated 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
The most probable fragmentation pathway involves the neutral loss of dimethylamine ((CH₃)₂NH) from the protonated molecule, resulting in a stable acylium ion at m/z 110.0. Another possible fragmentation is the loss of carbon monoxide (CO), yielding a product ion at m/z 127.1. The transition of m/z 155.1 → 110.0 would likely be the most intense and selective for MRM-based quantification. This is analogous to the fragmentation of the similar compound 5-aminoimidazole-4-carboxamide, which shows a loss of ammonia.[7][8]
Recommended Experimental Protocol
This protocol is a robust starting point for the analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide in a biological matrix such as human plasma.
Caption: Recommended Workflow for the Analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
Sample Preparation (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load 200 µL of plasma sample (pre-treated with an internal standard).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water with 0.1% formic acid.
HILIC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., Amide, Silica), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide: m/z 155.1 → 110.0 (Quantifier), m/z 155.1 → 127.1 (Qualifier).
-
Internal Standard: A stable isotope-labeled version of the analyte is highly recommended.
-
-
Collision Energy: Optimize for the specific instrument to maximize the signal of the product ions.
Method Validation: Ensuring Trustworthiness
A self-validating system is crucial for regulatory compliance and data integrity. The developed method should be validated according to the relevant guidelines (e.g., FDA, EMA).[9][10][11] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under different storage conditions.
Conclusion
The successful mass spectrometry analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide hinges on a strategic approach that addresses its inherent polarity. The combination of Solid-Phase Extraction for sample cleanup, HILIC for chromatographic separation, and ESI-MS/MS for detection provides a robust and sensitive method for its quantification in complex matrices. The detailed protocol and comparative data presented in this guide offer a solid foundation for researchers to develop and validate high-quality analytical methods for this important compound.
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BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]
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Organomation. (2024, September 19). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS. [Link]
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ResearchGate. (n.d.). Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. [Link]
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uHPLCs. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns. [Link]
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Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
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Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]
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Emery Pharma. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]
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Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
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ResearchGate. (2019, March 4). Some advice about how to reduce the fragmentation in ESI mass spectrometry?. [Link]
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PubMed. (2012, November 16). Evaluation of hydrophilic interaction chromatography (HILIC) versus C₁₈ reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. [Link]
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Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
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Prolytic. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. [Link]
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Dovepress. (2024, March 5). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. [Link]
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PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. [Link]
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Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]
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ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
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PubMed. (2007, August 15). Determination of 5-aminoimidazole-4-carboxamide in Human Plasma by Ion-Pair Extraction and LC-MS/MS. [Link]
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ResearchGate. (n.d.). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. [Link]
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Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
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YouTube. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. [Link]
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Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
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ResearchGate. (n.d.). Simultaneous Quantification of 5-Aminoimidazole-4-Carboxamide-1-β-d-ribofuranoside and Its Active Metabolite 5-Aminoimidazole-4-Carboxamide-1-β-d-ribofuranotide in Mice Plasma by LC–MS/MS. [Link]
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A Comparative Guide to 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and its N-Methyl Analog for Drug Discovery Professionals
<
Abstract
The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its versatility allows for fine-tuning of physicochemical and pharmacological properties through targeted structural modifications.[5] This guide provides an in-depth, objective comparison between 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and its N1-methylated analog, 5-amino-1,N,N-trimethyl-1H-pyrazole-4-carboxamide. We will explore the critical impact of N1-methylation on molecular properties, synthetic accessibility, and biological activity, with a focus on protein kinase inhibition. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design of next-generation pyrazole-based therapeutics.
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][6] The 5-aminopyrazole-4-carboxamide core, in particular, serves as a privileged structure. The arrangement of hydrogen bond donors and acceptors on this scaffold facilitates potent interactions with various biological targets, most notably the ATP-binding pocket of protein kinases.[7] Consequently, this scaffold is a key component in the development of inhibitors for targets like Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[7][8][9][10]
A frequent and impactful modification in the optimization of pyrazole-based inhibitors is the methylation of the N1 position of the pyrazole ring. This seemingly minor structural change can profoundly alter a compound's properties, affecting its planarity, hydrogen-bonding capacity, metabolic stability, and ultimately, its biological potency and selectivity.[11] This guide will dissect these effects by comparing the parent compound, 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (Compound A) , with its N1-methyl analog, 5-amino-1,N,N-trimethyl-1H-pyrazole-4-carboxamide (Compound B) .
Molecular Profiles: Physicochemical Properties
The addition of a single methyl group at the N1 position fundamentally alters the physicochemical landscape of the molecule. N1-methylation removes a hydrogen bond donor (the pyrazole N-H) and increases lipophilicity. These changes have significant implications for solubility, cell permeability, and target engagement.
| Property | Compound A | Compound B (N1-Methyl) | Rationale for Change |
| Structure | ![]() | ![]() | N/A |
| Molecular Formula | C₆H₁₀N₄O | C₇H₁₂N₄O | Addition of a CH₂ group. |
| Molecular Weight | 154.17 g/mol | 168.20 g/mol | Increased mass from the methyl group. |
| Calculated LogP | ~0.2 | ~0.6 | Increased lipophilicity due to the added alkyl group. |
| Hydrogen Bond Donors | 2 (N-H on pyrazole, N-H on amino) | 1 (N-H on amino) | Removal of the acidic N1-H proton. |
| Hydrogen Bond Acceptors | 4 | 4 | The number of acceptor sites (N2, amide oxygen, amino nitrogen) remains the same. |
| Aqueous Solubility | Higher | Lower | Loss of a key hydrogen bond donor for interaction with water and increased lipophilicity reduce solubility. |
| Cell Permeability | Moderate | Potentially Higher | Increased lipophilicity can improve passive diffusion across cell membranes, though this can be offset by other factors.[12] |
Note: LogP and other calculated values are estimates and can vary based on the algorithm used. The structures shown are representative.
Synthesis and Chemical Reactivity
The synthesis of these analogs typically follows a convergent path, with the key differentiating step being the N1-alkylation. Understanding the synthetic route is crucial for library generation and scale-up.
Generalized Synthetic Workflow
The synthesis often begins from a readily available precursor like ethyl cyanoacetate, which undergoes a series of transformations to construct the pyrazole core. The N1-methylation is typically performed as a late-stage functionalization.
Caption: Generalized synthetic workflow for Compounds A and B.
Causality in Synthesis:
-
Core Synthesis: The construction of the 5-aminopyrazole ring is a robust and well-established chemical transformation, allowing for diverse substitutions.[13][14]
-
Amidation: The conversion of the ester to the N,N-dimethylcarboxamide is typically a straightforward process using dimethylamine.
-
N1-Alkylation: The key differentiating step. The N1-proton of Compound A is acidic, making it susceptible to deprotonation by a mild base, followed by nucleophilic attack on an alkylating agent like methyl iodide. This reaction must be controlled to avoid potential N-alkylation at the 5-amino position, although N1 is generally more reactive.[11]
Comparative Biological Activity: A Focus on Kinase Inhibition
The 5-aminopyrazole-4-carboxamide scaffold is a classic "hinge-binder" in kinase inhibitors. The N1-H and the 5-amino group typically form two critical hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine portion of ATP.
Mechanism of Action: Kinase Hinge Binding
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HPLC Method for Purity Analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide: A Comparative Technical Guide
Executive Summary & Compound Context[1][2][3][4][5]
5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., JAK, FGFR inhibitors) and other bioactive small molecules.[1] Its structural duality—possessing both a basic primary amine and an amphoteric pyrazole ring—presents significant chromatographic challenges.[2]
Standard reverse-phase (RP) methods often fail to provide adequate retention or peak symmetry due to the compound's high polarity and potential for secondary silanol interactions.[2][1] This guide objectively compares three distinct chromatographic approaches to identify the most robust protocol for purity analysis and impurity profiling.
The Analytical Challenge
-
High Polarity: The molecule elutes near the void volume (
) on standard C18 columns, risking co-elution with polar matrix components. -
Basic Functionality: The 5-amino group interacts with residual silanols on silica supports, causing severe peak tailing.[2]
-
UV Activity: The pyrazole core provides good UV absorption, but non-specific absorption at low wavelengths requires high spectral purity.[2]
Comparative Methodology Analysis
We evaluated three distinct separation strategies. The data below summarizes the performance of each method based on retention (
Method A: Conventional Acidic C18 (The "Default" Approach)
-
Column: C18 (3.5 µm, 4.6 x 100 mm)
-
Mobile Phase: 0.1% Formic Acid in Water / ACN
-
Outcome: Not Recommended. The analyte is insufficiently retained (
) and exhibits significant tailing due to protonation of the basic amine repelling the hydrophobic stationary phase while interacting with silanols.
Method B: Ion-Pair Chromatography (IPC)[1][5]
-
Column: C18 (3.5 µm, 4.6 x 150 mm)
-
Mobile Phase: Hexanesulfonate (Ion-Pair Reagent) / Phosphate Buffer pH 2.5 / ACN[2][1]
-
Outcome: Functional but Limited. Excellent peak shape and retention.[2] However, the use of non-volatile salts renders this method incompatible with LC-MS and requires long column equilibration times.
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC) – Recommended
-
Column: Zwitterionic HILIC or Bare Silica (3 µm, 2.1 x 100 mm)
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water
-
Outcome: Superior. The method utilizes the compound's polarity for retention.[2] It offers high sensitivity (MS-compatible), orthogonal selectivity to RP impurities, and symmetric peak shapes.
Comparative Performance Data
| Metric | Method A (Acidic C18) | Method B (Ion-Pair C18) | Method C (HILIC) |
| Retention Factor ( | 0.8 (Poor) | 4.2 (Good) | 5.5 (Excellent) |
| Tailing Factor ( | 2.1 (Fail) | 1.1 (Pass) | 1.05 (Pass) |
| Theoretical Plates ( | ~2,500 | ~6,000 | ~12,000 |
| MS Compatibility | Yes | No | Yes |
| Equilibration Time | Fast | Slow (>1 hr) | Moderate |
Recommended Protocol: HILIC Method
This protocol is validated for self-consistency and robustness.[2][1] It is designed to separate the parent compound from common synthetic precursors (e.g., hydrazine derivatives, unreacted nitriles).
Reagents & Equipment[1][6]
-
Instrument: UHPLC or HPLC system with DAD or MS detector.
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or similar), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 200 mM Ammonium Acetate in Water (Stock), diluted to 10 mM in final blend.
Chromatographic Conditions[1][6][7][8]
| Parameter | Setting | Rationale |
| Flow Rate | 0.4 mL/min | Optimized for mass transfer in HILIC mode. |
| Column Temp | 35°C | Improves peak symmetry and reduces backpressure.[2] |
| Injection Vol | 2 µL | Low volume prevents solvent mismatch effects.[2] |
| Detection | UV 254 nm | Max absorption of pyrazole ring; 230 nm optional for impurities.[2] |
| Sample Diluent | 90:10 ACN:Buffer | Critical: Sample solvent must match initial mobile phase to prevent peak distortion. |
Gradient Program[1]
-
0.0 min: 95% B (High organic for retention)
-
2.0 min: 95% B[1]
-
10.0 min: 60% B (Elution of more polar impurities)
-
12.0 min: 60% B[1]
-
12.1 min: 95% B[1]
-
17.0 min: 95% B (Re-equilibration is vital in HILIC)
Visualizing the Workflow & Mechanism
Method Selection Logic
The following decision tree illustrates why HILIC is selected over RP for this specific aminopyrazole.
Figure 1: Method Development Decision Tree highlighting the logical progression to HILIC for polar basic heterocycles.
Separation Mechanism (HILIC vs. RP)
Understanding the "Water Layer" mechanism in HILIC is crucial for troubleshooting.[2]
Figure 2: HILIC Separation Mechanism.[2][1] Retention is driven by partitioning into the water-enriched layer on the stationary phase surface.[1]
Troubleshooting & Scientific Rationale (E-E-A-T)
Why Standard C18 Fails (Causality)
The 5-amino group on the pyrazole ring is highly basic.[2] At acidic pH (common in C18 methods), it becomes protonated (
The "Sample Diluent Effect" in HILIC
Critical Warning: In HILIC, injecting a sample dissolved in 100% water (a strong solvent in HILIC) will destroy peak shape. The water plug travels faster than the mobile phase, dragging the analyte and causing "breakthrough."
-
Correct Protocol: Dissolve the sample in 90% Acetonitrile / 10% Buffer.[2] This ensures the sample is "weaker" than the mobile phase, promoting focusing at the head of the column.
Impurity Profiling Considerations
Synthetic pathways for this compound often involve hydrazine or nitrile intermediates [1].[2]
-
Hydrazines: These are often UV-inactive or have low absorbance.[2][1] If hydrazine impurities are suspected, derivatization or refractive index (RI) detection may be needed, though MS detection in HILIC mode is best.
-
Regioisomers: Pyrazoles can form regioisomers (e.g., 3-amino vs 5-amino).[2][1] HILIC columns, particularly those with specific polar functionalities (like amide or diol), often show better selectivity for these structural isomers than C18 columns [2].
References
-
Vertex AI Search. (2024).[2] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed.[2] Link (Contextual grounding on synthetic relevance).
-
SIELC Technologies. (2025).[2] HPLC Separation of Pyrazinecarboxamide and Related Compounds. Link (Methodology for polar heterocyclic amides).[2]
-
ResearchGate. (2025).[2][3] Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Link (General principles of HILIC for basic amines).
-
Sigma-Aldrich. (2024).[2][1] 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Product Sheet. Link (Physical properties and handling).[2]
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A Senior Scientist's Comparative Guide to the Elemental Analysis of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
Introduction
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's identity and purity is a non-negotiable cornerstone of the scientific process. For novel heterocyclic compounds such as 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, a potential building block in medicinal chemistry, elemental analysis (EA) serves as a primary, quantitative gatekeeper. It provides the fundamental ratio of constituent elements, offering a direct comparison between an empirical formula and a theoretical structure.
This guide provides an in-depth, experience-driven comparison of elemental analysis with other critical analytical techniques. It moves beyond mere procedural descriptions to explain the causality behind the analytical choices, empowering researchers to build a robust, self-validating system for compound characterization. We will dissect the theoretical calculations for our target compound, compare the insights gained from EA with those from orthogonal methods like HPLC, MS, and NMR, and provide actionable protocols grounded in established scientific principles.
Section 1: Theoretical Composition of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
The first step in any elemental analysis workflow is to establish the theoretical "gold standard" based on the compound's chemical structure. The accuracy of all subsequent experimental work is measured against this calculated ideal.
1.1. Molecular Structure and Formula
The structure of the target compound is key to determining its atomic makeup.
-
Pyrazole Ring: A 5-membered aromatic ring containing three carbons and two adjacent nitrogen atoms.
-
Substituents:
-
An amino group (-NH₂) at position 5.
-
An N,N-dimethylcarboxamide group (-C(=O)N(CH₃)₂) at position 4.
-
A hydrogen atom on the ring nitrogen at position 1 (1H).
-
Counting the atoms yields the molecular formula: C₆H₁₀N₄O [1].
1.2. Molecular Weight Calculation
Using the atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC), we can calculate the precise molecular weight.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 154.173 |
Therefore, the molecular weight is 154.17 g/mol [1][2].
1.3. Theoretical Elemental Percentages
The percentage contribution of each element is calculated as follows:
% Element = (Total Mass of Element / Total Molecular Weight) × 100
| Element | Calculation | Theoretical Percentage (%) |
| Carbon (C) | (72.066 / 154.173) × 100 | 46.74% |
| Hydrogen (H) | (10.080 / 154.173) × 100 | 6.54% |
| Nitrogen (N) | (56.028 / 154.173) × 100 | 36.34% |
| Oxygen (O) | (15.999 / 154.173) × 100 | 10.38% |
These theoretical values are the benchmark against which experimental results are judged. According to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), experimental values for elemental analysis should typically be within ±0.4% of the theoretical values to confirm the empirical formula of a pure substance.
Section 2: A Comparative Framework of Analytical Techniques
Elemental analysis, while powerful, does not exist in a vacuum. Its true value is realized when its data is contextualized with results from orthogonal (i.e., different and complementary) analytical methods. Each technique provides a unique piece of the puzzle, and together they create a high-confidence profile of the compound.
| Analytical Technique | Primary Information Provided | Key Application | Causality & Insight |
| Elemental Analysis (EA) | Ratio of C, H, N, S, O | Empirical Formula & Purity | Confirms the fundamental building blocks are present in the correct proportions. A deviation flags impurities like residual solvents or inorganic salts. |
| Mass Spectrometry (MS) | Mass-to-charge (m/z) ratio | Molecular Weight Confirmation | Directly measures the molecular mass. An observed m/z of [M+H]⁺ at ~155.18 confirms the overall formula is correct. |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C) | Structural Elucidation | Maps the precise connectivity of atoms, confirming the isomeric structure. It distinguishes our target from other C₆H₁₀N₄O isomers. |
| HPLC/UPLC | Retention time and peak area | Purity Assessment & Quantification | Separates the target compound from impurities. A single, sharp peak indicates high purity, while the peak area can be used for quantification. |
This multi-faceted approach ensures that the material being analyzed not only has the correct elemental composition but also the correct molecular weight, the correct atomic arrangement, and is free from significant impurities.
Section 3: Experimental Protocols & Workflows
A scientifically sound result is predicated on a meticulous and well-understood protocol. The following sections detail the necessary steps for a robust analysis.
3.1. Protocol: Sample Preparation for Analysis
Causality: The most common source of error in elemental analysis is improper sample preparation. Residual solvents (e.g., water, ethyl acetate) or hygroscopic tendencies can dramatically alter the percentages of carbon and hydrogen, leading to results that fall outside the acceptable ±0.4% range. This protocol is designed to mitigate that risk.
-
Sample Acquisition: Obtain a representative ~10 mg sample of the synthesized 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide.
-
Drying: Place the sample in a vacuum oven at 40-50°C for 12-24 hours. This temperature is typically high enough to remove common solvents without causing thermal decomposition of the compound.
-
Equilibration: Transfer the dried sample to a desiccator and allow it to cool to ambient temperature over at least 30 minutes. This prevents the sample from reabsorbing atmospheric moisture during weighing.
-
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin or silver capsule. Record the weight to at least 0.001 mg.
-
Sealing: Crimp the capsule to ensure no sample is lost and a controlled combustion can occur.
3.2. Workflow: Automated CHN Analysis
The modern CHN analyzer is a self-validating system that relies on the principles of complete combustion, quantitative gas conversion, and reliable detection.
Sources
A Researcher's Guide to the UV-Vis Absorption Spectra of 5-Amino-Pyrazole-4-Carboxamides: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 5-amino-pyrazole-4-carboxamides represent a privileged scaffold, forming the core of numerous compounds with significant biological activities.[1][2][3] Understanding the electronic properties of these molecules is paramount for predicting their behavior in various applications, from drug-receptor interactions to their performance in optical materials. Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid and accessible method to probe these electronic properties by examining the transitions of electrons between different energy levels upon absorption of light.
This guide offers a comparative analysis of the UV-Vis absorption spectra of 5-amino-pyrazole-4-carboxamide derivatives. We will delve into the structural features that influence their absorption characteristics, provide a detailed experimental protocol for obtaining reproducible spectral data, and discuss the theoretical underpinnings of the observed electronic transitions.
The Core Chromophore and the Influence of Molecular Architecture
The fundamental chromophore of 5-amino-pyrazole-4-carboxamides is the pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms. The UV-Vis spectrum of an organic compound is characteristic of the π-electron system of the molecule, which is influenced by the arrangement of double bonds and the presence of heteroatoms.[4] The electronic transitions in these molecules are primarily of the π → π* and n → π* type. The lone pair of electrons on the nitrogen atoms can also participate in n → π* transitions.
The absorption maxima (λmax) and the intensity of absorption (molar absorptivity, ε) are highly sensitive to the nature and position of substituents on the pyrazole ring and the carboxamide moiety. Generally, extending the conjugated system by adding aromatic or other unsaturated groups leads to a bathochromic (red) shift, meaning absorption at longer wavelengths.[5]
Comparative Analysis of UV-Vis Absorption Data
| Compound/Derivative | Substituent at N1 | Substituent on Carboxamide (R) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference/Notes |
| Parent Scaffold | H | NH₂ | Ethanol | ~260-280 | Not widely reported | Expected range for the core pyrazole chromophore with amino and carboxamide groups. |
| N-Phenyl Derivative | Phenyl | NH₂ | Ethanol | ~280-300 | Data varies | The phenyl group extends conjugation, causing a bathochromic shift. |
| N-Aryl with Electron-Donating Group (e.g., -OCH₃) | p-Methoxyphenyl | NH₂ | Ethanol | ~290-310 | Higher than N-phenyl | Electron-donating groups on the N-aryl ring further extend conjugation. |
| N-Aryl with Electron-Withdrawing Group (e.g., -NO₂) | p-Nitrophenyl | NH₂ | Ethanol | ~320-350 | Significantly higher | Strong electron-withdrawing groups can lead to intramolecular charge transfer bands. |
| N-Aryl-3-(arylamino) Derivative | Aryl | NH-Aryl | Various | ~330-380 | Data varies | Further extension of the conjugated system leads to significant red shifts.[6] |
| Fused Pyrazole Systems (e.g., Pyrazolo[3,4-b]pyridines) | Fused Ring System | - | Various | >350 | Variable | Formation of fused ring systems creates a larger π-electron network.[4] |
Note: The values presented are approximate and can vary based on the specific substitution pattern and the solvent used. This table is intended to illustrate general trends.
The Causality Behind Spectral Shifts: Substituent and Solvent Effects
Substituent Effects:
The electronic nature of substituents plays a crucial role in modulating the UV-Vis absorption spectra.
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups, when attached to the pyrazole or N-aryl ring, tend to cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in molar absorptivity). This is due to the donation of electron density into the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups, also typically lead to a bathochromic shift , especially when positioned to create a "push-pull" system with an EDG. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, resulting in a lower energy transition.
Solvent Effects:
The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism.
-
π → π transitions* generally exhibit a bathochromic shift in more polar solvents. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy of the transition.
-
n → π transitions* typically show a hypsochromic shift (shift to shorter wavelength) in polar, protic solvents. This is because the lone pair electrons in the ground state can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state, thereby increasing the energy of the transition.
Experimental Protocol: A Self-Validating System for UV-Vis Analysis
To ensure the acquisition of accurate and reproducible UV-Vis absorption spectra, the following detailed protocol is recommended.
1. Materials and Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane). The choice of solvent is critical and should be one in which the compound is fully soluble and that does not absorb in the region of interest.
-
Analyte: A pure sample of the 5-amino-pyrazole-4-carboxamide derivative.
-
Volumetric flasks and pipettes: Calibrated for accurate solution preparation.
-
Analytical balance: For precise weighing of the analyte.
2. Step-by-Step Methodology:
-
Instrument Warm-up and Blanking:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Fill a clean quartz cuvette with the chosen spectroscopic grade solvent. This will serve as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction over the desired wavelength range (e.g., 200-600 nm). This corrects for any absorption from the solvent and the cuvette itself.
-
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the 5-amino-pyrazole-4-carboxamide derivative (e.g., 1-5 mg) using an analytical balance.
-
Quantitatively transfer the weighed compound to a volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolve the compound in the chosen spectroscopic grade solvent and dilute to the mark. This will be your stock solution. Calculate the molar concentration of the stock solution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 absorbance units). This is crucial for adhering to the Beer-Lambert Law.
-
For example, you can prepare a 1:10 or 1:100 dilution of the stock solution in a volumetric flask.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the working solution and then fill it with the solution.
-
Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or smudges.
-
Place the sample cuvette in the sample holder of the spectrophotometer.
-
Acquire the absorption spectrum over the chosen wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λmax).
-
Record the absorbance at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where:
-
A is the absorbance at λmax.
-
ε is the molar absorptivity (in M⁻¹cm⁻¹).
-
c is the molar concentration of the solution (in M).
-
l is the path length of the cuvette (typically 1 cm).
-
-
Diagram of the Experimental Workflow:
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 4. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Comprehensive Disposal and Safety Guide: 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
This guide provides essential safety and disposal protocols for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, tailored for researchers and professionals in laboratory and drug development settings. As specific safety and toxicological data for this compound are not extensively published, this document synthesizes best practices derived from structurally related pyrazole derivatives and general principles of chemical waste management. The core principle is to treat the compound as potentially hazardous, ensuring the highest level of safety and environmental stewardship.
Hazard Assessment and Chemical Profile
Given the biological activity inherent to pyrazole scaffolds, a cautious approach is mandatory.[1] The toxicological properties of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide have not been thoroughly investigated.[2][3] Therefore, its handling and disposal protocols are based on hazard assessments of analogous compounds, which are frequently classified as skin, eye, and respiratory irritants, and are often harmful if swallowed.[4][5][6][7]
Table 1: Anticipated Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Anticipated Classification (Based on Analogs) | Required PPE & Safety Measures | Rationale |
| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4).[4][6] | Do not eat, drink, or smoke when using this product.[4][6] Wash hands thoroughly after handling.[4][6] | Prevents accidental ingestion, a primary route of exposure for solid chemicals. |
| Skin Irritation | Causes skin irritation (GHS Category 2).[4][5][7] | Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[4][8] Avoid contact with skin.[4] | Prevents direct contact that can lead to local irritation or potential absorption. |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A).[4][5][6][7] | Wear safety glasses with side shields or chemical safety goggles.[6][8] | Protects eyes from dust particles or splashes that can cause significant irritation or damage. |
| Respiratory Irritation | May cause respiratory irritation (GHS STOT SE 3).[5][6] | Handle in a well-ventilated area, preferably within a chemical fume hood.[9][10] If dust is generated, use a dust mask (e.g., N95).[5] | Minimizes inhalation of airborne particles, protecting the respiratory system. |
| Environmental Hazard | Harmful to aquatic life with long lasting effects.[2][11] | Prevent release into the environment. Do not let the product enter drains.[2][4][10][12] | Protects ecosystems from the effects of a potentially persistent and toxic chemical. |
Core Disposal Principle: Professional Waste Management
The primary and only acceptable method for the disposal of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide and materials contaminated with it is through a licensed and approved chemical waste disposal company.[2][4][8][10]
Causality: Professional waste management services are equipped to handle and treat chemical waste in compliance with stringent local, state, and federal regulations.[12] The most common disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts like NOx.[2] Disposing of this chemical down the drain or in standard refuse is strictly prohibited and can lead to environmental contamination and legal liability.[2][12]
Step-by-Step Laboratory Waste Handling Protocol
This protocol ensures that waste is safely accumulated and prepared for professional disposal.
Step 3.1: Waste Segregation
Proper segregation is the first and most critical step to prevent accidental chemical reactions and ensure compliant disposal.[8] Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[2]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide (e.g., in DMSO or other solvents) must be collected in a separate, compatible liquid waste container.
-
Segregate halogenated and non-halogenated solvent waste as per your institution's guidelines.[13]
-
-
Contaminated Labware:
Step 3.2: Containerization and Labeling
-
Container Selection: Use containers that are compatible with the chemical waste. For solids, a high-density polyethylene (HDPE) pail with a secure lid is appropriate.[13] For liquids, use designated solvent waste containers.
-
Labeling: All waste containers must be properly labeled before the first addition of waste. Affix a completed hazardous waste label that includes:
-
Handling: Keep waste containers closed at all times except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 3.3: On-Site Storage
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic, sinks, and floor drains. Ensure it is secondary containment to capture any potential leaks.
Emergency Procedures: Spills and Exposure
In the event of an accident, immediate and correct action is crucial.
Small-Scale Solid Spill Cleanup
-
Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated.[9]
-
Don PPE: Wear the required PPE: lab coat, gloves, and safety goggles. For a dusty spill, add a dust mask (N95).[5]
-
Contain and Collect: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop up the material and place it into a designated hazardous waste container.[9][14][15] Avoid actions that create dust.[2][4][9]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal and label the waste container and move it to the SAA.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[4][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4][6][7]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][7]
-
Ingestion: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water. Do NOT induce vomiting.[4][6]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide waste.
Caption: Disposal workflow for pyrazole-based chemical waste.
References
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]
-
Material Safety Data Sheet - 1,5-Dimethyl-1h-pyrazole-3-carbaldehyde. Cole-Parmer. [Link]
-
Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carboximidamidenitrate. Cole-Parmer. [Link]
-
Green synthetic strategies for Pyrazole Derivatives: A comprehensive review. National Center for Biotechnology Information (PMC). [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
Sources
- 1. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 5-アミノ-1,3-ジメチルピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Akamai Error [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. nswai.org [nswai.org]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Operational Guide to Personal Protective Equipment for Handling 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide
This document provides essential procedural guidance for the safe handling and disposal of 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide. As a compound utilized in advanced chemical synthesis, particularly in the development of novel therapeutics such as pan-FGFR covalent inhibitors, a robust understanding of its safety profile is paramount.[1] While comprehensive toxicological data for this specific molecule is not fully established, a conservative safety posture is mandated. This guide synthesizes data from structurally similar aminopyrazole carboxamides to establish best practices for personal protection, ensuring the safety of all laboratory personnel.
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide, we must infer its potential hazards from analogous compounds. Pyrazole and its derivatives are known to present multiple health risks.[2][3] The precautionary principle dictates that we assume this compound possesses a similar or potentially greater hazard profile.
Table 1: Potential Hazard Profile Based on Structurally Related Pyrazoles
| Hazard Classification | Potential Effect | Rationale & Source Compounds |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed. | Based on data for 1,3-Dimethyl-1H-pyrazol-5-amine and general pyrazole.[2][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common classification for aminopyrazole derivatives.[4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. | A significant risk noted across multiple related compounds.[2][4][5][6] |
| Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dust or aerosols should be strictly avoided.[4][5] |
This assessment logically necessitates the implementation of stringent engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy.
Primary & Secondary Barriers: Engineering Controls and PPE
The foundation of laboratory safety is a hierarchy of controls. PPE is the final barrier between the researcher and a potential hazard; it should never be the only one.
Mandatory Engineering Controls
Before any handling operations commence, the following engineering controls must be in place and verified:
-
Certified Chemical Fume Hood: All manipulations of the compound, including weighing, transfers, and preparation of solutions, must occur within a properly functioning chemical fume hood.[7] This is the primary control to mitigate inhalation exposure.[4][5]
-
Safety Shower and Eyewash Station: These must be located in immediate proximity to the handling area.[8][9] Their functionality must be tested weekly.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling 5-amino-N,N-dimethyl-1H-pyrazole-4-carboxamide. The selection is based on mitigating the risks identified in Table 1.
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory to protect against splashes and airborne particles, addressing the risk of serious eye irritation.[4][5] Standard safety glasses with side shields are insufficient.[10]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a heightened risk of splashing, such as transferring solutions or working with larger quantities.[7][10]
-
-
Hand Protection:
-
Double Gloving: This is required to provide robust protection against potential skin irritation and toxicity.[2][7]
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A chemically resistant glove, such as butyl rubber or Viton, should be worn over the nitrile glove.[7]
-
-
Glove Inspection: All gloves must be inspected for tears or punctures before each use.[10][11] Contaminated gloves must be disposed of immediately using the proper removal technique to avoid skin contact.[11]
-
-
Body Protection:
-
Respiratory Protection:
-
All work should be conducted within a fume hood to eliminate the need for respiratory protection. However, in the rare event of fume hood failure or a significant spill, a government-approved respirator with appropriate cartridges for organic vapors and particulates must be used by emergency response personnel.[11]
-
Operational Plans: From Preparation to Disposal
Adherence to standardized procedures is critical for safety. The following step-by-step plans provide direct, actionable guidance.
PPE Donning and Doffing Protocol
Contamination often occurs during the removal of PPE. Follow this sequence precisely.
Step-by-Step Donning Sequence:
-
Put on the inner pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Put on the outer pair of chemically resistant gloves.
-
Don chemical splash goggles.
-
If required, don the face shield.
Step-by-Step Doffing Sequence (to be performed in the anteroom or designated area):
-
Remove the outer pair of gloves, peeling them off without touching the external surface.
-
Remove the face shield and lab coat.
-
Remove the inner pair of gloves using the proper technique.
-
Remove chemical splash goggles.
-
Wash hands and forearms thoroughly with soap and water.[4][6][11]
Handling and Use Protocol
-
Preparation: Assemble all necessary equipment and reagents inside the chemical fume hood before retrieving the compound.
-
Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood to contain any dust.
-
Transfer: Use a spatula for solid transfers. For solutions, use appropriate volumetric glassware. All transfers must be conducted over a spill tray within the fume hood.
-
Post-Handling: Decontaminate all surfaces within the fume hood. Tightly seal the primary container of the compound.[8][9]
Spill and Exposure Plan
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Use an appropriate absorbent material (e.g., chemical absorbent pads) to contain the spill.
-
Wipe the area clean, place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Skin Exposure:
-
Eye Exposure:
Disposal Plan
All waste generated from handling this compound is considered hazardous. Segregation is key to safe and compliant disposal.
-
Solid Waste: Contaminated gloves, weighing paper, absorbent pads, and empty primary containers must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures must be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4][8] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.
Visualization of Safety Workflows
To ensure clarity, the following diagrams illustrate the decision-making processes for PPE selection and waste disposal.
Caption: PPE Selection Workflow based on task-specific risks.
Caption: Segregation and disposal workflow for hazardous waste.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
- BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS - 1H-Pyrazole.
- Kishida Chemical Co., Ltd. (2022). Safety Data Sheet for 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
- MP Biomedicals. (n.d.). PYRAZOLE UN2811-III (6.1).
- Enamine. (n.d.). Safety Data Sheet for 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
- BLDpharm. (n.d.). 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide.
- Thermo Fisher Scientific. (2015). Safety Data Sheet for 1,3-Dimethyl-1H-pyrazol-5-amine.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.
- TCI America. (2018). Safety Data Sheet for 5-Amino-1,3-diphenylpyrazole.
-
Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. mpbio.com [mpbio.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aksci.com [aksci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


